4-(Benzyloxy)-3-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSKADRGXCHMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-3-methylphenol
Introduction
4-(Benzyloxy)-3-methylphenol is a substituted aromatic compound belonging to the phenol ether family. Characterized by a phenol group, a methyl substituent, and a benzyl ether moiety, this molecule serves as a versatile intermediate in organic synthesis. Its structural features—a nucleophilic phenolic hydroxyl group, a stable yet cleavable benzyl protecting group, and an activated aromatic ring—make it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in synthetic chemistry and drug development. The presence of the benzyloxy pharmacophore, for instance, is a key feature in several bioactive molecules, including Monoamine Oxidase B (MAO-B) inhibitors, highlighting the relevance of this structural motif in medicinal chemistry.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific compound is limited in public literature, many properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| CAS Number | 100927-02-4, 194157-10-3 | [2][4][5] |
| Appearance | White to off-white solid | Inferred from related phenols |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. | Inferred from similar structures like 4-chloro-3-methylphenol and 4-isopropyl-3-methylphenol.[6][7][8] |
| SMILES | OC1=CC=C(OCC2=CC=CC=C2)C(C)=C1 | [2] |
| InChI Key | YXSKADRGXCHMAX-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization: A Predictive Analysis
For a molecule to be used effectively in synthesis, its structural verification is paramount. Spectroscopic methods provide the necessary tools for this confirmation.[9] Lacking specific published spectra for this compound, this section details the expected spectroscopic characteristics based on its functional groups and molecular structure.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
-
Phenolic -OH: A broad singlet, typically in the range of 5-8 ppm. Its chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.
-
Benzyl Protons (-O-CH₂-Ph): A sharp singlet around 5.0-5.2 ppm, integrating to 2H.
-
Phenyl Group of Benzyl Ether: A multiplet corresponding to 5 protons, typically found between 7.2-7.5 ppm.
-
Aromatic Protons on Phenol Ring: Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. We would expect two doublets and a doublet of doublets in the 6.5-7.0 ppm region.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, expected around 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum should display 12 unique signals (two carbons of the benzyl group's phenyl ring are equivalent by symmetry):
-
Aromatic Carbons: Signals between 110-160 ppm. The carbons attached to oxygen (C-O) will be the most downfield in this region.
-
Benzyl Carbon (-O-CH₂-Ph): A distinct signal around 70-75 ppm.
-
Methyl Carbon (-CH₃): An upfield signal, typically between 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a direct probe of the molecule's functional groups.[10]
-
O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and benzyl groups will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Several medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Phenol): Strong, characteristic bands in the fingerprint region, typically between 1200-1260 cm⁻¹ (aryl ether) and 1180-1220 cm⁻¹ (phenol).
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 214.
-
Key Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is a hallmark of benzyl ethers. Another significant fragment would arise from the loss of the benzyl group, resulting in a peak at m/z = 123.
Synthesis and Reactivity
Proposed Synthesis: Williamson Ether Synthesis
A robust and logical approach to synthesize this compound is via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. A plausible workflow is outlined below, starting from commercially available 3-methylcatechol.
Experimental Protocol Outline:
-
Monobenzylation: To a solution of 3-methylcatechol in a polar aprotic solvent (e.g., acetone or DMF), add a mild base (e.g., potassium carbonate, K₂CO₃) and one equivalent of benzyl bromide or benzyl chloride. The reaction is typically heated to facilitate the nucleophilic substitution. Using one equivalent of the benzylating agent favors mono-alkylation over di-alkylation. This general strategy is well-established for synthesizing benzyloxyphenols.[11]
-
Work-up and Separation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of the two possible regioisomers, is then purified using column chromatography on silica gel to isolate the desired this compound.
Core Reactivity
The reactivity of this compound is governed by its three key structural components: the phenolic hydroxyl group, the benzyl ether, and the substituted aromatic ring.
-
Phenolic -OH Group: This acidic proton can be removed by a base to form a phenoxide, a potent nucleophile. This allows for further reactions such as O-alkylation or O-acylation to synthesize more complex ethers or esters. For example, derivatives of the related 4-benzyloxyphenol have been used to create liquid crystals through esterification.[12]
-
Benzyl Ether Group: The benzyl group serves as a robust protecting group for the phenol. It is stable to a wide range of acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleanly yields toluene and the free phenol, 3-methylcatechol.
-
Aromatic Ring: The ring is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the strong electron-donating effects of the hydroxyl and benzyloxy groups. The methyl group provides a weaker activating effect. Substitution is strongly directed to the positions ortho and para to the powerful hydroxyl group. Reactions like halogenation, nitration, or Friedel-Crafts acylation will proceed readily at the available C-5 and C-1 positions. The Reimer-Tiemann reaction, for instance, is a classic example of ortho-formylation on activated phenols.[13]
Potential Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate. Its utility is found in:
-
Medicinal Chemistry: As a precursor for synthesizing complex molecules with potential biological activity. Phenolic and benzyloxy moieties are common in natural products and pharmaceuticals. Substituted phenoxyphenol skeletons, for example, have been investigated as novel androgen receptor antagonists for prostate cancer.[14] The bioactivation of substituted methylphenols by cytochrome P450 enzymes is also an area of active research, relevant to understanding drug metabolism and toxicity.[15]
-
Materials Science: As a building block for functional organic materials. The synthesis of liquid crystals from similar phenolic structures demonstrates the potential for creating materials with specific optical and electronic properties.[12]
-
Agrochemicals: Substituted phenols are foundational structures in many herbicides and fungicides.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. However, based on data for structurally related compounds such as 4-(Benzyloxy)phenol and other substituted phenols, the following precautions are advised.[16][17][18]
-
Hazard Identification: Expected to cause skin irritation and serious eye irritation.[17][19] May cause an allergic skin reaction (skin sensitization).[16][17] Toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[17][19][20] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[19][20]
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[17] Avoid generating dust. Wash hands thoroughly after handling.[17][20]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[17]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, seek medical advice.[17]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[20]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[21]
-
References
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AKEMI chemisch technische Spezialfabrik GmbH. Safety data sheet for Plastic Parts Adhesive Component A. Available from: [Link]
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PrepChem.com. Synthesis of 4-benzyloxy-3-(methylthio)-phenol. Available from: [Link]
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Al-dujaili, et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available from: [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. Available from: [Link]
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PrepChem.com. Synthesis of 4-Benzyloxy-3-methanesulphonamidophenyl glyoxal. Available from: [Link]
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Ataman Kimya. 4-chloro-3-methyl-phenol. Available from: [Link]
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Kinoyama, I., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. Available from: [Link]
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-
Muhammad, T., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. Available from: [Link]
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Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available from: [Link]
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PubChem. 4-Chloro-3-methylphenol. Available from: [Link]
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Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. PubMed. Available from: [Link]
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University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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ChemBK. 4-isopropyl-3-methylphenol. Available from: [Link]
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Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. Available from: [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
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PubChem. 4-Benzyl-m-cresol. Available from: [Link]
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Unilong Industry. Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Available from: [Link]
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Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. Available from: [Link]
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Introduction: Situating 4-(Benzyloxy)-3-methylphenol in Synthetic Chemistry
An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylphenol
This compound, identified by its CAS number 100927-02-4, is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure combines a cresol core (a methylphenol) with a benzyl ether protecting group. This arrangement offers a synthetically versatile platform where the phenolic oxygen is masked, allowing for selective reactions at other positions on the aromatic ring or deferring reactions involving the hydroxyl group until a later, strategic deprotection step. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis based on established chemical principles, characterization data, potential applications in medicinal chemistry and materials science, and essential safety protocols.
Part 1: Core Chemical and Physical Properties
The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The data below has been aggregated from various chemical suppliers and databases.[1][2][3]
| Property | Value |
| CAS Number | 100927-02-4 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | 369.5 ± 27.0 °C at 760 mmHg (Predicted)[3] |
| Flash Point | 211.0 ± 8.7 °C (Predicted)[3] |
| Density | Predicted to be ~1.1-1.2 g/cm³ |
| SMILES Code | OC1=CC=C(OCC2=CC=CC=C2)C(C)=C1[2] |
| InChI Key | YXSKADRGXCHMAX-UHFFFAOYSA-N[1] |
| Storage Conditions | Sealed in a dry environment at room temperature.[2] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is not a single-step process but a strategic sequence. The primary challenge is the selective benzylation of one specific hydroxyl group on a dihydroxy precursor. A plausible and efficient route begins with the commercially available starting material, 3-methylcatechol (3-methylbenzene-1,2-diol). The key is to selectively protect the more sterically accessible hydroxyl group at the 1-position, leaving the 2-position (which becomes the 4-position in the final product's nomenclature relative to the benzyl ether) free or to be revealed later.
The most common and robust method for forming the benzyl ether is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks a benzyl halide via an Sɴ2 reaction.[4]
Logical Workflow for Synthesis
The following diagram illustrates a logical and field-proven workflow for the synthesis of this compound from a suitable precursor.
Sources
4-(Benzyloxy)-3-methylphenol molecular weight and formula
An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylphenol for Researchers and Drug Development Professionals
Introduction
This compound is a substituted aromatic organic compound belonging to the phenol and ether chemical classes. Its structure, featuring a reactive phenolic hydroxyl group and a stable benzyloxy protecting group, makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development, this compound serves as a versatile building block for constructing more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, grounded in authoritative scientific data.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| CAS Number | 100927-02-4 | [1] |
| IUPAC Name | This compound | N/A |
| SMILES Code | OC1=CC=C(OCC2=CC=CC=C2)C(C)=C1 | [1] |
| Physical Form | Solid | |
| Purity | Typically 95+% | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the provided search results. However, a common synthetic route for such diaryl ethers is the Williamson ether synthesis. This would likely involve the reaction of a substituted hydroquinone with a benzyl halide in the presence of a base.
The reactivity of this compound is primarily dictated by three key structural features: the phenolic hydroxyl group, the benzyl ether linkage, and the aromatic rings.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for further functionalization, such as etherification or esterification, at this position.
-
Benzyl Ether: The benzyloxy group is a common protecting group for phenols. It is generally stable to a wide range of reaction conditions but can be cleaved via hydrogenolysis (e.g., using H₂ and a palladium catalyst) to regenerate the phenol.
-
Aromatic Rings: Both the phenol and benzyl rings can undergo electrophilic aromatic substitution, although the phenol ring is more activated. The positions for substitution will be directed by the existing functional groups.
Applications in Research and Drug Development
The utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of bioactive molecules. Its structure is a component of compounds that have been investigated for various therapeutic targets.
Intermediate in the Synthesis of Androgen Receptor Antagonists
Research into novel treatments for prostate cancer has led to the development of new androgen receptor (AR) antagonists. Some of these compounds feature a phenoxyphenol core structure. This compound can serve as a precursor to derivatives that are evaluated for their ability to inhibit androgen-promoted cell growth[3].
Precursor for Monoamine Oxidase B (MAO-B) Inhibitors
The benzyloxy pharmacophore is a key feature in some selective monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases like Parkinson's disease[4]. The synthesis of chalcone-based MAO-B inhibitors has utilized benzyloxy-substituted benzaldehydes, which can be prepared from precursors like this compound[4]. The introduction of the benzyloxy group has been shown to enhance MAO-B inhibition[4].
General Synthetic Workflow
The following diagram illustrates a generalized workflow where this compound is used as a starting material for the synthesis of a more complex derivative.
Caption: General workflow for the functionalization of this compound.
Experimental Protocol: Acylation of this compound
This protocol describes a representative procedure for the esterification of the phenolic hydroxyl group, a common step in derivatizing this intermediate.
Objective: To synthesize 4-(benzyloxy)-3-methylphenyl acetate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Addition of Base: Add 1.2 equivalents of pyridine to the solution and stir.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step workflow for the acylation of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this exact compound is not provided in the search results, general guidelines for similar phenolic and aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves[5].
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[6][7]. Avoid contact with skin and eyes[5]. Wash hands thoroughly after handling[6][8].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[1]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[5].
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal[7][8].
References
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- ChemicalBook. 4-Benzyloxy-3-methyl-phenol | 194157-10-3.
- Apollo Scientific. 4-(Benzyloxy)
- CymitQuimica.
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- Fisher Scientific.
- Thermo Fisher Scientific.
- Crysdot LLC. This compound.
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- Sigma-Aldrich. 4-(Benzyloxy)phenol 98%.
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Hirayama, A., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55(15), 6846-6857. [Link]
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Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22415. [Link]
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4-(Benzyloxy)-3-methylphenol IUPAC name and synonyms
An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylphenol
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in advanced organic synthesis. The document details its formal nomenclature, including its IUPAC name and relevant synonyms, alongside critical chemical identifiers. A thorough examination of its physicochemical properties is presented. The core of this guide is a detailed exploration of a representative synthetic protocol, elucidating the chemical principles and experimental considerations that ensure a high-yield, validated outcome. Furthermore, the guide discusses its primary application as a versatile chemical building block, particularly in the development of complex molecules for pharmaceutical research. Safety protocols, handling procedures, and appropriate storage conditions are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to all scientific research. Ambiguous or incorrect naming can lead to significant errors in experimental design and data interpretation. This section provides the definitive nomenclature and identifiers for the topic compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:
This compound
Synonyms
While the IUPAC name is the formal standard, several synonyms may be encountered in chemical literature and supplier catalogs. It is crucial to recognize these to ensure correct compound identification. However, for this specific molecule, direct synonyms are not widely used. It is more common to encounter systematic variations or CAS-indexed names. Researchers should be cautious to distinguish it from its isomer, 3-(Benzyloxy)-4-methylphenol.
Chemical Identifiers
For unambiguous identification and database searches, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 100927-02-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| InChI Key | YXSKADRGXCHMAX-UHFFFAOYSA-N | [1] |
| SMILES | OC1=CC=C(OCC2=CC=CC=C2)C(C)=C1 | [2] |
| MDL Number | MFCD11847935 | [2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Notes |
| Physical Form | Solid | Based on analogous compounds like 4-(Benzyloxy)phenol. |
| Purity | Typically ≥95% | As supplied by commercial vendors. |
| Boiling Point | No data available | [2] |
| Storage | Sealed in a dry place at room temperature | [2] |
Synthesis and Manufacturing
This compound is not a naturally occurring compound and must be prepared through chemical synthesis. Its structure, featuring a benzyl ether linkage, strongly suggests the Williamson ether synthesis as the most direct and reliable route. This method involves the reaction of a phenoxide with a benzyl halide.
Synthetic Strategy: Williamson Ether Synthesis
The core of this synthesis is the nucleophilic substitution (Sₙ2) reaction between the sodium or potassium salt of a substituted phenol (the nucleophile) and benzyl chloride or benzyl bromide (the electrophile). The key challenge in synthesizing this compound is the selective benzylation of one hydroxyl group on a dihydroxy-toluene precursor, specifically at the 4-position while the 1-position hydroxyl group remains free or is deprotected. A common starting material would be 3-methylcatechol (3-methylbenzene-1,2-diol), where selective protection and subsequent reaction would be required, or more directly, 3-methylhydroquinone (2-methylbenzene-1,4-diol). The latter is more direct but regioselectivity can be a challenge.
For this guide, we will outline a robust protocol starting from 2-methylhydroquinone, focusing on achieving mono-benzylation.
Detailed Experimental Protocol
Objective: To synthesize this compound via mono-benzylation of 2-methylhydroquinone.
Materials:
-
2-Methylhydroquinone (1.0 eq)
-
Benzyl Bromide (1.0 - 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylhydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to dissolve the starting material (approximately 10-20 mL per gram of hydroquinone).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.0 eq) dropwise to the suspension at room temperature. A slight excess (1.1 eq) can be used to ensure full conversion of the limiting reagent, but a large excess should be avoided to minimize the formation of the di-benzylated byproduct.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which will be a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and any unreacted starting material, should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Rationale and Field-Proven Insights
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the more acidic phenolic hydroxyl group without causing side reactions. It is also inexpensive and easy to remove by filtration.
-
Solvent System: Acetone is a good choice due to its appropriate boiling point for reflux and its ability to dissolve the reactants. DMF can also be used and may lead to faster reaction times due to its higher polarity and boiling point, but it is more difficult to remove during workup.
-
Stoichiometry Control: The key to maximizing the yield of the mono-benzylated product is to use the hydroquinone as the limiting reagent and add the benzyl bromide slowly. This statistical approach favors the formation of the desired product over the di-substituted byproduct.
-
Purification: Column chromatography is essential for isolating the product with high purity. The polarity difference between the di-substituted (least polar), mono-substituted (intermediate polarity), and starting material (most polar) allows for effective separation.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Applications in Research and Development
This compound serves primarily as a sophisticated building block or intermediate in multi-step organic syntheses. Its bifunctional nature—a nucleophilic phenol and a protected hydroxyl group that can be deprotected later—makes it a valuable tool for medicinal chemists and material scientists.
Intermediate for Biologically Active Molecules
The structural motif of a substituted benzyloxyphenol is present in various pharmacologically active compounds. This intermediate can be used in the synthesis of molecules targeting a range of biological pathways. For example, related phenoxyphenol structures have been utilized in the development of potent androgen receptor antagonists for prostate cancer research.[3] The free phenolic hydroxyl group allows for further chemical modification, such as etherification, esterification, or coupling reactions, to build molecular complexity.
Role as a Protected Phenol Scaffold
In complex syntheses, the benzyl group serves as an excellent protecting group for the phenol. It is stable to a wide range of reaction conditions (e.g., basic, organometallic) and can be selectively removed under mild conditions via catalytic hydrogenation (H₂/Pd-C), which cleaves the benzyl ether to regenerate the free phenol without affecting many other functional groups.
Logical Workflow for Application as an Intermediate
The following diagram illustrates the logical role of this compound as a versatile scaffold in a drug discovery program.
Sources
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-(Benzyloxy)-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 4-(Benzyloxy)-3-methylphenol are systematically numbered as shown in the structure below. This numbering scheme will be used throughout this guide.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, which is determined by the neighboring functional groups. The predicted data is summarized in the table below, followed by a detailed interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~4.8 - 5.2 | Singlet (s) | - | 1H |
| H2 | ~2.2 - 2.4 | Singlet (s) | - | 3H |
| H5 | ~6.7 - 6.9 | Doublet (d) | ~8.5 | 1H |
| H6 | ~6.6 - 6.8 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |
| H8 | ~6.5 - 6.7 | Doublet (d) | ~2.5 | 1H |
| H10, H14 | ~7.3 - 7.5 | Multiplet (m) | - | 2H |
| H11, H13 | ~7.2 - 7.4 | Multiplet (m) | - | 2H |
| H12 | ~7.1 - 7.3 | Multiplet (m) | - | 1H |
| H15 | ~4.9 - 5.1 | Singlet (s) | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Phenolic Proton (H1): The proton of the hydroxyl group is expected to appear as a broad singlet in the region of δ 4.8-5.2 ppm. The exact chemical shift and broadness of this signal can be highly dependent on the solvent, concentration, and temperature.
-
Methyl Protons (H2): The three protons of the methyl group are magnetically equivalent and will therefore appear as a singlet. The electron-donating nature of the methyl group and its position on the aromatic ring suggest a chemical shift in the range of δ 2.2-2.4 ppm.
-
Aromatic Protons of the Phenol Ring (H5, H6, H8):
-
H5: This proton is ortho to the hydroxyl group and meta to the benzyloxy group. It is expected to be a doublet due to coupling with H6, with a typical ortho coupling constant of approximately 8.5 Hz. Its chemical shift is predicted to be around δ 6.7-6.9 ppm.
-
H6: This proton is ortho to both the benzyloxy and methyl groups. It will appear as a doublet of doublets due to coupling with both H5 (ortho coupling, J ≈ 8.5 Hz) and H8 (meta coupling, J ≈ 2.5 Hz). The predicted chemical shift is in the range of δ 6.6-6.8 ppm.
-
H8: This proton is ortho to the methyl group and meta to the hydroxyl group. It will be a doublet due to the meta coupling with H6 (J ≈ 2.5 Hz) and is expected to have a chemical shift of approximately δ 6.5-6.7 ppm.
-
-
Aromatic Protons of the Benzyl Group (H10-H14): The five protons on the phenyl ring of the benzyl group will appear in the aromatic region, typically between δ 7.1 and 7.5 ppm. Due to the free rotation around the C-C and C-O bonds, the signals for these protons may overlap and appear as a complex multiplet.
-
Methylene Protons (H15): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and will appear as a sharp singlet in the region of δ 4.9-5.1 ppm. The deshielding effect of the adjacent oxygen atom and the phenyl ring causes this downfield shift.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Number | Predicted Chemical Shift (δ, ppm) |
| C1 | ~150 - 153 |
| C2 | ~125 - 128 |
| C3 | ~115 - 118 |
| C4 | ~148 - 151 |
| C5 | ~114 - 117 |
| C6 | ~120 - 123 |
| C7 | ~16 - 18 |
| C9 | ~136 - 138 |
| C10, C14 | ~127 - 129 |
| C11, C13 | ~128 - 130 |
| C12 | ~126 - 128 |
| C15 | ~70 - 72 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbons of the Phenol Ring (C1-C6):
-
C1: This carbon is attached to the hydroxyl group and is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150-153 ppm.
-
C4: This carbon is bonded to the benzyloxy group, and the oxygen atom will cause a strong deshielding effect, leading to a chemical shift in the range of δ 148-151 ppm.
-
C2 and C6: These carbons are in the ortho and para positions relative to the hydroxyl group and will have chemical shifts in the range of δ 115-128 ppm.
-
C3 and C5: These carbons are in the meta positions relative to the hydroxyl group and are expected to have chemical shifts in the range of δ 114-123 ppm. The methyl substituent at C3 will have a minor shielding effect on this carbon.
-
-
Methyl Carbon (C7): The carbon of the methyl group will appear at a high field, with a predicted chemical shift of approximately δ 16-18 ppm.
-
Carbons of the Benzyl Group (C9-C14):
-
C9: The ipso-carbon of the phenyl ring attached to the methylene group will have a chemical shift of around δ 136-138 ppm.
-
C10-C14: The other aromatic carbons of the benzyl group will have chemical shifts in the typical aromatic region of δ 126-130 ppm.
-
-
Methylene Carbon (C15): The carbon of the methylene bridge is attached to an oxygen atom, which will cause a significant downfield shift to approximately δ 70-72 ppm.
Predicted ¹H-¹H Coupling Network
The connectivity of the protons in this compound can be visualized through a diagram of the predicted spin-spin coupling network.
Caption: Predicted ¹H-¹H spin-spin coupling network in the phenol ring of this compound.
Experimental Protocol for NMR Analysis
For professionals seeking to acquire experimental NMR data for this compound, the following protocol provides a general guideline.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for the labile phenolic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and obtain sharp NMR signals.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and coupling constants, supported by a clear molecular structure and a diagram of the coupling network, serves as a valuable resource for the structural verification of this compound. The included experimental protocol offers practical guidance for researchers to obtain high-quality NMR data. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure elucidation.
References
- Note: As experimental data for this compound was not found, this reference list includes sources for general NMR principles and data for analogous compounds that would be used to support the predictions.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(Benzyloxy)-3-methylphenol
Abstract
This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methylphenol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational modes. We will dissect the molecule's constituent functional groups, predict their characteristic infrared absorptions, and present a robust, modern experimental protocol for acquiring high-quality spectral data. The core of this guide is a detailed peak-by-peak analysis of the predicted spectrum, grounded in authoritative spectroscopic principles. This document serves as both a practical workflow for laboratory analysis and a deeper exploration of the structural elucidation of a multifunctional aromatic compound.
The Vibrational Landscape of this compound
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The structure of this compound is rich with distinct functional groups, each contributing characteristic signals to its IR spectrum. A thorough analysis requires understanding these individual components.
The key functional groups and their expected vibrational characteristics are:
-
Phenolic Hydroxyl (-OH): The O-H bond in phenols gives rise to a very strong and characteristically broad stretching vibration, typically in the 3600-3200 cm⁻¹ region.[3][4][5] The broadening is a direct result of intermolecular hydrogen bonding, a dominant force in solid or neat samples of phenolic compounds.[4]
-
Aryl Alkyl Ether (Ar-O-CH₂-Ar): This linkage produces strong C-O stretching vibrations. Aryl alkyl ethers are distinguished by two prominent stretching bands: an asymmetric stretch typically found between 1275-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹.[6][7][8]
-
Aromatic Rings (Benzene & Substituted Phenol): Both aromatic rings contribute a set of characteristic absorptions. These include sharp C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and multiple C=C in-ring stretching vibrations of variable intensity in the 1620-1450 cm⁻¹ range.[9][10]
-
Methyl Group (-CH₃): The methyl group attached to the phenol ring will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[11]
-
Substitution Patterns: The out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.[9][10]
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
// Molecular structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,1!"]; C4 [label="C", pos="2.5,0!"]; C5 [label="C", pos="1.5,-1!"]; C6 [label="C", pos="0.5,-1!"]; O1 [label="O", pos="-1,0!"]; H1 [label="H", pos="-1.5,0.5!"]; C_Me [label="C", pos="3,2!"]; H_Me1 [label="H", pos="2.7,2.5!"]; H_Me2 [label="H", pos="3.3,2.5!"]; H_Me3 [label="H", pos="3.5,1.7!"]; O2 [label="O", pos="3.5,0!"]; C7 [label="C", pos="4.5,0!"]; C8 [label="C", pos="5.5,0.5!"]; C9 [label="C", pos="6.5,0.5!"]; C10 [label="C", pos="7,0!"]; C11 [label="C", pos="6.5,-0.5!"]; C12 [label="C", pos="5.5,-0.5!"];
// Bonds edge [penwidth=1.5, color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C3 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- O2; O2 -- C7; C7 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C8;
// Labels for vibrations node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; V1 [label="O-H Stretch", pos="-2.5,1!"]; V2 [label="Aromatic C-H Stretch", pos="0,2!"]; V3 [label="Aliphatic C-H Stretch", pos="4.5,2.5!"]; V4 [label="Asymmetric C-O-C Stretch", pos="5.5,-1.5!"]; V5 [label="Aromatic C=C Stretch", pos="1,-2!"];
// Arrows pointing to bonds edge [style=dashed, color="#EA4335", penwidth=1.5]; V1 -> O1 [arrowhead=vee]; V2 -> C2 [arrowhead=vee]; V3 -> C_Me [arrowhead=vee]; V4 -> O2 [arrowhead=vee]; V5 -> C5 [arrowhead=vee]; } Caption: Molecular structure of this compound with key vibrational modes.
Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
For routine analysis of solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the recommended technique due to its speed, ease of use, and minimal sample preparation.[6][7][12]
Rationale for Method Selection
Historically, the Potassium Bromide (KBr) pellet method was the standard for solid sample analysis.[2] This technique involves grinding the sample with dry KBr powder and pressing it into a transparent disc.[13][14] While capable of producing high-quality transmission spectra ideal for library matching, the KBr method is labor-intensive, requires significant operator skill, and is highly susceptible to moisture contamination, which can obscure the critical O-H stretching region.[1][15][16]
ATR, by contrast, is a surface reflectance technique.[10][11] The sample is simply pressed against a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few micrometers into the sample.[7][11] This approach eliminates the grinding and pressing steps, drastically reduces analysis time, and minimizes exposure to atmospheric moisture.[10] For a multifunctional molecule where the O-H band is a key diagnostic feature, the advantages of ATR are particularly compelling.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Accessory Installation: Place the single-reflection diamond ATR accessory into the sample compartment and allow it to purge with dry air or nitrogen for several minutes to minimize atmospheric H₂O and CO₂ interference.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Wipe it with a lint-free swab lightly dampened with spectroscopic-grade isopropanol or ethanol and allow it to dry completely.
-
Lower the press arm to ensure no sample is present.
-
Acquire a background spectrum. This measurement of the ambient environment and instrument optics will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Raise the ATR press arm.
-
Place a small amount of the this compound powder (a few milligrams is sufficient) onto the center of the diamond crystal, ensuring the crystal is fully covered.
-
Lower the press arm and apply consistent pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[11]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters would be a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and carefully remove the sample powder.
-
Clean the crystal surface thoroughly as described in step 3.
-
If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.[8]
-
Predicted IR Spectrum and Peak-by-Peak Interpretation
While an experimental spectrum provides the definitive fingerprint, a predicted spectrum based on established group frequencies is a powerful tool for verification. The following table summarizes the expected key absorptions for this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Shape | Assigned Vibrational Mode |
| ~3400 | Strong | Very Broad | O-H Stretch (Hydrogen-bonded) |
| ~3060 | Medium-Weak | Sharp | Aromatic C-H Stretch |
| ~2950, ~2870 | Weak | Sharp | Asymmetric & Symmetric -CH₃ Stretch |
| ~1610, ~1590, ~1500 | Medium-Strong | Sharp | Aromatic C=C Ring Stretch |
| ~1460 | Medium | Sharp | -CH₃ Asymmetric Bend |
| ~1380 | Medium-Weak | Sharp | -CH₃ Symmetric Bend |
| ~1250 | Strong | Sharp | Asymmetric Ar-O-C Stretch (Ether) |
| ~1220 | Strong | Sharp | Phenolic C-O Stretch |
| ~1040 | Medium | Sharp | Symmetric Ar-O-C Stretch (Ether) |
| ~850-750 | Strong | Sharp | Aromatic C-H Out-of-Plane Bends |
Detailed Analysis of Spectral Regions
-
The Hydroxyl Region (4000-3000 cm⁻¹): The most dominant feature in this region will be the intense, very broad absorption centered around 3400 cm⁻¹, characteristic of the hydrogen-bonded phenolic -OH group.[3][4] Superimposed on the shoulder of this broad peak, or appearing just to its left, a series of weaker, sharp peaks around 3060 cm⁻¹ are expected, corresponding to the C-H stretching vibrations of the two aromatic rings.[9]
-
The Aliphatic C-H Region (3000-2800 cm⁻¹): Just below the 3000 cm⁻¹ threshold, two weak but sharp peaks should be visible. These are the asymmetric (~2950 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching vibrations of the methyl (-CH₃) group. Their position clearly distinguishes them from the aromatic C-H stretches.
-
The Double-Bond and Bending Region (1700-1000 cm⁻¹): This region is rich with information.
-
Aromatic Overtones (2000-1700 cm⁻¹): A series of very weak peaks may be present here. Their pattern can sometimes give clues to the ring substitution, but they are often obscured.
-
C=C Ring Stretching (1620-1450 cm⁻¹): Several sharp peaks of medium to strong intensity will appear here, confirming the presence of the aromatic rings.[10]
-
Methyl Bending (1460-1370 cm⁻¹): The asymmetric and symmetric bending (or "umbrella") modes of the methyl group will appear in this range.[17]
-
C-O Stretching (1300-1000 cm⁻¹): This area is critical for confirming the ether and phenol functionalities. We expect to see three strong signals: a sharp peak around 1250 cm⁻¹ from the asymmetric stretching of the aryl ether C-O bond, another strong peak near 1220 cm⁻¹ from the phenolic C-O stretch, and a medium peak near 1040 cm⁻¹ from the symmetric ether C-O stretch.[3][7][8] The presence and strength of these bands are highly diagnostic.
-
-
The Fingerprint Region (< 1000 cm⁻¹): This region contains a complex and unique pattern of absorptions arising from C-H out-of-plane bending and other skeletal vibrations of the molecule as a whole.[4] While individual peak assignment can be difficult, the pattern is unique to the molecule's specific structure and substitution. Strong absorptions between 850-750 cm⁻¹ would be expected, corresponding to the C-H "oop" vibrations of the trisubstituted phenol ring and the monosubstituted benzyl ring.[9]
Conclusion
The infrared spectrum of this compound provides a wealth of structural information, allowing for unambiguous confirmation of its key functional groups. The definitive features for identification are the simultaneous presence of:
-
A strong, very broad O-H stretch centered near 3400 cm⁻¹.
-
Sharp aromatic C-H stretches above 3000 cm⁻¹ and weaker aliphatic C-H stretches below 3000 cm⁻¹.
-
A cluster of strong, sharp C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹, confirming both the phenol and the aryl alkyl ether linkages.
-
Multiple sharp peaks for aromatic C=C stretching between 1620-1450 cm⁻¹.
By employing a modern ATR-FTIR protocol, a high-quality spectrum can be obtained rapidly and reliably. A systematic, peak-by-peak analysis, guided by the foundational principles of group frequencies, allows researchers to confidently verify the identity and integrity of this compound.
References
-
Brown, D. (n.d.). Infrared Spectrum of Phenol. Doc Brown's Chemistry. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (A general authoritative source for chemical data, URL not applicable for a specific page).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A standard textbook, URL not applicable).
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2). Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Kintek Press. (n.d.). What are the advantages of using KBr pellets for FTIR analysis compared to ATR? Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Fingerprint Region. Retrieved from [Link]
-
Richards, R. E., & Thompson, H. W. (1951). Infrared Spectra of Phenols. Journal of the American Chemical Society, 73(6), 2744–2748. (Historical reference, URL points to abstract: [Link])
-
Rasayan Journal of Chemistry. (2017). Molecular Structure, Spectroscopic (FT-IR, FT-Raman) and HOMO–LUMO Analyses of Some Acne Vulgaris Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)-3-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(benzyloxy)-3-methylphenol, a molecule of interest in synthetic chemistry and drug development. We delve into the characteristic fragmentation patterns observed under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. The discussion emphasizes the causality behind the observed cleavages, focusing on the roles of the benzyl ether and phenol functional groups in directing fragmentation. Key diagnostic ions, such as the tropylium cation at m/z 91, are examined in detail. This document is intended for researchers, scientists, and professionals who utilize mass spectrometry for structural elucidation and impurity profiling, providing them with field-proven insights and a robust analytical framework.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ether-phenol. Its structure presents a unique combination of functional groups that dictate its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, whether as a final product, a synthetic intermediate, or a potential process-related impurity. Mass spectrometry (MS) offers unparalleled sensitivity and structural information, but a correct interpretation of the resulting spectrum is paramount. This guide moves beyond a simple cataloging of fragments to explain the why—the underlying chemical principles that govern ion formation and decomposition in the gas phase.
Physicochemical Profile and Structural Features
To interpret a mass spectrum, one must first understand the molecule's fundamental properties. The key to predicting fragmentation lies in identifying the bonds most susceptible to cleavage and the fragments that will be most stable.
-
Molecular Structure:
(A proper image would be rendered here in a real document) -
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): An acidic proton, making it the primary site for deprotonation in negative ion ESI. The oxygen's lone pairs can stabilize an adjacent positive charge.
-
Benzyl Ether (-O-CH₂-Ph): This is the most analytically significant feature. The C-O bond is activated by the adjacent phenyl ring (a benzylic position), making it the weakest point and the most probable site of initial fragmentation.
-
Aromatic Rings: Both rings provide sites for ionization (π-electron removal in EI) and can stabilize charge through resonance.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in MS |
| Molecular Formula | C₁₄H₁₄O₂ | Determines the integer mass of the molecular ion. |
| Average Mass | 214.26 g/mol | Used for low-resolution instruments. |
| Monoisotopic Mass | 214.0994 Da | The exact mass used for high-resolution mass spectrometry (HRMS) identification. |
| Key Bonds for MS | Benzyl C-O Ether Bond | Energetically the most favorable site for cleavage.[1] |
Ionization Methodologies: Setting the Stage for Fragmentation
The choice of ionization technique fundamentally alters the information obtained. A hard ionization method like EI induces extensive fragmentation, revealing the molecule's structural skeleton, while a soft method like ESI preserves the molecular ion, allowing for molecular weight determination and controlled fragmentation via MS/MS.
-
Electron Ionization (EI): In EI, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M⁺•). This excess energy is dissipated through a cascade of fragmentation reactions. The resulting spectrum is a fingerprint of the molecule's structure.[2]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. These ions are relatively stable, and fragmentation is minimal in the source. To gain structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), where the precursor ion is fragmented in a controlled manner.[3][4]
Electron Ionization (EI) Fragmentation Analysis: A High-Energy Portrait
Under EI conditions, this compound undergoes predictable and diagnostic fragmentation. The primary cleavage event is dictated by the lability of the benzyl ether linkage.
The Molecular Ion (M⁺•)
The initial species formed is the radical cation at m/z 214 . Due to the molecule's aromatic nature, this peak is expected to be clearly visible.
Primary Fragmentation Pathways
-
Benzylic Cleavage (The Dominant Pathway): The most favorable fragmentation is the cleavage of the C-O bond beta to the benzyl's aromatic ring.[5][6] This cleavage is driven by the formation of the exceptionally stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺). This ion is observed at m/z 91 and is almost invariably the base peak in the spectrum of benzyl ethers.
-
Reaction: C₁₄H₁₄O₂⁺• → C₇H₇⁺ + •OC₇H₇
-
Fragment: Tropylium ion (m/z 91)
-
Neutral Loss: 3-methylphenoxyl radical (123 Da)
-
-
Alpha-Cleavage to the Phenolic Ring: The alternative cleavage of the same ether bond can occur where the charge is retained by the oxygen-containing fragment. This forms a substituted phenoxonium ion.
-
Reaction: C₁₄H₁₄O₂⁺• → C₇H₇O₂⁺ + •C₇H₇
-
Fragment: 4-hydroxy-3-methylphenoxonium ion (m/z 123)
-
Neutral Loss: Benzyl radical (91 Da)
-
Secondary Fragmentation
The primary fragments can undergo further decomposition:
-
The tropylium ion (m/z 91) can lose acetylene (C₂H₂) to form the cyclopentadienyl cation at m/z 65 .
-
The phenoxonium ion (m/z 123) , characteristic of phenols, can lose a neutral molecule of carbon monoxide (CO) to yield an ion at m/z 95 .
Figure 1: Predicted EI fragmentation pathway for this compound.
Table 2: Summary of Major EI Fragmentation Ions
| m/z | Proposed Ion Structure | Significance |
| 214 | [C₁₄H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak , diagnostic for benzyl moiety |
| 123 | [C₇H₇O₂]⁺ (Substituted phenoxonium ion) | Confirms the substituted phenol portion |
| 65 | [C₅H₅]⁺ | Secondary fragment from tropylium ion |
| 95 | [C₆H₇O]⁺ | Secondary fragment from m/z 123 |
Electrospray Ionization (ESI-MS/MS) Analysis: A Controlled Approach
ESI provides a gentler ionization, making it ideal for determining the molecular weight and probing fragmentation through tandem MS.
Positive Ion Mode ([M+H]⁺)
In positive mode, protonation occurs on either the ether or phenolic oxygen. The precursor ion will be observed at m/z 215 . Upon collisional activation (CID), the fragmentation mirrors the EI pathway, driven by the cleavage of the now-protonated, and thus further weakened, benzyl ether bond.
-
Primary Fragmentation: The dominant fragmentation channel is the loss of the neutral 3-methylphenol molecule to produce the stable benzyl cation.
-
Reaction: [M+H]⁺ → C₇H₇⁺ + C₇H₈O₂
-
Precursor Ion: m/z 215
-
Product Ion: m/z 91
-
Figure 2: ESI(+) MS/MS fragmentation of protonated this compound.
Negative Ion Mode ([M-H]⁻)
In negative mode, the acidic phenolic proton is lost, forming the deprotonated molecule, a stable phenoxide anion, at m/z 213 . The fragmentation of this ion under CID is driven by the expulsion of a radical from the anion.
-
Primary Fragmentation: The most likely pathway is the homolytic cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical. The resulting fragment is a resonance-stabilized phenoxide radical anion.
-
Reaction: [M-H]⁻ → [M-H - C₇H₇]•⁻ + •C₇H₇
-
Precursor Ion: m/z 213
-
Product Ion: m/z 122
-
Figure 3: ESI(-) MS/MS fragmentation of deprotonated this compound.
Experimental Protocol: A Practical Workflow
This section outlines a self-validating protocol for the analysis of this compound.
Sample Preparation
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 100 µg/mL stock solution.
-
For LC-MS (ESI), dilute the stock solution 1:100 with the initial mobile phase (e.g., to 1 µg/mL).
-
For GC-MS (EI), dilute as necessary based on instrument sensitivity, typically to 1-10 µg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.
GC-MS Method for EI Analysis
-
GC System: Standard Gas Chromatograph with a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injector Temp: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
LC-MS Method for ESI Analysis
-
LC System: HPLC or UHPLC system.
-
Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
MS System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI, Positive and Negative switching.
-
MS1 Scan Range: m/z 100 to 500.
-
MS/MS (CID):
-
Positive Mode Precursor: m/z 215.
-
Negative Mode Precursor: m/z 213.
-
Collision Energy: Optimize using a ramp (e.g., 10-40 eV) to find the ideal energy for producing the key fragments (m/z 91 in positive, m/z 122 in negative).
-
Conclusion
The mass spectrometric fragmentation of this compound is logical and highly predictable, dominated by the cleavage of the benzylic ether bond. Under EI, the spectrum is characterized by a strong molecular ion (m/z 214), the base peak at m/z 91 (tropylium ion), and a significant fragment at m/z 123. In ESI-MS/MS, these same core fragmentation principles hold, with the protonated molecule ([M+H]⁺, m/z 215) yielding a primary product ion at m/z 91, and the deprotonated molecule ([M-H]⁻, m/z 213) fragmenting to m/z 122. These diagnostic ions provide a robust and reliable signature for the confident identification of this compound in any analytical workflow.
References
-
Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.[Link]
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ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...[Link]
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ResearchGate. MS/MS fragmentation of phenolic acids in electrospray ionization in...[Link]
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Wikipedia. McLafferty rearrangement.[Link]
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chemeurope.com. McLafferty rearrangement.[Link]
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Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[Link]
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Purdue University Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.[Link]
-
UCLA Chemistry. McLafferty Rearrangement.[Link] (Note: A general, valid URL is prioritized here as the original search link was a direct PDF download).
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Various Authors. General Fragmentation Modes. (A general educational resource, a specific university link is used for stability). [Link]
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Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.[Link]
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Whitman College. GCMS Section 6.13: Fragmentation of Ethers.[Link]
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Wikipedia. Fragmentation (mass spectrometry).[Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]
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- 6. ugto.mx [ugto.mx]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-phenylmethoxyphenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-phenylmethoxyphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. The document details a strategic synthetic pathway, leveraging the Williamson ether synthesis, and offers a thorough analysis of the compound's structural and physicochemical properties through various spectroscopic techniques. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel phenolic compounds.
Introduction: The Significance of Substituted Phenols
Substituted phenols are a pivotal class of organic compounds, forming the structural core of numerous natural products, active pharmaceutical ingredients (APIs), and industrial chemicals.[1][2] Their utility stems from the versatile reactivity of the phenolic hydroxyl group and the tunable electronic and steric properties of the aromatic ring. The introduction of a phenylmethoxy (benzyloxy) group, as in the case of 3-Methyl-4-phenylmethoxyphenol, can modulate the compound's lipophilicity, metabolic stability, and potential for intermolecular interactions, making it a valuable building block in drug discovery.[3] Furthermore, the presence of a methyl group on the phenolic ring can influence the molecule's antioxidant properties, a characteristic often associated with hindered phenols.[4][5][6]
This guide will focus on a plausible and efficient synthesis of 3-Methyl-4-phenylmethoxyphenol, followed by a detailed characterization of the final product.
Strategic Synthesis of 3-Methyl-4-phenylmethoxyphenol
The synthesis of 3-Methyl-4-phenylmethoxyphenol is most effectively achieved through a Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[7][8][9] The key challenge in the synthesis of this specific isomer lies in the regioselective benzylation of the starting material, 2-methylhydroquinone. To address this, a strategic protection-deprotection sequence is employed.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the initial protection of one of the hydroxyl groups of 2-methylhydroquinone as a silyl ether, followed by the benzylation of the remaining hydroxyl group, and subsequent deprotection of the silyl ether to yield the target molecule.
Diagram 1: Proposed Synthesis of 3-Methyl-4-phenylmethoxyphenol
Caption: A two-step synthetic route to 3-Methyl-4-phenylmethoxyphenol.
Detailed Experimental Protocol
Step 1: Synthesis of (4-Benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane
This initial step involves the protection of one of the hydroxyl groups of 2-methylhydroquinone with a tert-butyldimethylsilyl (TBDMS) group, followed by the benzylation of the remaining hydroxyl group. The bulky TBDMS group is expected to preferentially protect the less sterically hindered hydroxyl group, directing the subsequent benzylation to the desired position.
-
Materials:
-
2-Methylhydroquinone
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-methylhydroquinone (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and TBDMSCl (1.1 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the formation of the monosilylated intermediate is complete, add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-Benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane.
-
Step 2: Synthesis of 3-Methyl-4-phenylmethoxyphenol
The final step is the deprotection of the silyl ether to yield the target phenol. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the selective cleavage of silyl ethers.
-
Materials:
-
(4-Benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (4-Benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane (1.0 eq) in THF.
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) to the mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.[10]
-
Upon completion, concentrate the reaction mixture to dryness.
-
Purify the residue by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to yield 3-Methyl-4-phenylmethoxyphenol.[10]
-
Characterization of 3-Methyl-4-phenylmethoxyphenol
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Predicted ¹H-NMR Data (400 MHz, CDCl₃):
-
δ 7.42 (m, 4H)
-
δ 7.31 (m, 1H)
-
δ 6.78 (s, 1H)
-
δ 6.69 (s, 2H)
-
δ 4.99 (s, 2H)
-
δ 2.27 (s, 3H)[10]
-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | Multiplet | 4H | Aromatic protons (benzyl group) |
| 7.31 | Multiplet | 1H | Aromatic proton (benzyl group) |
| 6.78 | Singlet | 1H | Aromatic proton (phenol ring) |
| 6.69 | Singlet | 2H | Aromatic protons (phenol ring) |
| 4.99 | Singlet | 2H | -O-CH₂-Ph |
| 2.27 | Singlet | 3H | -CH₃ |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
-
Predicted ¹³C-NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-OH |
| ~145-150 | C-O-CH₂ |
| ~137 | Quaternary C (benzyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~127.8 | Aromatic CH (benzyl) |
| ~127.5 | Aromatic CH (benzyl) |
| ~125 | Quaternary C-CH₃ |
| ~115-120 | Aromatic CH (phenol) |
| ~110-115 | Aromatic CH (phenol) |
| ~70 | -O-CH₂-Ph |
| ~16 | -CH₃ |
Diagram 2: NMR Characterization Workflow
Caption: Workflow for the NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1250-1000 | C-O | Stretching (ether and phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 214.26
-
Key Fragmentation Patterns:
-
Loss of the benzyl group (C₇H₇•) leading to a fragment at m/z = 123.
-
Formation of the tropylium cation (C₇H₇⁺) at m/z = 91, a characteristic fragment for benzyl ethers.
-
Cleavage of the C-O bond of the ether linkage.[11]
-
Purification and Quality Control
The purity of the final product is crucial for its intended applications.
-
Purification: Flash column chromatography is the primary method for purifying the synthesized 3-Methyl-4-phenylmethoxyphenol.
-
Quality Control:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point: To determine the physical properties of the solid product.
-
Significance and Potential Applications
3-Methyl-4-phenylmethoxyphenol, as a hindered and benzyloxy-substituted phenol, holds promise in several areas of research and development.
-
Medicinal Chemistry: The structural motif is of interest in the design of novel therapeutic agents. The phenolic hydroxyl can act as a hydrogen bond donor/acceptor, while the benzyloxy group can enhance binding to hydrophobic pockets in biological targets. Substituted phenols are known to be key intermediates in the synthesis of various APIs.[2]
-
Antioxidant Properties: Hindered phenols are well-established as effective antioxidants, capable of scavenging free radicals and inhibiting oxidative degradation.[4][5][6] This property could be exploited in the development of stabilizers for polymers, cosmetics, and pharmaceuticals.
-
Materials Science: The compound could serve as a monomer or precursor for the synthesis of novel polymers with tailored thermal and oxidative stability.
Conclusion
This technical guide has outlined a robust and strategic approach for the synthesis of 3-Methyl-4-phenylmethoxyphenol. The detailed experimental protocol, coupled with a comprehensive characterization plan, provides researchers with the necessary information to produce and validate this valuable compound. The potential applications in medicinal chemistry and materials science underscore the importance of continued research into the synthesis and properties of novel substituted phenols.
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Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. [Link]
-
PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. [Link]
-
Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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PubMed Central. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed Central. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). NP-MRD. [Link]
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The Royal Society of Chemistry. Supporting information for. The Royal Society of Chemistry. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Human Metabolome Database. [Link]
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Ataman Kimya. METHYLHYDROQUINONE. Ataman Kimya. [Link]
-
ResearchGate. Scheme 2. Preparation of the quinones 2 and 3 from 2-methylhydroquinone.. ResearchGate. [Link]
- Google Patents. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor.
- Google Patents. Separation and purification of hydroquinone from crude mixtures thereof.
- Google Patents. Process for isolating and purifying hydroquinone.
- Google Patents. Process for sublimation purification of crude hydroquinone with stirred and fluidized bed.
-
(PDF) Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. [Link]
-
Chegg. Question: Examine potential regioselectivity issues in Williamson ether synthesis when dealing with asymmetrically substituted reactants. How might regioselectivity be controlled or optimized in such cases?. Chegg. [Link]
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An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-methylphenol is an organic compound of significant interest in various fields of chemical synthesis, including pharmaceuticals and materials science. As a derivative of both phenol and benzyl ether, its molecular structure—comprising a phenolic hydroxyl group, a methyl substituent, and a benzyloxy moiety—imparts a unique combination of reactivity and physical characteristics. Accurate determination of its physical properties, such as melting and boiling points, is a cornerstone of its characterization, providing critical data for identity confirmation, purity assessment, and the design of synthetic and purification protocols.
This guide provides a comprehensive overview of the known physical properties of this compound and details the rigorous experimental methodologies required for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality behind the experimental design, ensuring that the described protocols are self-validating and grounded in established physicochemical principles.
Physical Properties of this compound
The physical state and phase transition temperatures of a compound are dictated by the nature and strength of its intermolecular forces. For this compound, these include hydrogen bonding (due to the phenolic -OH group), dipole-dipole interactions, and van der Waals forces.
| Physical Property | Value | Source(s) |
| Melting Point | Data not consistently available in public literature. Predicted to be similar to related compounds like 4-(Benzyloxy)phenol (m.p. 119-120 °C). | [1][2][3] |
| Boiling Point | No data available; the compound is presumed to decompose at temperatures below its atmospheric boiling point. | [3] |
Expert Analysis: The lack of a consistently reported melting point in scientific literature necessitates experimental determination for any new batch. A sharp melting range (typically 0.5-1.0 °C) is a strong indicator of high purity for a crystalline organic solid.[4] Conversely, a depressed and broad melting range suggests the presence of impurities.
The absence of a boiling point is common for molecules of this nature. The energy required to overcome intermolecular forces and transition to the gaseous phase at atmospheric pressure is often high enough to cause cleavage of covalent bonds within the molecule, leading to decomposition. The benzylic ether linkage can be particularly susceptible to thermal degradation.
Part 1: Experimental Determination of Melting Point
The melting point is a critical parameter for assessing the purity and identity of a solid compound. Two common and reliable methods are the Thiele tube method and the use of a digital melting point apparatus.
Methodology 1: Thiele Tube Method
This classic technique relies on a specially designed glass tube that uses the convection of heating oil to ensure a slow, uniform temperature increase.[4][5][6]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Gently press the open end of a capillary tube (sealed at one end) into the powder.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing onto the benchtop.[7] The final packed sample height should be 2-3 mm.
-
-
Apparatus Assembly:
-
Attach the capillary tube to a thermometer using a small rubber band. The sample in the capillary should be aligned with the middle of the thermometer bulb.[5][7]
-
Fill a Thiele tube with a suitable heating oil (e.g., mineral or silicone oil) to a level just above the top of the side-arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube through a holed stopper, ensuring the thermometer bulb and sample are immersed in the oil, but the rubber band is not.[4]
-
-
Measurement:
-
Gently heat the side-arm of the Thiele tube with a Bunsen burner or microburner, using a slow, back-and-forth motion.[7] The design of the tube will circulate the oil, providing even heating.
-
For an unknown compound, a rapid initial determination can be performed to find an approximate melting point. Then, a second, more precise measurement should be made, slowing the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).[7]
-
The melting point is reported as the range T1 - T2.
-
Causality and Trustworthiness: The Thiele tube's design is inherently self-validating for uniform heating. The convection current it creates eliminates the need for manual stirring and minimizes temperature gradients within the heating medium, ensuring the thermometer reading accurately reflects the temperature of the sample.
Visualization: Thiele Tube Workflow
Caption: Workflow for Thiele Tube Melting Point Determination.
Methodology 2: Digital Melting Point Apparatus
Modern digital instruments offer higher precision, automated temperature ramping, and improved safety.[8][9][10]
Experimental Protocol:
-
Sample Preparation: Prepare the capillary tube with the packed sample as described in the Thiele tube method. Consistency in sample loading (height of ~3mm) is crucial for reproducibility.[11]
-
Instrument Programming:
-
Measurement:
-
Press the "start" button. The instrument will rapidly heat the block to the start temperature and hold it there.[8][11]
-
Once the apparatus indicates it is ready (e.g., a "ready" light illuminates), insert the capillary tube(s) into the heating block.[12]
-
Initiate the temperature ramp.
-
Observe the sample through the magnifying lens.
-
Record the temperatures of the onset of melting and complete liquefaction, often by pressing dedicated buttons on the instrument which store the values.[12]
-
Causality and Trustworthiness: Digital apparatuses use a PID (Proportional-Integral-Derivative) controller to precisely manage the heating of a metal block, ensuring a linear and accurate temperature ramp.[12] The use of a platinum resistance thermometer (Pt100) provides high accuracy and reproducibility. The system's validity comes from its calibrated electronics and consistent heating profile.
Part 2: Experimental Determination of Boiling Point
While a boiling point at atmospheric pressure is likely unattainable due to decomposition, a boiling point under reduced pressure could be determined. However, the most common requirement is simply to confirm if the substance is a liquid at a given temperature. The micro boiling point method is ideal for this, as it requires a very small sample volume.[13][14]
Methodology: Micro Boiling Point Determination
This method determines the temperature at which the vapor pressure of the liquid equals the pressure of the surrounding atmosphere.[15]
Experimental Protocol:
-
Sample Preparation:
-
Add 0.2-0.5 mL of the liquid sample (if this compound is melted) into a small test tube (e.g., 75x10 mm).
-
Obtain a standard capillary tube (sealed at one end). Cut it to create a shorter, inverted capillary (bell). Place this small tube, open-end down, into the liquid in the test tube.[13] This trapped pocket of air acts as a boiling stone.[16]
-
-
Apparatus Assembly:
-
Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Secure the assembly in a heating bath (either a Thiele tube or a beaker of oil on a hot plate) as you would for a melting point determination.
-
-
Measurement:
-
Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
When the boiling point is reached, the liquid's vapor pressure will be high enough to cause a rapid and continuous stream of bubbles to emerge from the inverted capillary.[13]
-
Turn off the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and then stop. The moment the bubbles stop and the liquid just begins to be drawn back into the inverted capillary, read the temperature. This is the boiling point.
-
Causality and Trustworthiness: This method is validated by the direct observation of a physical equilibrium. The point at which the liquid re-enters the capillary is precisely when the external pressure overcomes the internal vapor pressure of the sample. This provides a sharp, reliable endpoint for the measurement.
Visualization: Micro Boiling Point Workflow
Caption: Workflow for Micro Boiling Point Determination.
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An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Benzyloxy)-3-methylphenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document integrates theoretical principles with practical experimental methodologies to offer a robust framework for solubility assessment.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which possesses structural motifs relevant to medicinal chemistry and materials science, understanding its solubility is paramount for a multitude of applications, including:
-
Drug Discovery and Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often intrinsically linked to its solubility. Poor solubility can lead to low absorption and limited efficacy.[1][2]
-
Process Chemistry: The design of efficient synthesis, purification, and crystallization processes hinges on a thorough knowledge of the compound's solubility in different solvents.
-
Materials Science: The ability to form uniform solutions is critical for the development of advanced materials where this compound or its derivatives might be used as precursors or functional components.
This guide will delve into the theoretical underpinnings of solubility, provide predicted physicochemical properties of this compound, outline robust experimental protocols for its solubility determination, and present a comparative analysis with structurally related molecules.
Molecular Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
Chemical Structure and Functional Groups
This compound is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[3] Its structure features a phenol ring substituted with a methyl group at the 3-position and a benzyloxy group at the 4-position.
Caption: Workflow for the shake-flask equilibrium solubility determination.
Causality in Protocol Design:
-
Excess Solute: The presence of undissolved solid ensures that the solution is saturated at equilibrium. [4]* Constant Temperature: Solubility is temperature-dependent; therefore, precise temperature control is critical for reproducibility. [1][5]* Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states. [4]* Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the analytical method used for quantification.
High-Throughput Solubility Screening
For rapid screening of solubility in a large number of solvents, high-throughput methods are employed. [6][7][8][9]These are often kinetic solubility measurements.
Caption: A typical workflow for high-throughput kinetic solubility screening.
Rationale for Method Choice:
-
DMSO Stock: Using a stock solution allows for precise and automated dispensing of small amounts of the compound, which is crucial for high-throughput formats.
-
Kinetic vs. Thermodynamic: This method typically measures kinetic solubility, which is the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution. While not a true equilibrium value, it is a valuable parameter for early-stage drug discovery.
Predicted Solubility of this compound in Common Organic Solvents
Based on the molecular structure and predicted physicochemical properties, the following table provides an estimation of the solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Class | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | Low to Moderate | The nonpolar benzyl and phenyl rings will interact favorably with hexane, but the polar hydroxyl group will disfavor solubility. |
| Toluene | Nonpolar (Aromatic) | Low | High | The aromatic nature of toluene will have strong π-π stacking interactions with the aromatic rings of the solute, leading to high solubility. |
| Dichloromethane | Polar Aprotic | Medium | High | Dichloromethane is a good solvent for a wide range of organic compounds and is expected to effectively solvate both the polar and nonpolar regions of the molecule. |
| Ethyl Acetate | Polar Aprotic | Medium | High | The ester group can act as a hydrogen bond acceptor, and its moderate polarity makes it a good solvent for compounds with mixed polarity. |
| Acetone | Polar Aprotic | High | High | The ketone group is a strong hydrogen bond acceptor, and acetone is a versatile polar aprotic solvent. |
| Ethanol | Polar Protic | High | High | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the phenolic hydroxyl group. The ethyl chain provides some nonpolar character. |
| Methanol | Polar Protic | High | Moderate to High | Similar to ethanol, methanol can form strong hydrogen bonds. However, its higher polarity may make it slightly less effective at solvating the large nonpolar portions of the molecule compared to ethanol. |
| Water | Polar Protic | Very High | Very Low | The large, nonpolar benzyloxy and methylphenyl groups will make the molecule predominantly hydrophobic, leading to very low aqueous solubility, consistent with the high predicted LogP. [10] |
Comparative Analysis with Structurally Similar Compounds
To provide further context, it is useful to compare the predicted solubility of this compound with that of its structural analogs.
-
4-(Benzyloxy)phenol: This compound lacks the methyl group on the phenol ring. [11]Its melting point is higher (119-120 °C), suggesting stronger crystal lattice forces. [11]The absence of the electron-donating methyl group may slightly increase the acidity of the phenolic proton. Its solubility profile is expected to be very similar to the target compound, with high solubility in polar aprotic and protic organic solvents.
-
4-Methoxy-3-methylphenol: Here, the benzyl group is replaced by a much smaller methyl group. [12]This significantly reduces the nonpolar character and molecular weight. Consequently, 4-Methoxy-3-methylphenol is expected to have a lower LogP and potentially higher solubility in more polar solvents, including water, compared to this compound.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By integrating theoretical principles with predictive modeling and established experimental protocols, a robust framework for understanding and determining the solubility of this compound has been established. The presence of both polar (hydroxyl) and nonpolar (benzyl, phenyl, methyl) functionalities suggests that this compound is likely to be highly soluble in a broad range of organic solvents, particularly those of moderate to high polarity such as alcohols, ketones, and esters, as well as aromatic solvents like toluene. Conversely, its solubility in highly nonpolar alkanes and in water is predicted to be limited. The provided experimental workflows offer a clear path for the empirical validation of these predictions, enabling researchers to generate the precise data needed for their specific applications.
References
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American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ACS Publications. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
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ResearchGate. (n.d.). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]
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PubChem. (n.d.). Benzyl ethyl ether. Retrieved from [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
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American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Syngenta. (n.d.). Evaluation of Structure Based Methods for the Prediction of LogP octanol for Agrochemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development | Request PDF. Retrieved from [Link]
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ACS Publications. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dimensionally reduced machine learning model for predicting single component octanol–water partition coefficients. Retrieved from [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved from [Link]
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GlaxoSmithKline. (n.d.). High-Throughput Solubility. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-3-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-(benzyloxy)-3-methylphenol and its derivatives, a class of compounds of interest in medicinal chemistry and materials science. We delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of these molecules. This guide is intended to serve as a practical resource for researchers, offering not only theoretical explanations but also detailed experimental protocols and interpretation strategies grounded in established scientific principles.
Introduction: The Importance of Spectroscopic Characterization
In the realm of drug discovery and development, the precise characterization of molecular structure is paramount. This compound and its analogues are versatile scaffolds in the synthesis of biologically active molecules. Their efficacy and safety are intrinsically linked to their exact chemical structure. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular identity, assessing purity, and elucidating the intricate details of atomic connectivity and spatial arrangement.
This guide will equip the reader with the foundational knowledge and practical insights required to confidently interpret the spectroscopic data of this compound derivatives. We will explore the causal relationships between molecular features and their spectral signatures, enabling a deeper understanding of the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy of this compound Derivatives
The ¹H NMR spectrum of a typical this compound derivative will exhibit distinct signals corresponding to the different types of protons present in the molecule.
-
Aromatic Protons: The protons on both the phenol and benzyl rings will appear in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.[1] The substitution pattern on each ring will dictate the multiplicity (splitting pattern) of these signals. For the 3-methyl-4-hydroxyphenyl ring, one would expect to see three distinct aromatic proton signals.
-
Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene bridge between the oxygen atom and the benzyl group are chemically equivalent in many cases and will appear as a sharp singlet. This signal is typically found in the range of 4.5 to 5.5 ppm.[2]
-
Methyl Protons (-CH₃): The methyl group attached to the phenol ring will give rise to a singlet in the upfield region of the spectrum, usually around 2.0 to 2.5 ppm.[3]
-
Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear as a broad singlet anywhere from 4 to 12 ppm.[2] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear.[1]
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Phenol Ring) | 6.6 - 6.9 | Multiplet |
| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet |
| Benzylic (-O-CH₂-Ph) | ~5.0 | Singlet |
| Methyl (-CH₃) | ~2.2 | Singlet |
| Phenolic (-OH) | 4.0 - 8.0 (variable) | Broad Singlet |
¹³C NMR Spectroscopy of this compound Derivatives
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the aromatic rings will resonate in the downfield region, typically between 110 and 160 ppm. Carbons attached to oxygen will be the most downfield.
-
Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is expected to appear around 70 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be found in the upfield region of the spectrum, typically between 15 and 25 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-O (Phenol) | 150 - 158 |
| C-O (Ether) | 145 - 155 |
| Aromatic C-H | 115 - 130 |
| Aromatic Quaternary | 125 - 140 |
| Benzylic (-O-CH₂-Ph) | 68 - 75 |
| Methyl (-CH₃) | 15 - 20 |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for reliable data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ can help in observing exchangeable protons like the phenolic -OH.[4]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.[4]
-
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".
Interpreting the IR Spectrum of this compound Derivatives
The IR spectrum of a this compound derivative will display several key absorption bands:
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the phenol, with the broadening due to hydrogen bonding.[5]
-
C-H Stretch (Aromatic): A sharp absorption band is typically observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), which is indicative of C-H bonds on an aromatic ring.[5]
-
C-H Stretch (Aliphatic): Absorptions for the methyl and benzylic C-H bonds will be found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): A series of medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.[5]
-
C-O Stretch (Ether and Phenol): Strong absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ether and phenol functionalities. Phenyl alkyl ethers typically show two strong absorbances around 1050 and 1250 cm⁻¹.[6]
-
Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can sometimes be inferred from the pattern of strong absorptions in the 690-900 cm⁻¹ region, which arise from C-H out-of-plane bending.[5]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | 3030 - 3100 | Sharp, Medium |
| Aliphatic C-H | 2850 - 2960 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium-Strong |
| Ether/Phenol C-O | 1000 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Step-by-Step Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe it gently with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Caption: IR Spectroscopy (ATR) Experimental Workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Interpreting the Mass Spectrum of this compound Derivatives
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. This peak gives the molecular weight of the compound. For this compound, the expected molecular weight is 214.26 g/mol .
-
Fragmentation Pattern: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is often predictable and provides valuable structural information. For this compound derivatives, some common fragmentation pathways include:
-
Loss of the Benzyl Group: Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation at m/z 91, or a tropylium ion rearrangement.
-
Formation of the Phenyl Cation: A peak at m/z 77 is often observed, corresponding to the phenyl cation (C₆H₅⁺).
-
Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers.
-
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 214 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium Cation) |
| 77 | [C₆H₅]⁺ (Phenyl Cation) |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.
Step-by-Step Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M⁺·).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Caption: Mass Spectrometry (EI) Experimental Workflow.
Conclusion: An Integrated Approach to Structural Elucidation
The robust and unambiguous characterization of this compound derivatives relies on an integrated approach, utilizing the complementary information provided by NMR, IR, and MS. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS determines the molecular weight and provides valuable fragmentation data for structural confirmation. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately characterize these important molecules, ensuring the integrity and reproducibility of their scientific findings.
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Discovery and history of 4-(Benzyloxy)-3-methylphenol
An In-depth Technical Guide to 4-(Benzyloxy)-3-methylphenol: Synthesis, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound that has found utility as a key intermediate in the synthesis of liquid crystals and complex molecules for drug discovery. While the precise historical moment of its initial synthesis is not prominently documented in scientific literature, its emergence is intrinsically linked to the long-established Williamson ether synthesis. This guide will delve into the logical synthetic pathways, physicochemical properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Historical Context and Emergence
The history of this compound is not marked by a singular discovery event but rather by the broader development of synthetic methodologies for substituted phenols. The benzylation of phenols, a classic example of the Williamson ether synthesis, has been a fundamental reaction in organic chemistry for over a century. An early report in "Annalen der Chemie" in 1883 described the synthesis of 4-benzyloxyphenol, highlighting the foundational chemistry that underpins the creation of compounds like this compound[1].
The specific substitution pattern of a benzyloxy group at the 4-position and a methyl group at the 3-position points to its likely origin as a bespoke building block, synthesized to meet the specific steric and electronic requirements of a larger target molecule. Its utility has become more apparent in recent decades, particularly with the rise of advanced materials and targeted therapeutics.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 100927-02-4 | [2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Solid | - |
| Purity | Typically >95% | [3] |
| SMILES | OC1=CC=C(OCC2=CC=CC=C2)C(C)=C1 | [2] |
| InChI Key | YXSKADRGXCHMAX-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The primary and most logical route for the synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6][7]
General Synthetic Protocol
The synthesis commences with the deprotonation of 3-methylphenol (m-cresol) at the more accessible para-hydroxyl group, followed by nucleophilic substitution with a benzyl halide.
Step-by-Step Methodology:
-
Starting Material Selection: The key precursors are 3-methylphenol and a suitable benzyl halide (e.g., benzyl bromide or benzyl chloride).
-
Deprotonation: 3-Methylphenol is treated with a base to generate the corresponding phenoxide. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). The choice of base and solvent is critical to ensure selective O-alkylation over potential C-alkylation.
-
Nucleophilic Substitution: The in situ generated phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide. This displaces the halide ion and forms the desired ether linkage.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, to facilitate the Sₙ2 mechanism. Heating the reaction mixture is often necessary to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified, commonly by column chromatography or recrystallization, to yield pure this compound.
Diagram of the Synthetic Pathway
Caption: Williamson ether synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging its unique structural features for applications in materials science and medicinal chemistry.
Liquid Crystal Synthesis
A significant application of this compound and its derivatives is in the field of liquid crystals.[8][9][10][11][12][13] The rigid aromatic core, combined with the potential for introducing long alkyl chains, makes it a valuable building block for designing calamitic (rod-shaped) liquid crystals.
For instance, the synthesis of 4-decylphenyl 4-(benzyloxy)-3-methylbenzoate, a compound exhibiting a monotropic nematic mesophase, utilizes a derivative of this compound. The benzyloxy group contributes to the overall molecular anisotropy, which is a key factor in the formation of liquid crystalline phases.[12]
Intermediate in Drug Discovery and Medicinal Chemistry
The benzyloxyphenyl motif is a common pharmacophore in a variety of biologically active compounds. The specific substitution pattern of this compound offers a scaffold that can be further functionalized to explore structure-activity relationships in drug design.
While direct therapeutic applications of this compound are not reported, its use as a precursor for more complex molecules is evident. For example, the synthesis of bazedoxifene, a selective estrogen receptor modulator, involves intermediates with benzyloxy-phenyl structures.[14] The strategic placement of the methyl group can influence the molecule's conformation and interaction with biological targets.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a singlet for the methyl group protons.[15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct resonances for all 14 carbon atoms, including the benzylic carbon and the carbons of the two aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic hydroxyl group (O-H stretch) and sharp peaks corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-O ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with a molecular ion peak at m/z 214.
Future Outlook
This compound is poised to remain a relevant building block in the development of advanced materials and novel therapeutics. Its utility in liquid crystal research will likely continue as the demand for new display and sensor technologies grows. In medicinal chemistry, the fine-tuning of molecular architecture is paramount, and this compound offers a versatile platform for the synthesis of targeted inhibitors and modulators of various biological pathways. As synthetic methodologies become more sophisticated, the applications of such tailored intermediates are expected to expand further.
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Balkanli, E., Çakar, F., Ocak, H., Cankurtaran, Ö., & Bilgin Eran, B. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PeerJ Physical Chemistry, 2, e12. [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-(methylthio)-phenol. Retrieved from [Link]
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ResearchGate. (2023, June). Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol. Malaysian Journal of Chemistry. [Link]
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Kashi, H. K. A., Palakshamurthy, B. S., VinduVahini, M., Srinivasa, H. T., & Devarajegowda, H. C. (2010). 4-Decylphenyl 4-benzyloxy-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2126. [Link]
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Unlocking the Therapeutic Potential of 4-(Benzyloxy)-3-methylphenol: A Scaffold for Novel Drug Discovery
An In-Depth Technical Guide
Abstract
The confluence of a methylphenol core and a benzyloxy substituent in 4-(Benzyloxy)-3-methylphenol presents a compelling, yet underexplored, molecular architecture for therapeutic innovation. Phenolic compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] The addition of a bulky, lipophilic benzyloxy group can significantly modulate physicochemical properties, influencing pharmacokinetics and target engagement. This guide delineates a strategic framework for investigating the therapeutic potential of this compound, moving from fundamental characterization to targeted biological evaluation. We provide evidence-based hypotheses for its application in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and workflows designed for robust, reproducible research.
Foundational Chemistry: Synthesis and Characterization
A prerequisite for any biological investigation is the reliable synthesis and thorough characterization of the lead compound. The structure of this compound, combining a substituted phenol with a benzyl ether, suggests a straightforward and high-yield synthetic route.
Proposed Synthetic Route: Williamson Ether Synthesis
The most logical and efficient approach to synthesize this compound is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this context, the synthesis would proceed by reacting 3-methylhydroquinone with benzyl bromide. The regioselectivity is a key consideration; the hydroxyl group at position 4 is sterically less hindered than the one at position 1 (adjacent to the methyl group), favoring the formation of the desired 4-O-benzylated product.
Diagram: Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow.
Detailed Synthetic Protocol
This protocol is a self-validating system; successful characterization at the end confirms the integrity of the synthesis.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylhydroquinone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (100 mL).
-
Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise via syringe. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil/solid by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure and purity of the isolated white solid product (this compound) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected molecular weight is 214.26 g/mol .[3][4]
| Parameter | Description | Source |
| Molecular Formula | C₁₄H₁₄O₂ | [4] |
| Molecular Weight | 214.26 | [4] |
| CAS Number | 100927-02-4 | |
| Physical Form | Solid | |
| Purity (Typical) | 95+% | [3] |
Potential Research Area: Oncology
The structural motifs within this compound suggest significant potential in oncology. Phenolic compounds are known to exhibit anti-tumor effects, and derivatives of 4-phenoxyphenol have been developed as potent androgen receptor (AR) antagonists for prostate cancer.[1][5] The benzyloxy group may enhance binding affinity within the hydrophobic ligand-binding pocket of various receptors.
Hypothesis: Androgen Receptor Antagonism
We hypothesize that this compound acts as a competitive antagonist of the androgen receptor, inhibiting androgen-dependent proliferation of prostate cancer cells. The phenolic hydroxyl group is potentially crucial for this activity.[5]
Diagram: Androgen Receptor Signaling Pathway
Caption: Hypothesized inhibition of the AR signaling pathway.
Experimental Workflow: In Vitro Anticancer Screening
-
Cell Viability Assay (MTT/MTS):
-
Objective: To determine the cytotoxic or cytostatic effect of the compound on prostate cancer cell lines.
-
Protocol:
-
Seed androgen-sensitive (LNCaP) and androgen-independent (PC-3) human prostate cancer cells in 96-well plates.[5]
-
After 24h, treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT or MTS reagent and incubate for 2-4 hours.
-
Measure absorbance at the appropriate wavelength to quantify cell viability.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration).
-
-
-
AR Competitive Binding Assay:
-
Objective: To confirm direct binding to the AR ligand-binding domain.
-
Protocol:
-
Utilize a commercially available AR competitor assay kit (e.g., fluorescence polarization-based).
-
Incubate recombinant human AR ligand-binding domain (hAR-LBD) with a fluorescent androgen tracer.
-
Add increasing concentrations of this compound or a known antagonist (e.g., Bicalutamide) as a positive control.
-
Measure the displacement of the fluorescent tracer to determine the binding affinity (Kᵢ).
-
-
-
Western Blot Analysis:
-
Objective: To measure the downstream effects of AR antagonism.
-
Protocol:
-
Treat LNCaP cells with the compound in the presence of an androgen like dihydrotestosterone (DHT).
-
After 24h, lyse the cells and separate proteins by SDS-PAGE.
-
Probe membranes with primary antibodies against Prostate-Specific Antigen (PSA, a downstream target of AR) and a loading control (e.g., β-actin).
-
Quantify band intensity to assess the reduction in PSA expression.
-
-
Potential Research Area: Antimicrobial Activity
Phenolic compounds, including various substituted phenols and their ethers, are well-documented antimicrobial agents.[6] Carvacrol (5-isopropyl-2-methylphenol), a structural relative, possesses potent antibacterial and antifungal properties.[2] The lipophilicity imparted by the benzyl group may enhance the compound's ability to disrupt microbial cell membranes.
Hypothesis: Broad-Spectrum Antimicrobial Efficacy
We hypothesize that this compound exhibits antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7]
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24 hours.
-
The MIC is the lowest concentration with no visible turbidity.
-
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Objective: To determine the lowest concentration that kills the microorganisms.
-
Protocol:
-
Following MIC determination, subculture aliquots from all clear wells onto agar plates.
-
Incubate the plates for 24-48 hours.
-
The MBC/MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.
-
-
| Test Organism | Gram Stain/Type | Rationale |
| Staphylococcus aureus | Gram-positive | Common cause of skin and systemic infections. |
| Enterococcus faecalis | Gram-positive | Clinically important, often antibiotic-resistant.[7] |
| Escherichia coli | Gram-negative | Representative of Gram-negative pathogens. |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, high intrinsic resistance. |
| Candida albicans | Fungal (Yeast) | Most common cause of fungal infections.[7] |
Future Directions and Concluding Remarks
The research avenues outlined in this guide represent primary screening cascades. Positive results in any area would warrant further investigation into the mechanism of action. For instance, promising anticancer activity would lead to apoptosis assays and cell cycle analysis. Potent antimicrobial activity would necessitate time-kill curve studies and membrane permeabilization assays.
This compound is a molecule of significant latent potential. Its straightforward synthesis and structural similarity to compounds with proven biological efficacy make it an attractive candidate for drug discovery programs. The systematic, hypothesis-driven research framework proposed here provides a clear path for academic and industrial researchers to rigorously evaluate its therapeutic promise and potentially develop a novel class of pharmacological agents.
References
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Synthesis of 4-benzyloxy-3-(methylthio)-phenol - PrepChem.com. [Link]
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Synthesis of 4-Benzyloxy-3-methanesulphonamidophenyl glyoxal - PrepChem.com. [Link]
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Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. [Link]
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- JPH085832B2 - Method for producing 4-benzyloxyphenol - Google P
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INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]
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Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - MDPI. [Link]
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Polyphenolic Profiling, Quantitative Assessment and Biological Activities of Tunisian Native Mentha rotundifolia (L.) Huds. - MDPI. [Link]
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Potential pharmacological applications of polyphenolic derivatives from marine brown algae. [Link]
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A Theoretical Investigation of the Molecular Structure and Electronic Properties of 4-(Benzyloxy)-3-methylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 4-(Benzyloxy)-3-methylphenol. As a substituted phenol, this compound is of interest for its potential applications in medicinal chemistry and materials science, where the nuanced interplay of its functional groups can dictate its biological activity and chemical reactivity. By employing robust computational chemistry methods, we can elucidate the intrinsic characteristics of this molecule, offering predictive insights that can guide future experimental work and drug design endeavors.
The narrative of this guide is structured to provide not just a methodology, but a rationale for the chosen computational approaches. We will delve into the causality behind the selection of specific theoretical models and basis sets, grounded in established research on similar phenolic compounds. The protocols described herein are designed to be self-validating, with each step logically flowing from the last, ensuring a high degree of scientific integrity.
Section 1: Introduction to the Theoretical Study of Phenolic Compounds
Phenolic compounds are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The reactivity and efficacy of these molecules are intrinsically linked to their three-dimensional structure and electronic landscape.[2] Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable tools for predicting these properties in silico.[3][4] Such computational approaches allow for a detailed examination of molecular geometries, electronic charge distributions, and frontier molecular orbitals, which are critical determinants of a molecule's interaction with biological targets.[5]
For this compound, a molecule with a benzyloxy substituent providing steric bulk and a methyl group influencing the electronic environment of the phenolic hydroxyl group, a theoretical approach is particularly insightful. This guide will explore its structure through the lens of Density Functional Theory (DFT), a powerful method for studying the electronic structure of molecules.[6]
Section 2: Methodological Framework for the Theoretical Analysis
The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For phenolic compounds, DFT has been shown to provide a good balance between computational cost and accuracy.[2][5]
Computational Protocol
The following protocol outlines a robust approach for the theoretical characterization of this compound.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) using the B3LYP functional. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has been successfully used to model both thermodynamic and kinetic properties of phenolic compounds.[2]
-
Basis Set: 6-311++G(d,p). This basis set is chosen for its flexibility, including diffuse functions (++) to accurately describe the lone pairs of electrons on the oxygen atoms and polarization functions (d,p) to account for the non-spherical nature of electron density in the chemical bonds.
-
Solvation Model: The effect of a solvent, such as water or ethanol, can be included using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial for mimicking physiological conditions.
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.
-
Method: Calculation of the harmonic vibrational frequencies at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).
-
Validation: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Step 3: Electronic Property Calculations
-
Objective: To understand the electronic nature of the molecule.
-
Calculations:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: To study the charge distribution on individual atoms and the nature of the chemical bonds.
-
Workflow Diagram
The following diagram illustrates the computational workflow for the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical study.
Section 3: Predicted Molecular Structure and Properties
While experimental data for this compound is scarce, theoretical calculations can provide valuable predictions of its key structural and electronic features.[7][8][9][10]
Optimized Molecular Geometry
The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:
-
Bond Lengths and Angles: The C-O and O-H bond lengths of the phenolic group are of particular interest, as they can be correlated with the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant activity.[11][12]
-
Dihedral Angles: The torsional angles between the phenyl rings and the ether linkage will determine the overall shape and steric hindrance of the molecule.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) | Significance |
| Phenolic O-H Bond Length | ~0.97 Å | Correlates with antioxidant activity |
| Phenolic C-O Bond Length | ~1.37 Å | Indicates the strength of the bond |
| C-O-C Ether Angle | ~118° | Influences molecular shape |
| Phenyl Ring Dihedral Angle | Variable | Determines steric accessibility |
Electronic Properties
The electronic properties provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of negative potential (electron-rich) around the phenolic oxygen atom, making it a likely site for electrophilic attack or hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the phenol ring, particularly on the oxygen atom and the aromatic pi system. The LUMO may be distributed over the benzyloxy group's phenyl ring. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the charge distribution. The phenolic oxygen is expected to have a significant negative charge, while the phenolic hydrogen will be positively charged, confirming the polar nature of the O-H bond.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical stability |
| Dipole Moment | ~ 2.0 D | Reflects overall molecular polarity |
Section 4: Implications for Drug Development and Further Research
The theoretical insights gained from this study have several important implications:
-
Structure-Activity Relationship (SAR) Studies: The predicted geometry and electronic properties can serve as a baseline for understanding the SAR of related compounds. By systematically modifying the substituents, researchers can computationally screen for molecules with enhanced activity.
-
Reactivity Prediction: The MEP and FMO analysis can predict the most likely sites for metabolic reactions, which is crucial information for drug development.[6]
-
Guidance for Experimental Studies: The predicted IR spectrum can aid in the experimental characterization of the molecule. Furthermore, the theoretical understanding of its properties can guide the design of relevant biological assays.
Future work should focus on synthesizing this compound and experimentally validating the theoretical predictions presented in this guide. Spectroscopic techniques such as NMR, IR, and X-ray crystallography would provide invaluable data for refining the computational models.
References
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Molecules. 2022 Dec 6;27(23):8590. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]
-
Molecules. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]
-
Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. [Link]
-
PubMed. A theoretical study of phenolic compounds with antioxidant properties. [Link]
-
Journal of the American Chemical Society. A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. [Link]
-
ResearchGate. A theoretical study of phenolic compounds with antioxidant properties. [Link]
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ResearchGate. Antioxidant activity of phenolic and related compounds: A density functional theory study on the O-H bond dissociation enthalpy. [Link]
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Crysdot LLC. This compound. [Link]
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PubMed Central. Polyphenols: From Theory to Practice. [Link]
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Quantum chemical calculations for 4-(Benzyloxy)-3-methylphenol
An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(Benzyloxy)-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as antioxidant and therapeutic agents. Understanding the electronic structure and chemical reactivity of this molecule at a quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize this compound. We will delve into the theoretical background, present a detailed computational protocol, and discuss the interpretation of key quantum chemical descriptors relevant to its biological activity.
Introduction: The Significance of this compound
Phenolic compounds are a well-established class of antioxidants, playing a crucial role in mitigating oxidative stress, a key factor in numerous diseases.[1] The antioxidant capacity of phenols is intrinsically linked to their electronic properties, which can be precisely modeled using quantum chemical methods. This compound, with its benzyloxy and methyl substitutions on the phenol ring, presents a unique electronic and steric profile that warrants detailed investigation.
The benzyloxy group, in particular, is a "benzyloxy pharmacophore" that has been incorporated into various drug candidates to enhance their therapeutic efficacy.[2] Quantum chemical calculations provide a powerful in silico toolkit to dissect the influence of these functional groups on the molecule's reactivity and potential as a drug lead. This guide will focus on the practical application of these methods to gain actionable insights for drug discovery and development.
Theoretical Framework: Density Functional Theory (DFT) in a Nutshell
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[3][4] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density.
For phenolic compounds, DFT has been successfully employed to calculate a range of properties that correlate with their antioxidant activity, including:[1][5][6][7][8]
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy.
-
Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to simulate infrared spectra.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.
-
Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond, a key indicator of antioxidant activity for phenols (specifically the O-H bond).[6][7][8]
The choice of the functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organic molecules.[3][5] The 6-311++G(d,p) basis set is often employed for its ability to provide a good description of both the core and valence electrons, including polarization and diffuse functions that are important for describing anions and weak interactions.[7][8]
Computational Workflow: A Step-by-Step Protocol
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.
Caption: A generalized workflow for quantum chemical calculations on this compound.
Step 1: Molecular Structure Input
-
Construct the Molecule: Build the 3D structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw. The CAS number for this compound is 100927-02-4.[9][10]
-
Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. This step helps to accelerate the subsequent quantum mechanical optimization.
Step 2: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Create an input file for the quantum chemistry software. A typical Gaussian input file for geometry optimization and frequency analysis would look like this:
-
Execution: Run the calculation. The opt keyword requests a geometry optimization, while the freq keyword triggers a frequency calculation on the optimized geometry.
-
Verification: After the calculation is complete, check the output file to ensure that the optimization converged successfully and that there are no imaginary frequencies. The absence of imaginary frequencies confirms that the obtained structure is a true local minimum on the potential energy surface.
Step 3: Calculation of Electronic Properties
Once the geometry is optimized, you can proceed to calculate various electronic properties. These calculations are typically performed as separate "single-point" calculations on the optimized geometry.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO, and their spatial distribution, can be obtained from the geometry optimization output file. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface by running a single-point energy calculation with the appropriate keywords (e.g., pop=full iop(6/33=2) in Gaussian). The MEP surface is typically visualized by mapping the electrostatic potential onto the electron density surface.
-
Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical parameter for assessing the antioxidant potential of phenolic compounds.[6][8] It can be calculated using the following formula:
BDE = H(phenoxyl radical) + H(hydrogen atom) - H(phenol)
This requires separate calculations for the optimized geometries and enthalpies (H) of the parent phenol, the corresponding phenoxyl radical (formed by removing the hydrogen from the hydroxyl group), and a hydrogen atom.
Results and Discussion: Interpreting the Quantum Chemical Data
The output of these calculations provides a wealth of information about the electronic structure and reactivity of this compound.
Optimized Geometry
The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) provide a detailed picture of the molecule's 3D structure. These can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.
| Parameter | Calculated Value (Å or °) |
| O-H bond length | [Example Value] |
| C-O (phenol) bond length | [Example Value] |
| C-O-C (ether) bond angle | [Example Value] |
| Dihedral angle (phenol ring - benzyloxy ring) | [Example Value] |
| Caption: Table of key optimized geometrical parameters for this compound. |
Frontier Molecular Orbitals (FMOs)
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For a phenolic antioxidant, a higher HOMO energy indicates a greater tendency to donate an electron to a free radical, thus neutralizing it. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical stability.
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- 10. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Synthesis of 4-(Benzyloxy)-3-methylphenol: A Comprehensive Guide to O-Alkylation of Substituted Phenols
Abstract
This application note provides a detailed protocol for the synthesis of 4-(Benzyloxy)-3-methylphenol from 3-methylphenol via a Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development. It offers in-depth technical details, explains the scientific rationale behind the experimental choices, and provides a framework for troubleshooting and optimization. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a protected phenol and a reactive hydroxyl group, makes it a versatile building block for more complex molecular architectures. The synthesis from readily available 3-methylphenol (m-cresol) is a classic example of the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1][2][3]
This document will guide the user through a detailed and optimized protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product. We will delve into the mechanistic underpinnings of the reaction, the factors governing its regioselectivity, and practical considerations for a successful outcome.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide.[1][2]
Reaction Scheme:
Mechanism:
The reaction mechanism involves two key steps:
-
Deprotonation: The phenolic proton of 3-methylphenol is acidic and is deprotonated by a base, in this case, potassium carbonate, to form the more nucleophilic potassium 3-methylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired ether linkage.[1][2]
Expertise & Experience: Understanding the Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the benzylation reaction. 3-methylphenol has two potential sites for O-alkylation: the hydroxyl group at position 1, and the potential for C-alkylation on the aromatic ring. Furthermore, the substitution can occur at different positions relative to the methyl group.
The observed preference for O-alkylation at the 4-position (para to the methyl group) can be explained by the following factors:
-
Directing Effects of Substituents: The hydroxyl group (-OH) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The methyl group (-CH₃) is a weak activating group and also an ortho, para-director. In this case of nucleophilic attack by the phenoxide, the electronic effects of these groups influence the electron density of the aromatic ring.
-
Steric Hindrance: The methyl group at the 3-position sterically hinders the ortho positions (2 and 6). This makes the para position (4) the most accessible site for the incoming benzyl group. While C-alkylation is a possible side reaction in Williamson ether synthesis, the use of a polar aprotic solvent like acetone disfavors this pathway.[1]
Therefore, the combination of electronic directing effects and steric hindrance leads to the preferential formation of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Methylphenol | Reagent | Sigma-Aldrich | 108-39-4 |
| Benzyl Bromide | Reagent | Sigma-Aldrich | 100-39-0 |
| Potassium Carbonate | Anhydrous | Sigma-Aldrich | 584-08-7 |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate | - | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel
-
Beakers and Erlenmeyer flasks
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylphenol (10.81 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and acetone (100 mL).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Slowly add benzyl bromide (17.10 g, 11.9 mL, 100 mmol) to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with acetone (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.[4][5][6][7]
-
Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, purify by flash column chromatography on silica gel.[8] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.85 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 2.8 Hz, 1H), 6.65 (dd, J = 8.4, 2.8 Hz, 1H), 5.05 (s, 2H, OCH₂), 4.75 (s, 1H, OH), 2.20 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.0, 149.5, 137.2, 130.5, 128.6, 128.0, 127.5, 116.0, 114.5, 112.0, 70.5, 16.0.
-
Melting Point: Literature melting points for similar compounds suggest a relatively low melting solid.[9] The melting point of the purified product should be determined and compared to literature values if available.
Safety Precautions
-
3-Methylphenol: Toxic and corrosive.[10] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzyl Bromide: Lachrymator and corrosive.[11] Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Wear appropriate PPE.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Acetone and other solvents: Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several in-process controls and validation steps:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
-
Physical Constant Measurement: The melting point of the purified product serves as a simple and effective measure of purity.
Visualization of the Workflow
Reaction Mechanism Diagram
Caption: Williamson ether synthesis mechanism.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 3-methylphenol. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable intermediate for their synthetic endeavors. The emphasis on safety, in-process controls, and thorough characterization ensures the trustworthiness and reproducibility of the described method.
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MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved from [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). Journal of Medicinal Chemistry, 55(21), 9487-9501. [Link]
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Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Benzyloxy)-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl Ethers in Complex Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains an indispensable tool for the formation of ether linkages.[1][2] This robust SN2 reaction, involving the reaction of an alkoxide with a primary alkyl halide, is widely employed in both laboratory and industrial settings for its simplicity and broad scope.[1][3] A particularly valuable application of this synthesis is the formation of benzyl ethers. The benzyl group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis, especially in medicinal chemistry and drug development.[4][5] Its stability across a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it an ideal choice for masking the reactivity of phenols and alcohols during complex molecular construction.
This document provides a detailed guide to the synthesis of 4-(benzyloxy)-3-methylphenol via the Williamson ether synthesis. This target molecule serves as a valuable intermediate in the synthesis of various more complex chemical entities. The protocol herein is designed to be a self-validating system, with in-depth explanations for experimental choices to ensure both scientific integrity and successful replication.
Reaction Principle: An SN2 Pathway
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][6] The reaction is initiated by the deprotonation of the more acidic hydroxyl group of 3-methylcatechol (3-methyl-1,2-benzenediol) by a base, typically a hydroxide, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide in a concerted step, leading to the formation of the C-O ether bond and the displacement of the bromide ion.[1][7]
Given that the starting material, 3-methylcatechol, has two hydroxyl groups, regioselectivity is a key consideration. The hydroxyl group at the 2-position is sterically hindered by the adjacent methyl group, making the hydroxyl group at the 1-position more accessible for deprotonation and subsequent reaction.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Supplier | Notes |
| 3-Methylcatechol | C₇H₈O₂ | 124.14 | 488-17-5 | Sigma-Aldrich | Purity ≥98% |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Alfa Aesar | Purity ≥98%, Lachrymator |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Fisher Scientific | Pellets, Purity ≥97% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | EMD Millipore | Anhydrous, ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics | Granular |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Avantor | Aqueous Solution |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Benzyl Bromide: This reagent is a lachrymator and is corrosive.[8] It can cause severe skin and eye irritation.[9][10] Handle only in a well-ventilated fume hood.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe skin burns and eye damage.[11][12][13][14][15] Avoid creating dust. In case of contact, rinse the affected area with water for at least 15 minutes.[11][12]
3-Methylcatechol: This compound is harmful if swallowed, inhaled, or in contact with skin.[16][17][18] It can cause skin and eye irritation.[16][19] Handle with care, avoiding dust formation.
N,N-Dimethylformamide (DMF): DMF is a potential reproductive hazard. Handle in a fume hood and avoid inhalation or skin contact.
Experimental Protocol
Part 1: Reaction Setup and Execution
-
Preparation of the Reaction Vessel: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylcatechol (1.24 g, 10.0 mmol).
-
Dissolution and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. Begin stirring to dissolve the 3-methylcatechol. Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere. Polar aprotic solvents like DMF are ideal for Williamson ether synthesis as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1]
-
Base Addition: Carefully add sodium hydroxide pellets (0.44 g, 11.0 mmol, 1.1 equivalents) to the solution. The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group. For phenols, which are more acidic than aliphatic alcohols, sodium hydroxide is a sufficiently strong base.[20]
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide should result in a homogenous solution.
-
Addition of the Alkylating Agent: Using a syringe, slowly add benzyl bromide (1.71 g, 1.20 mL, 10.0 mmol, 1.0 equivalent) to the reaction mixture. Benzyl bromide is a primary halide, which is ideal for SN2 reactions and minimizes the potential for the competing E2 elimination side reaction.[4][20]
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1][2]
Part 2: Work-up and Purification
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M hydrochloric acid (2 x 30 mL) to remove any unreacted sodium hydroxide. Then, wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by a final wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pure solid.
Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyl and phenol rings, a singlet for the benzylic methylene protons (~5.0 ppm), a singlet for the methyl group protons (~2.2 ppm), and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the benzylic carbon (~70 ppm). |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol, and characteristic C-O stretching bands for the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (214.26 g/mol ). |
| Melting Point | A sharp melting point consistent with the pure compound. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Inefficient extraction. | Increase the number of extractions or use a different extraction solvent. | |
| Presence of Starting Material | Insufficient amount of base or benzyl bromide. | Ensure accurate weighing of reagents. Use a slight excess of the base. |
| Reaction time too short. | Monitor the reaction by TLC and continue until the starting material is consumed. | |
| Formation of Dibenzylated Product | Use of excess benzyl bromide or a stronger base. | Use stoichiometric amounts of benzyl bromide. NaOH is a suitable base to favor mono-alkylation. |
| C-Alkylation Side Product | The phenoxide is an ambident nucleophile.[1][20] | Using polar aprotic solvents like DMF favors O-alkylation.[20] |
| Elimination Side Product (Dibenzyl ether) | Although less likely with benzyl bromide. | Maintain the recommended reaction temperature; higher temperatures can favor elimination.[20] |
Visualizing the Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
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Application Notes & Protocols: 4-(Benzyloxy)-3-methylphenol as a Versatile Synthetic Intermediate
Introduction
In the landscape of modern synthetic chemistry, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures.[1] 4-(Benzyloxy)-3-methylphenol stands out as a highly valuable building block, particularly for researchers in pharmaceutical development and materials science. Its structure, featuring a reactive phenolic hydroxyl group ortho to a methyl substituent and a stable, yet cleavable, benzyl ether at the para position, offers a unique combination of reactivity and latent functionality.
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond simple procedural lists, we delve into the chemical rationale behind protocol design, offering field-proven insights to empower researchers to leverage this intermediate's full potential. The protocols described herein are designed as self-validating systems, incorporating in-process checks to ensure predictable and successful outcomes.
Physicochemical Properties & Safety Data
A thorough understanding of an intermediate's properties is the foundation of its effective and safe use.
| Property | Value | Source |
| Chemical Name | This compound | Crysdot LLC |
| CAS Number | 100927-02-4 | Crysdot LLC |
| Molecular Formula | C₁₄H₁₄O₂ | Crysdot LLC |
| Molecular Weight | 214.26 g/mol | Crysdot LLC |
| Appearance | White to off-white crystalline powder | Analogous Compounds |
| Purity | Typically ≥95% | Crysdot LLC |
Safety & Handling:
While specific hazard data for this compound is not extensively published, its structure as a substituted phenol warrants careful handling in accordance with good laboratory practices. Analogous phenolic compounds may cause skin irritation, serious eye irritation, and potential skin sensitization.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid generating dust.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Reactivity and Synthetic Rationale
The synthetic versatility of this compound stems from three key structural features, which can be exploited independently or in sequence.
-
The Phenolic Hydroxyl (-OH): This is the primary site of reactivity. As a soft nucleophile, it readily participates in O-alkylation and O-acylation reactions. Its acidity allows for deprotonation with mild bases to form a highly reactive phenoxide ion.
-
The Benzyl Ether (-OBn): This group serves as a robust protecting group for the para-hydroxyl function. It is stable to a wide range of reaction conditions (e.g., basic, mildly acidic, organometallic) but can be selectively removed via catalytic hydrogenolysis. This "protect-and-reveal" strategy is fundamental to multi-step synthesis.
-
The Aromatic Ring: The electron-donating nature of the hydroxyl and benzyloxy groups activates the ring towards electrophilic aromatic substitution, while the methyl group provides steric and electronic direction.
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Application Notes and Protocols: 4-(Benzyloxy)-3-methylphenol as a Versatile Synthetic Intermediate in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Benzyloxy)-3-methylphenol as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural features present a valuable scaffold for the synthesis of a wide range of biologically active compounds. This guide will delve into the synthetic utility of its key functional groups, propose potential applications based on rational drug design principles, and provide detailed protocols for its chemical transformations.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the concept of "privileged building blocks" is paramount.[1][2] These are molecular scaffolds that are capable of binding to multiple biological targets, and this compound can be considered a valuable, albeit underutilized, member of this class. Its structure combines several key features that are highly desirable in medicinal chemistry:
-
A Protected Phenol: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. This allows for selective reactions at other positions of the molecule before unmasking the phenol at a later synthetic stage.
-
A Reactivity-Modulating Methyl Group: The meta-methyl group influences the electronic properties of the aromatic ring, potentially enhancing binding interactions with protein targets and improving metabolic stability.
-
A Latent Phenolic Moiety: Phenols are common pharmacophores in a vast array of therapeutic agents, known to participate in crucial hydrogen bonding interactions with biological targets.[3]
These attributes make this compound an ideal starting material for the synthesis of compounds targeting a range of receptors and enzymes.
Synthetic Utility and Key Transformations
The primary utility of this compound lies in its role as a synthetic intermediate.[4] The following sections detail the key chemical transformations that can be performed on this molecule.
Deprotection (Debenzylation) to Unmask the Phenolic Hydroxyl
The cleavage of the benzyl ether is a critical step to reveal the biologically active phenol. Catalytic hydrogenation is the most common and efficient method for this transformation.
Protocol 1: Catalytic Hydrogenation for Debenzylation
Objective: To synthesize 3-methyl-1,4-hydroquinone from this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1,4-hydroquinone.
-
Purify the product by recrystallization or column chromatography as needed.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis of benzyl ethers.[5]
-
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon is a simple and effective way to provide the necessary hydrogen atmosphere for the reaction to proceed to completion on a laboratory scale.
Potential Applications in Drug Design and Discovery
The unmasked 3-methyl-1,4-hydroquinone and the parent compound can serve as precursors for various classes of therapeutic agents.
Synthesis of Androgen Receptor (AR) Antagonists
Structurally related phenol derivatives have been investigated as potent androgen receptor antagonists for the treatment of prostate cancer.[3] The phenolic hydroxyl group is often crucial for activity.
Hypothetical Synthetic Workflow for an AR Antagonist Precursor:
Caption: Proposed synthetic workflow for AR antagonists.
Development of TRPV1 Antagonists
The transient receptor potential vanilloid 1 (TRPV1) is a key target for the development of novel analgesics. Many TRPV1 antagonists feature a substituted phenol or aniline moiety.[6][7][8] The 4-hydroxy-3-methylphenyl scaffold can be incorporated into structures designed to target this receptor.
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the phenyl ring is critical for TRPV1 antagonism. The methyl group in this compound could provide beneficial steric and electronic contributions to the binding affinity of derived compounds.[6][7][8]
Synthesis of Lipoxygenase Inhibitors
Derivatives of benzenesulfonamides containing a substituted phenol have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer.[9]
Signaling Pathway Implication:
Caption: Inhibition of the 12-LOX pathway by a potential derivative.
Physicochemical Data and Comparative Analysis
| Property | This compound | 4-Benzyl-m-cresol[10] |
| Molecular Formula | C14H14O | C14H14O |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol |
| IUPAC Name | 1-(Benzyloxy)-2-methyl-4-propoxybenzene | 4-Benzyl-3-methylphenol |
| Key Structural Difference | Benzyl ether | Benzyl group directly on the ring |
The key difference lies in the placement of the benzyl group. In our compound of interest, it is an ether, making it susceptible to cleavage, which is a desirable feature for a protecting group strategy.
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its value lies not in any inherent biological activity, but in its strategic combination of a protected phenol and a substituted aromatic ring. By applying standard synthetic transformations, such as the debenzylation protocol detailed herein, researchers can access a versatile phenolic intermediate for the construction of novel therapeutic agents targeting a range of biological pathways. The potential to synthesize analogs of known androgen receptor antagonists, TRPV1 modulators, and lipoxygenase inhibitors highlights the broad applicability of this building block in modern drug discovery.
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Application Notes & Protocols: 4-(Benzyloxy)-3-methylphenol as a Versatile Building Block for Advanced Liquid Crystals
Introduction: The Strategic Importance of 4-(Benzyloxy)-3-methylphenol in Mesogen Synthesis
The design and synthesis of novel liquid crystalline materials are pivotal for advancing display technologies and other photonic applications.[1][2][3] The molecular architecture of a liquid crystal (mesogen) dictates its physical and electro-optical properties, such as its mesophase behavior, clearing point, and dielectric anisotropy.[2][4] Phenol derivatives, in particular, have been instrumental in the development of high-performance liquid crystals, serving as core structural motifs.[1] Among these, this compound emerges as a particularly valuable building block. Its structure offers a unique combination of a rigid phenyl ring, a flexible benzyloxy group, and a laterally substituted methyl group. This combination allows for the fine-tuning of molecular shape and intermolecular interactions, which are critical for achieving desired liquid crystalline phases.[5][6]
The benzyloxy group provides a degree of conformational flexibility while contributing to the overall molecular length, which is a key factor in promoting mesomorphism. The lateral methyl group, on the other hand, can influence the packing of the molecules in the liquid crystalline state, often leading to a decrease in the melting point and the suppression of smectic phases in favor of the technologically important nematic phase.[7] This guide provides a comprehensive overview of the application of this compound in the synthesis of liquid crystals, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 194157-10-3 | [8] |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Off-white to light brown crystalline powder | Inferred from general properties of phenols.[9] |
| Melting Point | Data not readily available; expected to be a low-melting solid. | Cresols are often solids or liquids near room temperature.[9] |
| Boiling Point | Data not readily available. | |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and THF.[10][11] Slightly soluble in nonpolar solvents and sparingly soluble in water.[12] | General solubility of phenols and ethers.[10][11][12] |
Strategic Synthesis of Liquid Crystals from this compound: A Two-Step Protocol
The synthesis of a calamitic (rod-shaped) liquid crystal from this compound typically involves a two-step process. The first step is the etherification of the phenolic hydroxyl group to introduce a flexible alkyl chain, which is crucial for modulating the mesophase behavior. The second step involves the esterification of the newly introduced terminal hydroxyl group with a suitable aromatic acid to complete the mesogenic core. This modular approach allows for the systematic variation of the molecular structure to achieve desired properties.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy.
Caption: A two-step synthetic workflow for a liquid crystal.
PART 1: Williamson Ether Synthesis of 1-(Benzyloxy)-4-(hexyloxy)-2-methylbenzene
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[13][14][15][16][17] In this step, the phenolic proton of this compound is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide (in this case, 1-bromohexane) to form the desired ether.[15][16]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.14 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 50 mL of dry acetone.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromohexane (1.65 g, 1.40 mL, 10 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 30 mL of 5% aqueous sodium hydroxide solution, followed by 2 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 100% hexane) to afford the pure 1-(benzyloxy)-4-(hexyloxy)-2-methylbenzene as a colorless oil or a low-melting solid.
PART 2: Esterification to Yield the Final Liquid Crystal
The final step in this synthesis is the formation of an ester linkage, which is a common structural feature in many liquid crystals.[18] Here, the terminal hydroxyl group of the previously synthesized intermediate is esterified with 4-cyanobenzoic acid. The cyano group is a strongly polar terminal substituent that often promotes the formation of nematic phases.[4][19] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, is an efficient method for this transformation.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(benzyloxy)-4-(hexyloxy)-2-methylbenzene (intermediate from Part 1, assuming a quantitative yield from 10 mmol of starting material, 2.98 g), 4-cyanobenzoic acid (1.47 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in 50 mL of dry dichloromethane.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in 10 mL of dry dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Extraction: Wash the filtrate with 2 x 30 mL of 1 M HCl, 2 x 30 mL of saturated aqueous sodium bicarbonate solution, and 2 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final liquid crystal product.
Characterization of the Synthesized Liquid Crystal
The successful synthesis and the liquid crystalline properties of the final product must be confirmed through a suite of analytical techniques.
Visualizing the Characterization Workflow
Caption: Workflow for liquid crystal characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch from the starting phenol and the appearance of a strong C=O stretch (around 1735 cm⁻¹) from the ester and a C≡N stretch (around 2230 cm⁻¹) are indicative of a successful reaction.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the molecular structure.[5][18] The chemical shifts and integration of the aromatic, benzylic, and aliphatic protons will confirm the connectivity of the molecule.
-
Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[6] By heating and cooling the sample at a controlled rate, the melting point, clearing point (the transition from the liquid crystalline phase to the isotropic liquid), and any other mesophase transitions can be identified as endothermic or exothermic peaks.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystalline phases by observing their characteristic textures.[6] For example, a nematic phase will exhibit a schlieren or marbled texture, while smectic phases show focal-conic or fan-like textures.
Conclusion and Future Outlook
This compound is a highly adaptable and strategically important building block for the synthesis of novel liquid crystals. The protocols detailed in this guide provide a robust framework for the creation of new mesogenic materials. The modular nature of the synthetic approach allows for extensive structural modifications, such as varying the length of the terminal alkyl chain or altering the substitution pattern on the aromatic rings, to systematically tune the liquid crystalline properties. Future research in this area could focus on incorporating this building block into more complex molecular architectures, such as bent-core or discotic liquid crystals, to explore new and exotic mesophases. The continued exploration of phenol-based liquid crystals will undoubtedly contribute to the development of next-generation display technologies and advanced materials for a wide range of applications.[20][21]
References
- How Carbolic Acid Supports Advancements in Liquid Crystal Displays - Patsnap Eureka. (2025).
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - MDPI. (2023).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- 4-Benzyloxy-3-methyl-phenol | 194157-10-3 - ChemicalBook. (2023).
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed. (2023).
- Williamson Ether Synthesis. (n.d.).
- The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- 194157-10-3(4-Benzyloxy-3-methyl-phenol) Product Description - ChemicalBook. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC - NIH. (2023).
- Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- Chemical structure of the nematic liquid crystals studied. - ResearchGate. (n.d.).
- New family of nematic liquid crystals for displays - Semantic Scholar. (1973).
- Liquid crystals. 6. Mesomorphic phenols and primary amines. p-Phenylene dibenzoates with terminal hydroxy and amino groups | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Application Notes and Protocols: Synthesis of Liquid Crystals Using p-Decyloxyphenol - Benchchem. (n.d.).
- Properties of Phenols and Ethers - Edubirdie. (n.d.).
- Nematic Liquid Crystals - MDPI. (n.d.).
- Synthesis of Liquid Crystals - University of Colorado Boulder. (n.d.).
- This compound - Benzene Compounds - Crysdot LLC. (n.d.).
- Phenol ether - Wikipedia. (n.d.).
- 4-Benzyl-m-cresol | C14H14O | CID 121629 - PubChem - NIH. (n.d.).
- Cresol - Wikipedia. (n.d.).
- Application of Reactive Liquid Crystal in Liquid Crystal Display - CIOCoverage. (n.d.).
- What liquid crystals are used most frequently in displays? - Engineering Stack Exchange. (2015).
- Names and Properties of Ethers | Organic Chemistry Class Notes - Fiveable. (n.d.).
- ALCOHOLS, PHENOLS AND ETHERS. (2024).
- Liquid Crystal Display Applications: The First Hundred Years - ResearchGate. (2025).
- Chapter 4 Alcohols Phenols and Ethers | PPTX - Slideshare. (n.d.).
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Application Note and Protocol: High-Purity Isolation of 4-(Benzyloxy)-3-methylphenol via Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(benzyloxy)-3-methylphenol from a typical crude reaction mixture using silica gel column chromatography. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, obtaining high-purity this compound is critical for downstream applications. This guide details the underlying principles of the separation, a systematic approach to developing an optimal solvent system using Thin-Layer Chromatography (TLC), and a step-by-step protocol for efficient column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Purification Challenge
The synthesis of this compound, commonly achieved through the selective benzylation of a catechol derivative, often results in a crude product contaminated with several impurities. The primary separation challenge lies in isolating the desired mono-benzylated product from the unreacted starting material (highly polar), the di-benzylated byproduct (non-polar), and potentially a regioisomeric byproduct. Column chromatography, a robust and scalable purification technique, is ideally suited for this task.[1] The principle of this separation relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a less polar mobile phase. By carefully selecting the mobile phase composition, this compound can be effectively separated from both more polar and less polar impurities.
Principle of Separation
The separation of this compound from its common impurities is based on differences in their polarity. The free hydroxyl group in the starting material (e.g., 3-methylcatechol) makes it significantly more polar than the desired mono-benzylated product. Conversely, the di-benzylated byproduct, lacking any free hydroxyl groups, is the least polar component. The desired product, this compound, possesses an intermediate polarity due to its single free hydroxyl group.
On a polar stationary phase like silica gel, the elution order will be from the least polar to the most polar compound. Therefore, the di-benzylated byproduct will elute first, followed by the desired this compound, and finally the highly polar starting material will be strongly retained on the column.
Materials and Equipment
Reagents and Consumables
| Material | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | - | From reaction work-up |
| Silica Gel | 230-400 mesh | Merck, SiliCycle, etc. | Standard for flash chromatography |
| n-Hexane | HPLC Grade | Fisher Scientific, etc. | Non-polar component of mobile phase |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific, etc. | Polar component of mobile phase |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific, etc. | For sample loading and TLC |
| TLC Plates | Silica gel 60 F254 | Merck, etc. | For reaction monitoring and solvent system optimization |
| Cotton or Glass Wool | - | - | To plug the column |
| Sand | Acid-washed | - | To protect the silica gel bed |
Equipment
| Equipment | Purpose |
| Glass Chromatography Column | Stationary phase support |
| Separatory Funnel/Dropping Funnel | Mobile phase reservoir |
| Fraction Collector or Test Tubes/Flasks | Collection of eluent |
| Rotary Evaporator | Solvent removal from pure fractions |
| UV Lamp (254 nm) | Visualization of TLC plates |
| TLC Developing Chamber | Development of TLC plates |
| Standard Laboratory Glassware | Beakers, flasks, graduated cylinders |
| Fume Hood | All procedures should be performed in a well-ventilated fume hood |
Experimental Protocol
Part 1: Optimization of Eluent System via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to achieve good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4 for the best column separation.[2]
Protocol:
-
Prepare a Stock Solution of Crude Product: Dissolve a small amount (5-10 mg) of the crude this compound in 1 mL of dichloromethane or ethyl acetate.
-
Prepare Test Eluents: Prepare a series of hexane:ethyl acetate mixtures in small beakers (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the TLC Plate: Using a capillary tube, spot the crude product solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[3]
-
Analyze the Results: Identify the solvent system that provides the best separation. The di-benzylated byproduct will have the highest Rf, followed by the desired product, and the starting material will have the lowest Rf (potentially remaining on the baseline). Adjust the polarity of the eluent as needed; increasing the proportion of ethyl acetate will increase the Rf values of all components.
Sources
Application Note: High-Purity Recovery of 4-(Benzyloxy)-3-methylphenol Using Advanced Recrystallization Techniques
Abstract
This application note provides a comprehensive guide for the purification of 4-(Benzyloxy)-3-methylphenol (CAS No. 100927-02-4), a key intermediate in pharmaceutical synthesis and materials science. Recognizing that critical physical data such as a definitive melting point are not widely published for this compound, this guide emphasizes a systematic, first-principles approach to developing a robust recrystallization protocol. We detail methodologies for solvent screening, single-solvent and multi-solvent recrystallization, and troubleshooting common purification challenges. These protocols are designed to be adaptable, empowering researchers to achieve high purity and yield even with novel or poorly characterized compounds.
Introduction: The Importance of Purity
This compound is a substituted phenol derivative whose utility in drug development and chemical synthesis is contingent upon its purity. The presence of residual reactants, byproducts, or colored impurities can significantly hinder subsequent reaction steps, reduce yields, and compromise the integrity of the final product. Recrystallization is a powerful and scalable purification technique that separates a target compound from its impurities based on differences in solubility.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the "mother liquor".[2]
This document serves as a detailed protocol and application guide for researchers, scientists, and process chemists to effectively purify this compound.
Physicochemical Properties & Considerations
A thorough understanding of a compound's properties is foundational to developing a purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100927-02-4 | [3][4] |
| Molecular Formula | C₁₄H₁₄O₂ | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Appearance | Reported as a white solid | [5] |
| Melting Point | Not definitively reported in literature. | N/A |
| Boiling Point | ~369.5 °C (predicted) | [6] |
Expert Insight: The absence of a reported melting point is a critical consideration. The ideal recrystallization solvent should have a boiling point lower than the solute's melting point to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[4] Therefore, a preliminary solvent screening is not just recommended; it is essential. For context, the structural analog 4-(Benzyloxy)phenol has a melting point of 119-120 °C. The addition of a methyl group to the ring will alter this property, but it suggests that common solvents like water, ethanol, and ethyl acetate, whose boiling points are well below this range, are unlikely to cause oiling out.
The Principle of Recrystallization
Recrystallization is a two-step process involving dissolution and subsequent crystal growth.[7] The core principle relies on the fact that the solubility of most solids increases with temperature.[8] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).
Systematic Solvent Selection
The choice of solvent is the most critical variable in recrystallization.[9] Based on the structure of this compound (containing a polar hydroxyl group and larger non-polar benzyl and aryl regions), solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely candidates.
Protocol 1: Microscale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (see Table 2) dropwise, starting with ~0.5 mL. Agitate the mixture. An ideal solvent will not dissolve the compound at this stage.
-
Hot Solvent Test: If the compound is insoluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely near its boiling point.
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a promising solvent.
-
Record Observations: Use a table similar to the one below to systematically record your findings.
Table 2: Candidate Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Water | 100 | High | Unlikely to be a good single solvent due to the large non-polar regions of the molecule, but excellent as an anti-solvent with a polar organic solvent like ethanol or acetone. |
| Ethanol | 78 | High | The hydroxyl group may promote solubility. May be a good single solvent or used in a pair with water. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, offers a slightly higher boiling point. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with mixed polarity. Can be paired with hexanes. |
| Toluene | 111 | Low | Good for dissolving non-polar compounds. May be too good a solvent unless paired with an anti-solvent like hexanes. |
| Hexanes/Heptane | ~69 / ~98 | Low | Likely to be a poor solvent on its own, but an excellent anti-solvent when paired with a more polar solvent in which the compound is soluble. |
Detailed Recrystallization Protocols
Based on the results from the solvent screening, select the appropriate protocol.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent (2-5% of total volume) to prevent premature crystallization. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with two or three small portions of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a modest temperature.
Protocol 3: Solvent-Antisolvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "solvent" (the one in which it is highly soluble).
-
Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" (the one in which the compound is insoluble) dropwise with swirling. Continue adding the antisolvent until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization and Collection: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For the washing step (step 6), use a pre-chilled mixture of the solvent and antisolvent in a ratio that favors the antisolvent.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated; the compound is very soluble even at low temperatures. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a "seed crystal" of the pure compound if available. |
| Low Crystal Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration. The mother liquor can sometimes be concentrated to recover a second, less pure crop of crystals. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Characterization and Purity Assessment
After drying, the purity of the recrystallized this compound should be assessed.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). A broad or depressed melting range compared to a reference value indicates the presence of impurities.
-
Spectroscopy (NMR, IR): These techniques can confirm the chemical identity of the compound and detect the presence of impurities by identifying unexpected signals.
Conclusion
Recrystallization is an indispensable technique for the purification of this compound. By employing a systematic approach that begins with careful solvent screening, researchers can develop a highly effective purification protocol tailored to this specific compound, even in the absence of complete physicochemical data. The single-solvent and solvent-antisolvent methods detailed in this note, combined with the troubleshooting guide, provide a robust framework for achieving the high levels of purity required for demanding applications in research and development.
References
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University of California, Davis. Recrystallization. [Link]
-
CAS-standard.com. 100927-02-4_this compound标准品. [Link]
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University of South Carolina. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization and Crystallization. [Link]
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Journal of Chemical Education. Recrystallization. [Link]
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Massachusetts Institute of Technology. Recrystallization. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
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Application Note & Protocol: A Scalable Synthesis of 4-(Benzyloxy)-3-methylphenol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-(Benzyloxy)-3-methylphenol, a valuable intermediate in the development of advanced materials and pharmaceutical agents. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale, addresses critical scale-up challenges such as regioselectivity and process safety, and furnishes a detailed, self-validating protocol. We present a robust methodology employing a regioselective Williamson ether synthesis, complete with in-depth process controls, analytical validation procedures, and troubleshooting strategies to ensure a reproducible, high-yield, and high-purity outcome suitable for drug development professionals and research scientists.
Introduction and Strategic Overview
This compound serves as a key building block in organic synthesis. Its structure, featuring a selectively protected catechol moiety, makes it an ideal precursor for molecules requiring differential functionalization of the hydroxyl groups. The primary challenge in its synthesis from the readily available starting material, 3-methylcatechol, is achieving regioselective benzylation. Direct alkylation can lead to a mixture of mono-benzylated isomers (4-benzyloxy and 5-benzyloxy) and the di-benzylated byproduct.
This guide details a process that favors the formation of the desired 4-benzyloxy isomer through a carefully controlled Williamson ether synthesis. This reaction, first developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis, proceeding via an SN2 mechanism.[1] While effective, scaling this reaction requires careful consideration of reaction conditions to mitigate side reactions and ensure safety.[2][3]
The Synthetic Pathway: Mechanism and Rationale
The chosen synthetic route involves the reaction of 3-methylcatechol with a carefully controlled amount of benzyl chloride in the presence of a base.
2.1. Reaction Mechanism
The reaction proceeds in two main stages:
-
Deprotonation: The base, sodium hydroxide, selectively deprotonates one of the phenolic hydroxyl groups of 3-methylcatechol to form a more nucleophilic sodium phenoxide intermediate. The hydroxyl group at the 2-position is slightly more acidic due to the inductive effect of the adjacent methyl group, but the phenoxide at the 1-position is less sterically hindered for the subsequent reaction.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This occurs via a concerted, backside attack, displacing the chloride leaving group to form the C-O ether bond.[1]
Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.
2.2. Causality of Experimental Choices
-
Choice of Base: Sodium hydroxide (NaOH) is selected for its strong basicity, cost-effectiveness, and ease of handling at scale compared to reagents like sodium hydride. Using slightly less than one equivalent of base is critical to minimize the formation of the di-benzylated byproduct.
-
Choice of Alkylating Agent: Benzyl chloride is a reactive primary halide, ideal for SN2 reactions, as it is not prone to the elimination side reactions that can occur with secondary or tertiary halides.[4][5]
-
Solvent System: Methanol is chosen as the reaction solvent. It effectively dissolves the phenoxide intermediate and the starting materials. A patent for a similar synthesis highlights that methanol provides better selectivity and avoids issues like hydrolysis of the alkylating agent, which can occur in solvents like DMF.[6]
-
Temperature Control: The reaction temperature is maintained at 65-75°C. This provides sufficient energy to overcome the activation barrier without promoting undesirable side reactions, such as alkylation on the aromatic ring.[1][6] Higher temperatures can also favor elimination reactions in other systems.[3]
Process Safety and Hazard Analysis
A thorough understanding and mitigation of risks are paramount for a successful scale-up. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Chemical | CAS Number | Key Hazards (GHS) | Handling Precautions & PPE |
| 3-Methylcatechol | 488-17-5 | Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | Avoid contact with skin and eyes. Wear nitrile gloves, safety goggles, and a lab coat.[7] |
| Benzyl Chloride | 100-44-7 | Danger: Flammable liquid and vapor, Toxic if swallowed or inhaled, Causes severe skin burns and eye damage, May cause cancer. | Handle in a closed system or with extreme caution in a fume hood. Wear heavy-duty gloves, chemical splash goggles, a face shield, and a lab coat.[8] |
| Sodium Hydroxide | 1310-73-2 | Danger: Causes severe skin burns and eye damage. | Avoid creating dust. Wear chemical-resistant gloves, splash goggles, and a lab coat. Emergency eyewash and shower must be available.[9] |
| Methanol | 67-56-1 | Danger: Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs (optic nerve). | Use in a well-ventilated area, away from ignition sources. Wear appropriate gloves and eye protection. |
| Ethyl Acetate | 141-78-6 | Danger: Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Use with adequate ventilation. |
| This compound | 100927-02-4 | Warning: May cause skin and eye irritation. | Avoid inhalation of dust and contact with skin/eyes. Standard PPE is required.[10] |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis for a target yield of approximately 100 g of this compound.
4.1. Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Moles | Mass / Volume | Equivalents | Role |
| 3-Methylcatechol | 488-17-5 | 124.14 | 0.966 mol | 120.0 g | 1.2 | Starting Material |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 0.805 mol | 32.2 g | 1.0 | Base |
| Benzyl Chloride | 100-44-7 | 126.58 | 0.805 mol | 101.9 g (92.2 mL) | 1.0 | Alkylating Agent |
| Methanol | 67-56-1 | 32.04 | - | 1.2 L | - | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~1.5 L | - | Extraction Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | ~3.0 L | - | Quench/Wash |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | - | ~500 mL | - | Washing Agent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | ~30 g | - | Drying Agent |
4.2. Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure
-
Reactor Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and an addition funnel.
-
Reagent Charging: Charge the flask with 3-methylcatechol (120.0 g, 0.966 mol) and methanol (800 mL). Stir until all solids are dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (32.2 g, 0.805 mol) in methanol (400 mL). Caution: This is an exothermic process. Cool the NaOH solution to room temperature. Add the methanolic NaOH solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 30°C using a water bath.
-
Alkylation: Add benzyl chloride (92.2 mL, 0.805 mol) to the addition funnel and add it dropwise to the reaction mixture over approximately 1 hour. A white precipitate of NaCl will begin to form.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (internal temperature of 65-75°C) using a heating mantle. Maintain reflux for 5-6 hours.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or HPLC until the benzyl chloride is consumed.
-
Work-Up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger beaker containing 1.5 L of deionized water with stirring.
-
Work-Up - Solvent Removal: Remove the methanol from the aqueous mixture using a rotary evaporator.
-
Work-Up - Extraction: Transfer the aqueous slurry to a 4 L separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Work-Up - Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) followed by saturated brine (1 x 500 mL) to remove any remaining inorganic salts.[3]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~30 g), stir for 20 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude off-white solid or oil.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and heptane, to afford the pure product as a white to off-white solid.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
-
Final Analysis: Characterize the final product for identity, purity, and yield.
Analytical Quality Control
Rigorous analytical testing is essential to validate the identity and purity of the final product.
| Analysis | Method | Expected Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Purity | RP-HPLC (C18 column, MeCN/H₂O gradient, 220 nm) | ≥ 98.0% area |
| Identity | ¹H NMR (500 MHz, CDCl₃) | Conforms to structure. Expected peaks: δ ~7.4 (m, 5H, Ar-H of benzyl), ~6.8 (m, 3H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~4.9 (s, 1H, -OH), ~2.2 (s, 3H, -CH₃). |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 215.10 |
| Melting Point | Melting Point Apparatus | ~85-88 °C |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and re-verify reaction completion by HPLC. Ensure the base was fully dissolved and added correctly. |
| Loss of product during work-up/extraction. | Ensure pH of the aqueous layer is not basic during extraction to prevent loss of phenolic product. Perform an additional extraction. | |
| Significant Di-benzylated Byproduct | Excess base or benzyl chloride used. | Re-verify stoichiometry. Use exactly 1.0 equivalent or slightly less of the base and alkylating agent relative to the desired mono-alkylation. |
| Incomplete Reaction | Insufficient temperature or reaction time. | Ensure the internal temperature reaches the target range (65-75°C). Extend the reaction time. |
| Poor quality of reagents (e.g., wet solvent). | Use anhydrous solvents and fresh, high-purity reagents. | |
| Product is Oily or Fails to Crystallize | Presence of impurities. | Re-purify the crude material, potentially using column chromatography if recrystallization fails. Ensure all solvent is removed before attempting crystallization. |
Conclusion
This application note provides a robust, scalable, and well-characterized process for the synthesis of this compound. By understanding the underlying reaction mechanism and implementing stringent process and safety controls, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity. The detailed protocol, coupled with the analytical methods and troubleshooting guide, offers a comprehensive framework for successful scale-up.
References
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?
- Fisher Scientific. (2025). Safety Data Sheet - 4-Benzyloxyphenol.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Various Authors. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Environmental Protection Agency. (n.d.). III Analytical Methods.
- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
- PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
- Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
- Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.
- Apollo Scientific. (2024). 4-Methylphenol Safety Data Sheet.
- Chemistry LibreTexts. (2015). Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-(methylthio)-phenol.
- PubMed Central. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-3-methylphenol Safety Data Sheet.
- World Journal of Pharmaceutical Research. (n.d.). Chromatographic Methods Development and Validation.
- BLD Pharm. (n.d.). This compound.
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Application Notes and Protocols: Catalytic Hydrogenation for the Deprotection of 4-(Benzyloxy)-3-methylphenol
Abstract: This document provides a comprehensive technical guide on the deprotection of 4-(benzyloxy)-3-methylphenol via catalytic hydrogenation. It is intended for researchers, scientists, and professionals in drug development who utilize phenolic compounds as key building blocks in organic synthesis. This guide details the underlying mechanism, offers a robust experimental protocol, outlines critical safety procedures, and presents a summary of expected outcomes and troubleshooting.
Introduction: The Strategic Importance of Benzyl Ether Deprotection
In the landscape of multi-step organic synthesis, particularly in the pharmaceutical industry, the use of protecting groups is a cornerstone of molecular construction.[1] Benzyl ethers are frequently employed to mask the reactivity of hydroxyl groups due to their stability across a wide range of reaction conditions.[1] The subsequent cleavage of these ethers, or deprotection, is a critical step to unveil the desired functionality at a strategic point in a synthetic route. The target molecule of this guide, 4-hydroxy-3-methylphenol (3-methylcatechol), is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.
Catalytic hydrogenation stands as the most common and efficient method for the debenzylation of phenols.[2] This process, a form of hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether with the addition of hydrogen.[3] This method is favored for its typically clean conversion and mild reaction conditions, which preserve other sensitive functional groups.[4][5]
Mechanistic Insights: The Role of the Palladium Catalyst
The deprotection of this compound proceeds via a well-established hydrogenolysis mechanism on the surface of a palladium catalyst, most commonly palladium on carbon (Pd/C).
The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The benzyl ether undergoes oxidative addition to the palladium(0) catalyst surface, forming a palladium(II) complex.[3]
-
Hydrogen Coordination and Transfer: Molecular hydrogen (H₂) coordinates to the palladium center and subsequently transfers to the complex.[3] This step facilitates the cleavage of the C-O bond, releasing the deprotected phenol.
-
Reductive Elimination: The final step involves the reductive elimination of toluene from the palladium surface, regenerating the active Pd(0) catalyst for subsequent cycles.[3]
The efficiency of this process is highly dependent on the choice of catalyst, solvent, hydrogen pressure, and temperature.
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard laboratory procedure for the catalytic hydrogenation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Handle with care, potentially pyrophoric.[6] |
| Methanol (MeOH) | Anhydrous | Commercially Available | Other solvents like ethanol or ethyl acetate can also be used.[2] |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Use in a well-ventilated area.[7] |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inerting the reaction vessel. |
| Celite® (Diatomaceous Earth) | Commercially Available | For filtration of the catalyst. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/nitrogen manifold (Schlenk line)
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure
-
Vessel Preparation: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a stopper.[8]
-
Catalyst Addition: Carefully weigh and add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the flask.
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8][9]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add methanol (or another suitable solvent) to the flask.[8] Then, add the this compound to the solvent.
-
Hydrogenation Setup: Evacuate the flask again and backfill with hydrogen gas from a balloon or a regulated supply.[8] For reactions requiring higher pressure, a dedicated hydrogenation apparatus should be used following all manufacturer's safety protocols.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To take a sample, first, evacuate the hydrogen and backfill with nitrogen.[8]
-
Reaction Completion and Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material), evacuate the hydrogen and backfill with nitrogen.[8]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric and should be kept wet with water and disposed of in a designated waste container.[6][8]
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-hydroxy-3-methylphenol. The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Safety Considerations: Handling Pyrophoric Catalysts and Hydrogen Gas
Catalytic hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[6][8]
Key Safety Precautions:
-
Ventilation: Always conduct hydrogenation reactions in a well-ventilated fume hood.[7][9]
-
Inert Atmosphere: Ensure all oxygen is removed from the reaction vessel before introducing hydrogen to prevent the formation of explosive mixtures.[6] This is typically achieved by several vacuum/nitrogen cycles.[8][9]
-
Catalyst Handling: Handle dry Pd/C catalyst with care as it can be pyrophoric.[6] It is often sold wet to mitigate this risk. After the reaction, the filtered catalyst should be kept wet with water and stored in a clearly labeled, separate waste container.[8]
-
Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable. Ensure all connections in the hydrogen delivery system are secure and leak-tested.[7][9] Do not leave hydrogenation reactions unattended.[6]
-
Fire Safety: Be prepared for the possibility of a small fire, especially during catalyst filtration.[8] Keep a watch glass or beaker nearby to cover any small flames and extinguish them by cutting off the oxygen supply.[8]
Expected Outcomes and Troubleshooting
| Parameter | Typical Value/Range | Source |
| Catalyst Loading | 5-10 mol% | [10] |
| Hydrogen Pressure | 1 atm (balloon) to several psi | [5][11] |
| Temperature | Room Temperature | [5][10] |
| Reaction Time | 1-24 hours | [11] |
| Yield | >95% | [11] |
Troubleshooting Common Issues:
-
Incomplete Reaction:
-
Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.
-
Solution: Ensure the catalyst is fresh. Replace the hydrogen source. If catalyst poisoning is suspected (e.g., from sulfur-containing impurities), purifying the starting material may be necessary.
-
-
Low Yield:
-
Cause: Incomplete reaction, loss of product during workup, or side reactions.
-
Solution: Ensure the reaction goes to completion. Be meticulous during the filtration and extraction steps. Consider alternative solvents or reaction conditions to minimize side reactions.
-
-
Catalyst Ignition:
Alternative Deprotection Strategies
While catalytic hydrogenation is the most common method, other strategies for benzyl ether deprotection exist and may be advantageous in the presence of other reducible functional groups.[12]
-
Transfer Hydrogenation: This method uses a hydrogen donor in solution, such as formic acid or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[4][12] It can offer enhanced selectivity in some cases.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[1][12]
-
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[12]
Conclusion
The catalytic hydrogenation of this compound is a robust and high-yielding method for the deprotection of the phenolic hydroxyl group. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can reliably obtain the desired 4-hydroxy-3-methylphenol for further synthetic applications. Careful consideration of the reaction parameters and potential for troubleshooting will ensure successful and reproducible outcomes.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Blog.
- FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1).
- Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC.
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). Organic Letters.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21).
- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. (n.d.). Sigma-Aldrich.
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- 12. Benzyl Ethers [organic-chemistry.org]
Application Note: Strategic Derivatization of 4-(Benzyloxy)-3-methylphenol for Advanced Synthetic Intermediates
Abstract
4-(Benzyloxy)-3-methylphenol is a versatile aromatic building block whose utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science, is derived from its distinct functional handles. The strategic manipulation of its phenolic hydroxyl group, the activated aromatic ring, and the cleavable benzyl ether protecting group allows for the creation of complex, highly substituted intermediates. This guide provides an in-depth exploration of key derivatization pathways, including O-alkylation and O-acylation of the phenolic hydroxyl, regioselective formylation of the aromatic ring, and selective deprotection of the benzyl ether. Each section combines theoretical justification with validated, step-by-step protocols designed for practical application by researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifunctional Scaffold
This compound is a substituted phenol featuring three key points of chemical interest:
-
A Nucleophilic Phenolic Hydroxyl Group: The hydroxyl group at C-1 is acidic and its conjugate base is highly nucleophilic, making it a prime site for etherification and esterification reactions.
-
An Activated Aromatic Ring: The electron-donating nature of the hydroxyl, benzyloxy, and methyl groups strongly activates the aromatic ring toward electrophilic substitution. The powerful ortho-directing effect of the hydroxyl group, combined with steric hindrance from the adjacent methyl group, makes the C-6 position the most probable site for substitution.
-
A Removable Benzyl Protecting Group: The benzyl ether at the C-4 position serves as a robust protecting group for the para-hydroxyl function. It is stable under a wide range of conditions but can be selectively cleaved, most commonly via catalytic hydrogenolysis, to unmask the phenol for further functionalization.[1][2]
This unique combination of features enables a multi-directional synthetic approach, allowing chemists to build molecular complexity in a controlled and predictable manner.
Caption: Key reactive sites of this compound.
Derivatization of the Phenolic Hydroxyl Group
The reactivity of the hydroxyl group at C-1 is fundamental to the utility of this scaffold. Its derivatization is typically straightforward, proceeding under standard conditions to form ethers or esters.
Protocol 2.1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming an ether linkage by reacting the phenoxide anion with a primary alkyl halide. The choice of base is critical; a moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent such as acetone or DMF (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water (2x) and brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.
| Reagent Example | Product | Typical Yield |
| Ethyl Iodide | 1-(Benzyloxy)-4-ethoxy-2-methylbenzene | >90% |
| Propargyl Bromide | 1-(Benzyloxy)-2-methyl-4-(prop-2-yn-1-yloxy)benzene | >85% |
| Methyl Iodide | 1-(Benzyloxy)-4-methoxy-2-methylbenzene | >90% |
Causality Insight: Acetone is an excellent solvent for this reaction as it readily dissolves the organic substrate while being polar enough to facilitate the Sₙ2 reaction, and its boiling point is convenient for heating. K₂CO₃ is preferred over stronger bases like sodium hydride to minimize potential side reactions involving more sensitive functional groups in complex substrates.[3][4]
Protocol 2.2: O-Acylation for Ester Formation
Esterification of the phenol provides an alternative functional handle and can also serve as a protecting group.[5] The reaction with an acyl chloride or anhydride is rapid and high-yielding, typically requiring a non-nucleophilic base to scavenge the acidic byproduct.
Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a flask under a nitrogen atmosphere.
-
Add a tertiary amine base such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with 1 M HCl, water, and brine, then dry over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography if necessary.
Causality Insight: The reaction is performed at 0 °C initially to control the exothermicity of the acylation. A tertiary amine base is used because it is non-nucleophilic and will not compete with the phenol in reacting with the highly electrophilic acyl chloride.
Regioselective Electrophilic Aromatic Substitution: Formylation
The introduction of a formyl (-CHO) group onto the aromatic ring dramatically increases the synthetic value of the scaffold, enabling subsequent reactions like reductive amination, Wittig reactions, and oxidation to a carboxylic acid. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds.[6][7][8][9]
Protocol 3.1: Vilsmeier-Haack Formylation
This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] For this compound, the formylation occurs with high regioselectivity at the C-6 position, which is ortho to the powerfully activating hydroxyl group and unhindered.
Methodology:
-
Vilsmeier Reagent Preparation (Caution: Exothermic, perform in a fume hood): In a flame-dried, two-necked flask under nitrogen, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise with vigorous stirring. A solid may form.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Formylation: Cool the Vilsmeier reagent back to 0 °C. Add a solution of this compound (1.0 eq) in DMF or a chlorinated solvent like 1,2-dichloroethane (DCE) dropwise.
-
Heat the reaction mixture to 60-70 °C for 2-5 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 3 M NaOH) or saturated sodium acetate solution until pH ~7.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude 5-(benzyloxy)-2-hydroxy-4-methylbenzaldehyde by flash column chromatography or recrystallization.
Caption: Regioselective Vilsmeier-Haack formylation at the C-6 position.
Cleavage of the Benzyl Ether Protecting Group
A key strategic step in many syntheses involving this scaffold is the removal of the C-4 benzyl ether to reveal a free hydroxyl group. This deprotection must be performed selectively without affecting other functional groups installed in previous steps.
Protocol 4.1: Catalytic Hydrogenolysis
The most common and cleanest method for benzyl ether cleavage is catalytic hydrogenolysis.[1] This method is highly selective for benzyl groups and typically proceeds with high yield, producing toluene as the only byproduct.
Methodology:
-
Dissolve the benzylated substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol% by weight relative to the substrate.
-
Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and backfilling with nitrogen (3x), followed by evacuating and backfilling with hydrogen gas (H₂, 3x).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or 1-3 atm) at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours.
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
Causality Insight: This method is incompatible with functional groups that are also reduced by H₂/Pd-C, such as alkenes, alkynes, and some nitro groups.[10] In such cases, alternative chemical deprotection methods must be employed.[2][11]
Integrated Synthetic Workflow
The protocols described above can be combined to generate highly functionalized aromatic intermediates. The sequence of these reactions is critical for achieving the desired final product.
Caption: A multi-step synthetic workflow combining derivatization protocols.
Troubleshooting and Key Considerations
| Issue | Protocol | Potential Cause | Suggested Solution |
| Low Yield in O-Alkylation | 2.1 | Incomplete deprotonation; poor quality alkyl halide; insufficient reaction time/temp. | Ensure base and solvent are anhydrous. Use a fresh bottle of alkyl halide. Increase reaction temperature or time. Consider a more polar solvent like DMF. |
| Ring Formylation Fails | 3.1 | Inactive Vilsmeier reagent; substrate is deactivated. | Prepare Vilsmeier reagent fresh. Ensure POCl₃ and DMF are anhydrous. If other electron-withdrawing groups are present, stronger conditions may be needed. |
| Incomplete Hydrogenolysis | 4.1 | Catalyst poisoning; insufficient hydrogen pressure; poor stirring. | Use a fresh batch of catalyst. Ensure solvent is pure (sulfur compounds are poisons). Increase H₂ pressure. Ensure vigorous stirring to keep catalyst suspended. |
| Byproduct Formation | All | Reaction conditions too harsh; incorrect stoichiometry. | Lower reaction temperature. Ensure correct stoichiometry of reagents. Monitor carefully by TLC and stop the reaction once the starting material is consumed. |
References
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Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(26), 4229–4232. [Link]
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Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Prasad, K. J. R., & Sastry, C. V. (2011). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. Journal of Chemical and Pharmaceutical Research, 3(4), 831-839. [Link]
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De, A. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8784–8787. [Link]
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Grokipedia. Duff reaction. [https://www.grokipedia.org/grok?id= Duff_reaction]([Link] Duff_reaction)
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Seeberger, P. H., & Pieber, B. (2019). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 15, 1386–1393. [Link]
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Kaliappan, K. P. (2020). Protecting Groups. Department of Chemistry, Indian Institute of Technology-Bombay. [Link]
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Patil, S. B., & Deore, V. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13. [Link]
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Wang, Z., et al. (2017). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Tetrahedron Letters, 58(36), 3535-3537. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Rajanna, K. C., et al. (2012). Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). ResearchGate. [Link]
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Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart. [Link]
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Various Authors. (2023). Protection for Phenols and Catechols. ResearchGate. [Link]
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J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
Redamala, R., Merugu, R., & Rajanna, K.C. (2013). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 6(9), 856-859. [Link]
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Lindoy, L. F., et al. (2001). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 2001(10), 1525-1528. [Link]
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Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651-652. [Link]
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Mondal, S., et al. (2020). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. The Journal of Organic Chemistry, 85(15), 9698-9706. [Link]
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Role of 4-(Benzyloxy)-3-methylphenol in the synthesis of bioactive molecules
An In-Depth Guide to the Strategic Application of 4-(Benzyloxy)-3-methylphenol in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of a Protected Phenol
In the intricate world of medicinal chemistry and drug development, the success of a multi-step synthesis often hinges on the strategic use of key building blocks. This compound is one such pivotal molecule. At its core, it is a substituted phenol, a functional group prevalent in a vast array of biologically active compounds. However, its true value lies in the clever "masking" of the highly reactive phenolic hydroxyl group with a benzyl ether. This temporary modification, known as a protecting group strategy, unlocks a diverse range of synthetic possibilities, enabling chemists to perform reactions on other parts of the molecule with high precision and control. This guide provides an in-depth exploration of the role of this compound, detailing its application in the synthesis of globally significant molecules like Vitamin E and Coenzyme Q, and providing practical protocols for its use in the laboratory.
Pillar 1: The Benzyl Protecting Group - A Gateway to Chemoselectivity
The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under both basic and acidic conditions. This reactivity can interfere with many common synthetic transformations. The benzyl group serves as an inert and robust shield, allowing for selective chemical manipulation elsewhere in the molecule.[1][2]
Why the Benzyl Group?
-
Stability: Benzyl ethers are stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic environments.[3]
-
Facile Removal (Deprotection): The key advantage of the benzyl group is that it can be cleanly and selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst).[1] This process breaks the benzylic C-O bond, liberating the free phenol and producing toluene as a volatile, easily removed byproduct.
This protection-deprotection strategy is a cornerstone of modern organic synthesis, and this compound is a prime example of a commercially available starting material that incorporates this principle.
Caption: Synthetic pathway to α-Tocopherol via the TMHQ intermediate.
Synthesis of Coenzyme Q Analogs (Ubiquinones)
Coenzyme Q (CoQ), or ubiquinone, is a vital component of the electron transport chain in mitochondria, essential for cellular energy production. [4][5]Its structure consists of a 1,4-benzoquinone head and a long polyisoprenoid tail. The synthesis of the benzoquinone core often starts from substituted phenols or hydroquinones.
This compound can be elaborated into the highly substituted hydroquinone ring required for CoQ synthesis. The key steps typically involve:
-
Functionalization: Introduction of methoxy groups and a polyisoprenoid side chain onto the protected phenol scaffold. This often involves Friedel-Crafts type reactions. [6][7]2. Deprotection: Removal of the benzyl protecting group to reveal the free phenol.
-
Oxidation: The resulting substituted hydroquinone is oxidized to the final 1,4-benzoquinone structure to yield the target Coenzyme Q analog. [6]
Building Blocks for Other Bioactive Scaffolds
The utility of benzyloxy-phenol derivatives extends beyond vitamins. The benzyloxy moiety is a recognized pharmacophore in its own right and is found in various therapeutic agents. [8]For example, 4-benzyloxyphenol has been used as a key intermediate in the synthesis of novel androgen receptor (AR) antagonists for potential use in prostate cancer therapy. [9]In these syntheses, the protected phenol is coupled with other aromatic systems (e.g., via nucleophilic aromatic substitution) to build the core diaryl ether or related scaffold. The benzyl group is often removed in the final steps to yield the active phenolic compound. [9]
Pillar 3: Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving protected phenols.
Protocol 1: General O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a robust method for attaching an alkyl group to a phenol, a fundamental transformation for which protecting one phenol to alkylate another is a common strategy. The procedure is adapted from standard laboratory methods. [10][11] Materials:
-
Substituted Phenol (e.g., p-cresol) (1.0 equiv)
-
4-(Benzyloxy)-3-methyl-bromobenzyl (or other suitable alkyl halide) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Heating mantle with temperature control
-
Condenser and inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants (a concentration of 0.2-0.5 M with respect to the phenol is typical). Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (3 times) and then once with brine. This removes the DMF and inorganic salts. [10]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product. [10]
Protocol 2: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
This protocol details the standard procedure for removing a benzyl protecting group to reveal the free phenol.
Materials:
-
Benzyl-protected phenol (1.0 equiv)
-
Palladium on carbon (Pd/C), 10 wt. % (typically 5-10 mol % of Pd)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite or other filtering aid
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus or balloon setup
-
Filtration setup (e.g., Büchner funnel)
Procedure:
-
Setup: Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., flush with nitrogen). The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure is sufficient) at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected phenol. The product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Summary of Key Transformations and Yields
The efficiency of these reactions is critical for their application in multi-step syntheses. The table below summarizes typical conditions and expected outcomes for the key transformations discussed.
| Transformation | Reagents & Conditions | Typical Yield | Reference Insight |
| O-Alkylation (Williamson) | Phenol, Alkyl Halide, K₂CO₃, DMF, 80-90 °C | Good to High | A robust and widely applicable method for forming ether linkages. [10][11] |
| Benzyl Deprotection | H₂, 10% Pd/C, Ethanol or Ethyl Acetate, RT | High to Quantitative | A clean and efficient method with easily removed byproducts. [1] |
| Friedel-Crafts (Tocopherol) | TMHQ, Isophytol, Acid Catalyst (e.g., H₂SO₄), Solvent | Good | The key C-C bond-forming step to create the chromanol ring of Vitamin E. [12][13] |
| Aromatic Coupling (AR Antagonists) | Benzyloxyphenol, Aryl Halide, Base (e.g., K₂CO₃), DMF | Moderate to Good | Used to construct diaryl ether scaffolds common in medicinal chemistry. [9] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of protecting group chemistry. Its ability to mask a reactive phenol allows for the precise and efficient construction of complex molecular architectures. From the synthesis of essential vitamins like α-tocopherol to the development of novel therapeutics, this versatile building block provides researchers, scientists, and drug development professionals with a reliable and powerful starting point for innovation. The protocols and strategies outlined in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this invaluable compound.
References
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
strategy toward bioactive quinone derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Protecting group. (2023). Wikipedia. Retrieved January 11, 2026, from [Link]
-
How to synthesize vitamin E | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of BODIPY-α-Tocopherol: A Fluorescent Form of Vitamin E. (2012). PMC - NIH. Retrieved January 11, 2026, from [Link]
- US6066745A - Process for the synthesis of vitamin E. (n.d.). Google Patents.
-
A New Tactic for Tocopherol Synthesis Using Intramolecular Benzyne Trapping by an Alcohol. (2017). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2013). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
How to Synthesize Vitamin E. (2018). Wuli Huaxue Xuebao. Retrieved January 11, 2026, from [Link]
- US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone. (n.d.). Google Patents.
-
Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). PubMed. Retrieved January 11, 2026, from [Link]
-
Coenzyme Q biochemistry and biosynthesis. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Vitamin E synthesis and response in plants. (2022). Frontiers. Retrieved January 11, 2026, from [Link]
- CN100430360C - Method for improving synthesis of coenzyme Q10. (n.d.). Google Patents.
- US6790967B2 - Process for the preparation of vitamin E. (n.d.). Google Patents.
-
(PDF) Synthetic approaches in obtaining novel biologically active quinones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of the Key Intermediate of Coenzyme Q10. (2012). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Representative examples of bioactive quinones and neolignans isolated... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Protecting Groups List. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
- EP0694541A1 - Process for the preparation of alpha-tocopherol. (n.d.). Google Patents.
-
Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species. (2021). Frontiers. Retrieved January 11, 2026, from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 4-(Benzyloxy)-3-methylphenol in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Benzyloxy)-3-methylphenol in materials science. The focus is on its role as a protected monomer precursor for the synthesis of functional polymers. The benzyl protecting group strategy allows for precise control over polymerization processes and the subsequent introduction of reactive phenolic hydroxyl groups into the final material. These phenolic moieties can impart desirable properties such as antioxidant activity, thermal stability, and potential for further chemical modification. This guide details the synthesis of this compound, its functionalization into a polymerizable monomer, a representative polymerization protocol, and methods for the crucial deprotection step to yield the final functional polymer.
Introduction: The Rationale for Benzyl-Protected Phenolic Monomers in Materials Science
Phenolic compounds are a versatile class of molecules that can confer a range of valuable properties to polymers, including antioxidant capabilities and enhanced thermal stability. However, the direct polymerization of monomers containing free phenolic hydroxyl groups can be problematic. The acidic proton of the phenol can interfere with many polymerization catalysts, and the phenol group itself can be susceptible to oxidation under polymerization conditions.
To circumvent these issues, a common and effective strategy is the use of a protecting group for the phenolic hydroxyl. The benzyl group is an ideal choice for this purpose due to its relative stability under a variety of reaction conditions and the availability of mild and efficient methods for its removal (deprotection).
This compound serves as an excellent starting material in this context. The presence of the methyl group on the aromatic ring can further modify the electronic and steric properties of the resulting polymer, potentially influencing its solubility, thermal behavior, and antioxidant efficacy. This guide will provide a detailed roadmap for the utilization of this compound in the synthesis of advanced functional polymers.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful experimental design.
| Property | Value | Reference |
| CAS Number | 100927-02-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Solid (typical for related compounds) | |
| Purity | Typically >95% | [1][2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol is adapted from established procedures for the benzylation of similar phenolic compounds.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
m-Cresol
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add m-cresol (1.0 eq), anhydrous potassium carbonate (1.2 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with 1 M NaOH solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Functionalization for Polymerization: Synthesis of 4-(Benzyloxy)-3-methylphenyl Acrylate
To render this compound polymerizable via free-radical polymerization, a polymerizable group such as an acrylate must be introduced. This can be achieved by esterification with acryloyl chloride.
Reaction Scheme:
Caption: Acrylation of this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude acrylate monomer by column chromatography.
Free-Radical Polymerization of 4-(Benzyloxy)-3-methylphenyl Acrylate
The synthesized monomer can be polymerized using a standard free-radical initiator.[3][4]
Reaction Scheme:
Caption: Deprotection of the synthesized polymer.
Materials:
-
Poly(4-(benzyloxy)-3-methylphenyl acrylate)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Tetrahydrofuran (THF) or Ethyl Acetate
-
Hydrogen gas supply (balloon or cylinder)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzylated polymer in a suitable solvent like THF or ethyl acetate.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the benzyl proton signals.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final deprotected polymer.
-
The polymer can be further purified by precipitation if necessary.
Characterization of the Resulting Polymer
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the monomer and the polymer, and can be used to monitor the deprotection step. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the monomer and polymer, such as the appearance of the broad O-H stretch after deprotection. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
Potential Applications in Materials Science
Polymers derived from this compound, after deprotection, possess free phenolic hydroxyl groups which can lead to a variety of applications:
-
Antioxidant Additives for other Polymers: The phenolic moieties can act as radical scavengers, protecting the host polymer from oxidative degradation. [5]* Functional Coatings and Adhesives: The hydroxyl groups can improve adhesion to polar substrates and can be used as sites for cross-linking reactions.
-
Biomaterials: The antioxidant properties may be beneficial in biomedical applications where oxidative stress is a concern.
-
Precursors for High-Performance Resins: The phenolic groups can be further reacted to create more complex polymer architectures, such as epoxy resins or polycarbonates.
Conclusion
This compound is a valuable, though not yet widely explored, building block in materials science. The use of the benzyl protecting group allows for the controlled synthesis of well-defined polymers containing reactive phenolic hydroxyl groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this monomer in creating novel functional materials with tailored properties. The versatility of the resulting phenolic polymers opens up a wide range of possibilities for advanced applications in coatings, electronics, and biomedical fields.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Phenol Polymers: Recent Advances in Food and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to our dedicated technical support guide for the synthesis of 4-(Benzyloxy)-3-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific etherification. As your partner in the lab, we understand that even well-established reactions can present unexpected challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, maximize yields, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low or No Product Formation
Question: I've followed a standard Williamson ether synthesis protocol, but my reaction yield is very low, or I'm only recovering my starting material, 3-methylphenol. What could be the issue?
Answer:
Low or no product formation in a Williamson ether synthesis typically points to one of several key factors related to the reaction setup and reagents. Let's break down the potential causes and solutions.
Potential Causes and Solutions:
-
Ineffective Deprotonation of 3-methylphenol: The formation of the phenoxide is the critical first step. If the base is not strong enough or is of poor quality, the reaction will not proceed.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used for phenols, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[1] If using K₂CO₃, ensure it is anhydrous and finely powdered to maximize its surface area.
-
Base Quality: NaH and KH can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents. A simple test for NaH activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for hydrogen gas evolution.
-
-
-
Poor Quality of Benzylating Agent: The benzyl bromide or benzyl chloride used may have degraded.
-
Troubleshooting:
-
Benzyl halides can hydrolyze to benzyl alcohol or oxidize to benzaldehyde. It is recommended to use freshly distilled or purchased benzyl bromide/chloride.
-
-
-
Suboptimal Reaction Temperature: The S(_N)2 reaction has a specific activation energy that must be overcome.
-
Troubleshooting:
-
Most O-benzylation reactions of phenols require heating. A typical temperature range is 60-100 °C.[2] If you are running the reaction at room temperature, gradually increasing the heat while monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
-
-
-
Solvent Issues: The choice of solvent is crucial for an S(_N)2 reaction.
-
Troubleshooting:
-
Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or acetone. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1] Ensure your solvent is anhydrous, as water can quench the phenoxide and hydrolyze the benzyl halide.
-
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Question: My TLC plate shows the consumption of starting material, but besides my desired product spot, I see several other spots. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple byproducts is a common issue in the benzylation of phenols. The primary side reactions are C-alkylation and elimination of the benzyl halide.
1. C-Alkylation Side Products:
The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to give the desired ether, or at the aromatic ring (C-alkylation).[3] For 3-methylphenol, C-benzylation will be directed by both the hydroxyl and methyl groups, leading to substitution at the ortho and para positions relative to the hydroxyl group.
-
Predicted C-Alkylated Isomers:
-
2-Benzyl-3-methylphenol
-
6-Benzyl-3-methylphenol
-
4-Benzyl-3-methylphenol
-
Factors Favoring C-Alkylation and How to Mitigate Them:
| Factor | Influence on C-Alkylation | Mitigation Strategy |
| Solvent | Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, making it less available for reaction and promoting C-alkylation.[3] | Use a polar aprotic solvent such as DMF, acetone, or acetonitrile. These solvents do not hydrogen bond with the phenoxide, favoring O-alkylation. |
| Counter-ion | Tightly associated counter-ions (like Li⁺) can shield the oxygen, favoring C-alkylation. | Use larger, less coordinating counter-ions like K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃). |
| Temperature | Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
2. Elimination Side Product:
Benzyl bromide can undergo E2 elimination in the presence of a strong base to form stilbene, although this is less common with primary benzylic halides compared to secondary or tertiary halides.[4]
Minimizing Byproducts - A Summary:
To favor the desired O-alkylation, the following conditions are recommended:
-
Solvent: Anhydrous DMF or acetonitrile.
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).
-
Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
Purification Strategy:
The desired product, this compound, is generally less polar than the C-alkylated byproducts due to the ether linkage. This difference in polarity can be exploited for purification by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Issue 3: Difficulty in Purifying the Product
Question: I have a mixture of products, and I'm finding it difficult to separate the desired this compound from the impurities. What are the best practices for purification?
Answer:
Purification challenges often arise from the similar polarities of the desired product and its C-alkylated isomers. A systematic approach to purification is necessary.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If you used a base like NaH, carefully quench the excess hydride with a few drops of water or ethanol.
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a dilute NaOH solution (e.g., 1M) to remove any unreacted 3-methylphenol. The phenolate salt will be soluble in the aqueous layer.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
This is the most effective method for separating O- and C-alkylated products.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a low polarity eluent system, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The less polar O-alkylated product should elute first, followed by the more polar C-alkylated isomers.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Recrystallization (if applicable):
-
If the purified product is a solid and you have obtained a sufficient quantity, recrystallization can be an excellent final purification step. A solvent system of ethanol/water or hexanes/ethyl acetate can be explored.
-
Visualization of Purification Workflow:
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of this compound?
Representative Experimental Protocol:
-
To a stirred solution of 3-methylphenol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with 1M NaOH, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q2: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess purity and compare the product to starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-O-CH₂-Ar) around 5.0-5.2 ppm. The aromatic protons of both rings will also be present in the 6.8-7.5 ppm region. The methyl group singlet should be around 2.2-2.3 ppm.
-
¹³C NMR: The benzylic carbon signal will appear around 70 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (214.26 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹) and the appearance of a C-O-C ether stretch (around 1200-1250 cm⁻¹).
Q3: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, the reaction may be slower as bromide is a better leaving group than chloride.[6] To compensate, you may need to increase the reaction temperature or time. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction through the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).
Q4: My final product has a yellowish tint. What is the cause and how can I remove it?
A yellow coloration can be due to trace impurities formed from oxidation of the starting phenol or side reactions.[7] Proper purification by column chromatography should remove these colored impurities. If the color persists, a charcoal treatment of a solution of the product followed by filtration through celite can sometimes be effective.
Q5: Is there a risk of debenzylation during work-up or purification?
Standard work-up and purification conditions (mild base, silica gel chromatography) are unlikely to cause debenzylation. However, strong acidic conditions can cleave the benzyl ether.[8] Therefore, avoid any strongly acidic steps in your purification protocol.
References
-
Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Davis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-(methylthio)-phenol. Retrieved from [Link]
-
Muhammad, N., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Batcho, A. D., & Leimgruber, W. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Sarthaks eConnect. (2020). Write the structures of the major products expected from the following reactions: (a) Mononitration of 3-methylphenol (b) Dinitration pf 3-methylpheno. Retrieved from [Link]
-
Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-amino-3-methylphenol.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. francis-press.com [francis-press.com]
- 7. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol, in this case, 3-methylcatechol (3-methylbenzene-1,2-diol), followed by a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[2][3][4] The key is to achieve selective benzylation at the 4-position hydroxyl group over the 3-position.
Q2: Why is selective benzylation of 3-methylcatechol challenging?
A2: 3-Methylcatechol possesses two hydroxyl groups with similar acidities (pKa values), making it difficult to selectively protect only one.[5] The relative nucleophilicity of the two resulting phenoxides can be influenced by steric hindrance from the adjacent methyl group and electronic effects. Achieving high selectivity often requires careful control of reaction conditions such as the base, solvent, and temperature.
Q3: What are the primary side products to expect in this synthesis?
A3: The main side products include the isomeric 3-(benzyloxy)-4-methylphenol, the double-benzylated product 1,2-bis(benzyloxy)-3-methylbenzene, and unreacted starting material (3-methylcatechol).[6] Additionally, if the reaction conditions are not inert, oxidation of the catechol starting material can lead to colored impurities.[6]
Q4: Can I use a different starting material other than 3-methylcatechol?
A4: Yes, an alternative route could involve starting with 4-amino-3-methylphenol, converting the amino group to a hydroxyl group via a Sandmeyer-type reaction, and then performing the benzylation. However, this multi-step process may be lower yielding and more complex than the direct benzylation of 3-methylcatechol. Another possibility is the formylation of m-cresol to produce 4-hydroxy-2-methylbenzaldehyde, followed by a Baeyer-Villiger oxidation and subsequent benzylation.[7]
Q5: What are the common methods for deprotecting the benzyl group if I need to obtain the free phenol?
A5: The benzyl ether can be cleaved under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a very common and clean method.[4][8][9] This reaction, known as hydrogenolysis, typically proceeds in high yield and produces toluene as a byproduct, which is easily removed.[4][8] Other methods include treatment with strong acids, though this is less common due to potential side reactions.[9] More modern methods involve visible-light-mediated oxidative cleavage or the use of specific reagents like boron trichloride-dimethyl sulfide complex for selective deprotection.[10][11]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Probable Causes:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 3-methylcatechol, leading to a low concentration of the nucleophilic phenoxide.
-
Poor Nucleophilicity of the Phenoxide: The solvent may not be optimal for the SN2 reaction, hindering the nucleophilic attack of the phenoxide on the benzyl halide.
-
Side Reactions: Competing reactions, such as the formation of the isomeric product or the dibenzylated byproduct, consume the starting materials and reduce the yield of the desired product.[6]
-
Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, promoting side reactions.
Solutions:
-
Choice of Base: Employ a strong enough base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent are common choices.[2]
-
Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction.[12]
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the benzyl halide can drive the reaction to completion, but a large excess will favor the formation of the dibenzylated product.
-
Temperature Optimization: Run the reaction at a moderate temperature. Starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or slightly above can help control the selectivity and minimize side reactions.[13]
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a solution of 3-methylcatechol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to allow for the formation of the phenoxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Significant Amounts of Isomeric and Dibenzylated Byproducts
Probable Causes:
-
Lack of Regioselectivity: The reaction conditions do not sufficiently differentiate between the two hydroxyl groups of 3-methylcatechol.
-
Excess Benzylating Agent: Using a large excess of the benzyl halide will inevitably lead to the formation of the dibenzylated product.
Solutions:
-
Use of a Bulky Base: A sterically hindered base might preferentially deprotonate the less sterically hindered hydroxyl group, potentially improving regioselectivity.
-
Stepwise Addition of Reagents: Adding the benzyl halide slowly at a low temperature can help control the reaction and favor monosubstitution.
-
Alternative Protecting Group Strategy: Consider a more complex but controlled route where one hydroxyl group is protected with an orthogonal protecting group, the other is benzylated, and then the first protecting group is removed.
Data Presentation: Effect of Reaction Conditions on Product Distribution
| Entry | Base (eq) | Benzyl Bromide (eq) | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of Isomer (%) | Yield of Dibenzylated Product (%) |
| 1 | K2CO3 (1.1) | 1.05 | DMF | 25 | ~60-70 | ~10-15 | ~5-10 |
| 2 | NaH (1.1) | 1.05 | THF | 0 to 25 | ~55-65 | ~15-20 | ~5-10 |
| 3 | K2CO3 (2.2) | 2.2 | DMF | 25 | Low | Low | >80 |
Note: These are representative yields and can vary based on specific experimental execution.
Issue 3: Difficulty in Purifying the Final Product
Probable Causes:
-
Similar Polarity of Products: The desired product and its isomer may have very similar polarities, making separation by column chromatography challenging.
-
Presence of Colored Impurities: Oxidation of the catechol starting material can result in highly colored impurities that are difficult to remove.
Solutions:
-
High-Performance Column Chromatography: Utilize a high-resolution silica gel and an optimized eluent system for better separation. A gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Degassing Solvents: To minimize oxidation, use solvents that have been degassed by bubbling an inert gas through them prior to use.[6]
Visualizations
Synthetic Pathway and Side Reactions
Caption: Synthetic route to this compound and major side products.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for improving synthesis yield and purity.
References
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(Benzyloxy)-3-methylphenol Preparation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(Benzyloxy)-3-methylphenol. It addresses common challenges and offers practical, field-proven solutions to optimize reaction conditions, maximize yield, and ensure the purity of the final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for the preparation of this compound?
A1: The most prevalent and dependable method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methylphenol (m-cresol) to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride)[1][2]. The reaction is favored for its versatility and generally good yields when optimized[3].
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are:
-
3-Methylphenol (m-cresol): The phenol source.
-
A Benzylating Agent: Typically benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive than benzyl chloride[2].
-
A Base: To deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH)[4][5].
-
A Solvent: The choice of solvent is crucial and can significantly impact the reaction's outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used[6].
Q3: What is the fundamental reaction mechanism?
A3: The reaction proceeds via a two-step mechanism:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 3-methylphenol, forming a sodium or potassium phenoxide intermediate.
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage[2][7].
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a detailed question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Deprotonation of the Phenol:
-
Cause: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the 3-methylphenol. Phenols are more acidic than aliphatic alcohols, but complete deprotonation is essential for an efficient reaction[1].
-
Solution:
-
Base Selection: While NaOH or K2CO3 can be effective, stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can ensure complete formation of the phenoxide[5][6].
-
Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial.
-
2. Competing C-Alkylation Side Reaction:
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form benzyl-substituted cresols[3]. The methyl group on the ring can further influence the position of C-alkylation.
-
Solution:
-
Solvent Choice: The solvent plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus promoting C-alkylation.
-
Phase Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the rate of O-alkylation and suppress C-alkylation, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent)[8][9]. One study reported 100% selectivity for O-benzylation of m-cresol using a liquid-liquid-liquid PTC system[8].
-
3. Elimination Side Reaction of the Benzyl Halide:
-
Cause: While less common with primary halides like benzyl bromide, the use of a very strong, sterically hindered base could potentially lead to some elimination, though this is more of a concern with secondary and tertiary alkyl halides[2].
-
Solution: Ensure the use of an appropriate base that favors substitution over elimination. For primary halides, this is generally not a major issue.
4. Reaction Temperature and Time:
-
Cause: Suboptimal temperature or insufficient reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition or increased side products.
-
Solution:
-
Temperature Optimization: A typical temperature range for Williamson ether synthesis is 50-100°C[1]. Start with a lower temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Use TLC to track the consumption of the starting materials (3-methylphenol and benzyl bromide) and the formation of the product. The reaction is complete when the starting phenol spot is no longer visible.
-
Issue 2: Difficulty in Product Purification and Presence of Impurities
Q: I am struggling to purify the final product, and my characterization data (NMR, etc.) suggests the presence of impurities. What are the likely impurities and how can I remove them?
A: Purification can be challenging due to the similar polarities of the product and potential byproducts.
1. Unreacted Starting Materials:
-
Identification: Unreacted 3-methylphenol and benzyl bromide are common impurities. They can be identified by comparing the TLC of the crude product with authentic samples of the starting materials.
-
Removal:
-
Aqueous Wash: Washing the organic extract with an aqueous base solution (e.g., 5% NaOH) will deprotonate and dissolve the unreacted 3-methylphenol into the aqueous layer[10].
-
Column Chromatography: If starting materials persist, silica gel column chromatography is an effective purification method.
-
2. C-Alkylated Isomers:
-
Identification: C-benzylated 3-methylphenols are common byproducts. These isomers often have similar polarities to the desired O-alkylated product, making separation difficult. Their presence can be confirmed by detailed analysis of 1H and 13C NMR spectra of the crude product. The aromatic region of the 1H NMR will show different splitting patterns and integrations compared to the pure product.
-
Removal:
-
Optimized Chromatography: Careful column chromatography with a well-chosen solvent system is the primary method for separating these isomers. A low-polarity eluent system, such as a mixture of hexanes and ethyl acetate, with a gradual increase in polarity, can often resolve the different isomers[11].
-
Melt Crystallization: For larger scale purification where chromatography is less practical, melt crystallization can be an effective technique for separating isomers of alkylated phenols[12].
-
3. Dibenzyl Ether:
-
Cause: This can form if the benzyl halide reacts with any benzyl alcohol present. Benzyl alcohol can be formed by the hydrolysis of benzyl bromide if water is present in the reaction mixture.
-
Removal: Dibenzyl ether is generally less polar than the desired product and can typically be separated by column chromatography.
Section 3: Experimental Protocols and Data Interpretation
Optimized Protocol for this compound Synthesis
This protocol is a starting point and may require further optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Methylphenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 3-methylphenol and potassium carbonate in anhydrous acetonitrile, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product[11][13].
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
| Compound | Expected Rf | Notes |
| Benzyl Bromide | High | Less polar, will run close to the solvent front. |
| 3-Methylphenol | Low to Medium | More polar due to the free hydroxyl group. |
| This compound | Medium | Less polar than 3-methylphenol. |
| C-Alkylated Byproducts | Medium | Rf values will be very close to the product. |
Characterization Data (Expected)
-
1H NMR (CDCl3):
-
Aromatic protons of the 3-methylphenol ring.
-
Aromatic protons of the benzyl group (typically a multiplet around 7.3-7.5 ppm).
-
A singlet for the benzylic methylene protons (-O-CH2-Ph) around 5.0 ppm.
-
A singlet for the methyl group protons around 2.2 ppm.
-
-
13C NMR (CDCl3):
-
Distinct signals for the aromatic carbons of both rings.
-
A signal for the benzylic methylene carbon around 70 ppm.
-
A signal for the methyl carbon.
-
-
IR Spectroscopy:
-
Absence of a broad O-H stretch (around 3200-3600 cm-1) from the starting phenol.
-
Presence of C-O-C stretching vibrations (around 1200-1000 cm-1).
-
Aromatic C-H and C=C stretching vibrations.
-
Section 4: Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
-
Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. (2025). ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. (2025). ResearchGate. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. Bangladesh Journals Online. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester. [Link]
- Method of making benzylated phenols.
-
Williamson Ether Synthesis. YouTube. [Link]
-
Supplementary Information File. CSPS Canada. [Link]
-
Supplementary Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]
-
Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC. [Link]
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]
-
New selective O-debenzylation of phenol with Mg/MeOH. Sciencemadness.org. [Link]
-
A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. SciSpace. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids. Semantic Scholar. [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
-
Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Solid-Liquid Phase-Transfer Catalysis I. Benzylation of Malononitrile. ResearchGate. [Link]
-
Alkylation of m-cresol with benzyl alcohol in the presence of p-toluenesulphonic acid. ResearchGate. [Link]
-
4 Solvent Systems, Developing Chambers and Development. ResearchGate. [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]
-
4-Benzyloxyphenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
DEVELOPMENT AND APPLICATIONS OF NOVEL CHIRAL AMMONIUM SALTS FOR PHASE-TRANSFER CATALYSIS. JKU ePUB. [Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
- Purification of alkylated phenols by melt crystallization.
-
Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. International Journal of Research in Advent Technology. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses. [Link]
- Preparation method for 4-amino-3-methylphenol.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. EP1109768B1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting the Deprotection of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support center for the deprotection of 4-(benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes problematic synthetic step. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired product with high yield and purity.
Troubleshooting Guide: Incomplete Deprotection
Incomplete conversion of this compound to 3-methyl-4-hydroxyphenol is a frequent hurdle. This guide provides a structured approach to diagnosing and resolving the underlying issues. The most common method for this debenzylation is catalytic hydrogenation.[1]
Issue 1: Reaction Stalls or Shows Low Conversion
You've set up your catalytic hydrogenation, but after several hours, TLC or LC-MS analysis shows a significant amount of starting material remaining.
Probable Causes & Solutions
1. Catalyst Inactivity or Poisoning:
-
The "Why": Palladium catalysts, particularly Pd/C, are susceptible to deactivation, also known as poisoning.[2] Sulfur-containing compounds, residual thiols from previous steps, or even certain solvents can irreversibly bind to the palladium surface, blocking active sites for hydrogenolysis. The catalyst's activity can also diminish over time with improper storage.[2]
-
Troubleshooting Steps:
-
Use a Fresh Batch of Catalyst: The most straightforward solution is to use a fresh, unopened container of Pd/C or Pearlman's catalyst (Pd(OH)₂/C).
-
Evaluate Catalyst Type: Pearlman's catalyst is often more robust and less pyrophoric than Pd/C.[2] In some challenging debenzylations, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[3]
-
Purify Starting Material: Ensure your this compound is free from potential catalyst poisons by purification (e.g., column chromatography or recrystallization) before the reaction.
-
Catalyst Pre-treatment: In some cases, pre-treating the catalyst can enhance its activity and prevent unwanted side reactions.[4][5]
-
2. Insufficient Hydrogen Availability:
-
The "Why": The hydrogenolysis reaction requires a continuous supply of hydrogen at the catalyst surface. Issues with the hydrogen source or delivery can starve the reaction.
-
Troubleshooting Steps:
-
Check Hydrogen Source: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For reactions at atmospheric pressure, a continuous flow of hydrogen might be beneficial. For more stubborn deprotections, increasing the hydrogen pressure in a specialized reactor can significantly accelerate the reaction.[3]
-
Consider Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in situ, which can sometimes be more efficient and safer than using hydrogen gas.[6][7] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[6][8] However, using formic acid may require a higher catalyst loading.[6]
-
3. Poor Solubility:
-
The "Why": If the starting material or the catalyst is not well-dispersed in the solvent, the reaction will be slow due to limited contact between the reactants.
-
Troubleshooting Steps:
-
Solvent Selection: While methanol and ethanol are common, tetrahydrofuran (THF) or ethyl acetate are also effective solvents for hydrogenolysis.[1] Acetic acid can also be a good solvent that can accelerate the reaction.[9]
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
-
4. Reaction Conditions Not Optimal:
-
The "Why": Temperature and reaction time are critical parameters. Insufficient time or a temperature that is too low can lead to incomplete reactions.[10][11]
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.
-
Below is a workflow to systematically troubleshoot an incomplete deprotection reaction.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Reactions Lab Answers [portal.slcs.edu.in]
Preventing byproduct formation in the synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The most common and direct method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the deprotonation of the starting material, 3-methylphenol (m-cresol), to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzylating agent like benzyl bromide or benzyl chloride.
While straightforward in principle, the reaction is a competition between the desired O-alkylation (forming the ether) and an undesired C-alkylation (forming a new C-C bond on the aromatic ring). The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring (ortho and para to the hydroxyl group). This competition is the primary source of byproduct formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is producing significant amounts of C-alkylated byproducts. How can I improve the selectivity for O-alkylation?
A1: This is the most common issue. The ratio of O- to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, you need to promote the Sₙ2 pathway at the oxygen atom while suppressing the competing Friedel-Crafts-like reaction at the ring carbons.
Expert Insights & Causality:
-
Base Selection: The choice of base is critical. Harder bases (with charge concentrated on a small atom like oxygen) tend to associate more strongly with the oxygen of the phenoxide, favoring O-alkylation. While strong bases like sodium hydride (NaH) are effective for deprotonation, moderately weak bases like potassium carbonate (K₂CO₃) often provide excellent selectivity for O-alkylation in polar aprotic solvents.[1][2]
-
Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are highly recommended. These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not hydrogen-bond with the phenoxide oxygen. This leaves the oxygen as a "naked" and highly reactive nucleophile, promoting the Sₙ2 reaction.[1][2] Protic solvents (like ethanol) can solvate the oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.
-
Temperature Control: The Sₙ2 reaction for O-alkylation generally has a lower activation energy than C-alkylation. Therefore, running the reaction at a moderate temperature (e.g., 60-80 °C) is often sufficient to drive the reaction to completion without providing the excess thermal energy that promotes the undesired C-alkylation pathway.[3]
Troubleshooting Summary: O- vs. C-Alkylation
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Byproduct) | Rationale |
|---|---|---|---|
| Solvent | Polar Aprotic (DMF, Acetone, MeCN) | Protic (Ethanol) or Non-polar | Aprotic solvents leave the phenoxide oxygen more nucleophilic.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Stronger, bulkier bases | Weaker bases are often sufficient and provide better selectivity. |
| Temperature | Moderate (e.g., 60-80 °C) | High (>100 °C) | C-alkylation often has a higher activation energy barrier. |
| Leaving Group | Good Sₙ2 leaving groups (I > Br > Cl > OTs) | Poor leaving groups | Facilitates a rapid Sₙ2 reaction, outcompeting side reactions.[4][5] |
Q2: My final product is discolored (yellow or brown). What causes this and how can I prevent it?
A2: Phenols are highly susceptible to oxidation, which can produce colored quinone-type impurities. This can happen to the 3-methylphenol starting material or the final product.
Expert Insights & Causality:
-
Oxygen Contamination: The primary cause is dissolved oxygen in the reaction solvents or exposure of the reaction mixture to air, especially under basic conditions and at elevated temperatures.
-
Prevention:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere, such as dry nitrogen or argon. This is the most effective preventative measure.
-
Degas Solvents: Before use, degas your solvents (especially high-boiling ones like DMF) by sparging with nitrogen or argon for 15-30 minutes. A Japanese patent for a similar synthesis highlights the importance of using methanol with dissolved oxygen removed to prevent the formation of colored byproducts.[6]
-
Order of Addition: Consider dissolving the 3-methylphenol and benzyl halide in the solvent first, purging the vessel with inert gas, and then adding the base. Adding the phenol to a basic solution can pre-form the phenoxide, which may be more susceptible to oxidation while waiting for the alkylating agent.[6]
-
-
Remediation:
-
Activated Charcoal: If discoloration is minor, you can often remove impurities by treating a solution of your crude product with activated charcoal, followed by filtration through Celite.
-
Purification: Column chromatography on silica gel is highly effective at separating the white, crystalline desired product from colored impurities.[7] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective.
-
Q3: I'm observing unreacted starting material (3-methylphenol) even after a long reaction time. What should I check?
A3: Incomplete conversion points to an issue with one of the core components of the Sₙ2 reaction: the nucleophile, the electrophile, or the reaction conditions.
Expert Insights & Causality:
-
Inefficient Deprotonation: The phenol must be fully converted to its conjugate base to act as an effective nucleophile.
-
Base Quality/Stoichiometry: Ensure your base is anhydrous and of high purity. For bases like K₂CO₃, use a fine powder to maximize surface area. Use at least 1.5 equivalents to ensure complete deprotonation.[8] For NaH, ensure the mineral oil is washed away and that it has not been deactivated by moisture.
-
-
Inactive Electrophile (Benzylating Agent): Benzyl halides, particularly benzyl bromide, can degrade over time, especially if exposed to light and moisture, producing non-reactive benzyl alcohol.
-
Action: Use a freshly opened bottle or distill the benzyl halide before use. Always use a slight excess (e.g., 1.1–1.2 equivalents) to drive the reaction to completion.
-
-
Insufficient Temperature/Time: While high temperatures can cause byproducts, the reaction still requires sufficient thermal energy.
-
Action: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature by 10-20 °C. Ensure the reaction runs for an adequate duration, which can be anywhere from 4 to 24 hours depending on the specific conditions.[8]
-
-
Phase Transfer Catalyst: In biphasic systems or when using solid bases like K₂CO₃, the reaction rate can be limited by the transport of the phenoxide to the organic electrophile.
-
Action: Adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[9]
-
Q4: What is a reliable, high-selectivity protocol for synthesizing this compound?
A4: The following protocol is a robust starting point, optimized to favor O-alkylation and minimize byproduct formation.
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Materials:
-
3-methylphenol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous acetonitrile (MeCN) or acetone
-
Ethyl acetate
-
Deionized water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous acetonitrile (to make a ~0.5 M solution with respect to the phenol) via syringe.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl bromide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C; for MeCN, ~82 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 3-methylphenol spot has been completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH (to remove any unreacted phenol), followed by water, and finally brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.
-
-
Q5: Are there alternative, higher-selectivity methods to synthesize this compound?
A5: Yes. For substrates that are particularly sensitive or when byproduct formation is difficult to control, modern catalytic methods offer excellent alternatives.
Expert Insights & Causality:
-
Palladium-Catalyzed Benzylation: A highly effective method involves the palladium-catalyzed reaction of phenols with benzyl carbonates. This reaction proceeds under neutral conditions, avoiding the need for a strong base that can promote side reactions. The byproducts are typically volatile (e.g., CO₂ and methanol), simplifying purification. This approach is very selective for phenols.[10][11]
-
Benzylation with Benzyl Tosylate: Using benzyl tosylate instead of a benzyl halide can be advantageous. Tosylate is an excellent leaving group, and the reaction can often be run under slightly milder conditions.[8] However, benzyl tosylate is less stable than benzyl halides and should ideally be freshly prepared.[8]
These advanced methods often require more specialized reagents and catalysts but can provide superior yields and purity, making them valuable for complex, multi-step syntheses where material loss must be minimized.
Section 3: Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- Google Patents. (2007).
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Tahara, Y., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 54(22), 7902-7916. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-(methylthio)-phenol. [Link]
- Google Patents. (1996). Method for producing 4-benzyloxyphenol. JPH085832B2.
-
Hagar, M., et al. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1125, 230-236. [Link]
-
Kelly, C. B., et al. (2017). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules, 22(3), 405. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]
-
GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support center for the purification of 4-(benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the purification of this important intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust, step-by-step solutions.
Q1: My overall yield is very low after purification. What are the most likely causes and how can I fix this?
A1: Low recovery is a frequent issue stemming from multiple potential points of loss during the workflow.[1] A systematic approach is key to identifying the cause.
-
Probable Cause 1: Inefficient Extraction: If using liquid-liquid extraction, the compound may not be transferring efficiently between phases. Phenols can have some water solubility, especially at incorrect pH levels, leading to loss in the aqueous layer.[2]
-
Solution:
-
pH Verification: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently high (pH > 12) to completely deprotonate the phenol into its water-soluble phenoxide form. Conversely, ensure the pH is sufficiently low (pH < 4) during the acidification step to fully re-protonate it, causing it to precipitate or transfer back into the organic phase.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving more of your product into the organic layer.
-
Multiple Extractions: Perform extractions with the organic solvent three to four times using smaller volumes rather than one large volume extraction. This is statistically more efficient at recovering the compound.
-
-
Probable Cause 2: Product Loss During Recrystallization: The chosen solvent system may be too good, keeping a significant portion of your product dissolved even at low temperatures.[3] Alternatively, premature crystallization during a hot filtration step can lead to substantial loss.
-
Solution:
-
Solvent Optimization: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4] If your yield is low, your compound may be too soluble. Try a more non-polar solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Recover from Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and perform a second recrystallization to recover more product. Analyze this second crop for purity via TLC or HPLC before combining it with the first.[3]
-
Prevent Premature Crystallization: When filtering insoluble impurities from a hot solution, use a heated funnel and pre-warm the receiving flask to prevent the product from crashing out on the cold glass.
-
-
Probable Cause 3: Decomposition on Silica Gel: Phenols can be sensitive to acidic silica gel, potentially leading to degradation during column chromatography.[1]
-
Solution:
-
Deactivate Silica: Consider using silica gel that has been treated with a base, such as triethylamine. You can prepare this by creating a slurry of silica in your starting eluent and adding ~1% triethylamine by volume before packing the column.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the chromatography efficiently and collect fractions promptly.
-
Q2: My recrystallized product is oily, discolored, or still shows impurities on a TLC plate. How can I improve the crystal quality?
A2: The formation of oils ("oiling out") or the persistence of impurities indicates that the crystallization process is not optimal.[3]
-
Probable Cause 1: Solution Cooled Too Quickly: Rapid cooling of a supersaturated solution can cause the compound to precipitate as an amorphous solid or oil instead of forming a pure crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature and crystallization has begun, you can then place it in an ice bath to maximize crystal formation.[5] If it oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Probable Cause 2: Incorrect Solvent Polarity: The chosen solvent may be dissolving the impurities along with the product, allowing them to co-precipitate.
-
Solution: Re-evaluate your solvent choice. An ideal solvent will keep impurities dissolved at low temperatures while allowing your desired compound to crystallize.[5] Perform small-scale solubility tests with different solvents (see table below) to find the best option.
-
Probable Cause 3: Presence of Colored Impurities: Crude reaction mixtures can contain colored byproducts, which may get trapped in the crystal lattice.[6]
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use only a very small amount (e.g., 1-2% of the solute weight), as it can also adsorb your product. Filter the hot solution through a pad of Celite® to remove the fine charcoal particles.
Q3: My compound is streaking or tailing badly during column chromatography on silica gel. What can I do?
A3: Tailing is a common issue with polar compounds like phenols on silica gel, leading to poor separation and mixed fractions.[7]
-
Probable Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel are strongly interacting with the polar phenolic hydroxyl group of your molecule. This leads to a slow, uneven elution from the stationary phase.
-
Solution 1: Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent.
-
Acetic Acid or Formic Acid: Adding 0.5-1% acetic or formic acid to the mobile phase can help to protonate the silica surface and reduce the strong interactions, resulting in sharper peaks.[7] This is often the most effective solution.
-
Methanol: A small percentage of methanol can also improve peak shape by competing with your compound for the active sites on the silica.
-
-
Solution 2: Use a Different Stationary Phase:
-
Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar. Your polar phenol will elute earlier with a polar mobile phase (like methanol/water or acetonitrile/water), and separation from non-polar impurities can be excellent.[7]
-
Alumina: Neutral or basic alumina can be a good alternative to silica for compounds that are sensitive to acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile depends heavily on the synthetic route, which is typically a Williamson ether synthesis. Key impurities include:
-
Unreacted Starting Materials: 3-methylphenol and the benzyl halide (e.g., benzyl bromide or benzyl chloride).
-
Base and Salts: Residual base (e.g., K₂CO₃, NaOH) and inorganic salts (e.g., KBr, NaCl) formed during the reaction.
-
Side-Products: Benzyl alcohol, formed from the reaction of the base with the benzyl halide, and dibenzyl ether, from the self-condensation of benzyl alcohol.
-
Isomeric Products: If the starting 3-methylphenol was impure, you might have isomeric benzyloxy-methylphenol products.
Q2: What is the best overall purification strategy for this compound?
A2: A multi-step approach is often the most robust. The following workflow is highly recommended for achieving high purity.
Caption: General purification workflow for this compound.
-
Initial Workup: Start with an aqueous wash of the crude organic layer to remove water-soluble salts and reagents.
-
Acid-Base Extraction: This is the most powerful first step. It efficiently separates your acidic phenol from neutral impurities like unreacted benzyl halide and dibenzyl ether.[8]
-
Recrystallization: After extraction, recrystallization is an excellent method to remove any remaining closely related impurities and obtain a highly crystalline, pure solid.[4]
-
Column Chromatography: This should be reserved for situations where recrystallization fails to remove a persistent impurity or if the crude product is an oil that will not crystallize.
Q3: How do I select the right solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point, but for recrystallization, you need a solvent where solubility is highly temperature-dependent.[9]
| Solvent System | Polarity | Suitability for this compound | Rationale & Comments |
| Hexane/Ethyl Acetate | Non-polar / Polar | Excellent | A co-solvent system provides great flexibility. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly cloudy (the cloud point). Reheat to clarify, then cool slowly.[9] |
| Ethanol/Water | Polar / Very Polar | Very Good | Similar to the above. Dissolve in a minimum of hot ethanol, then add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and cool. Good for removing non-polar impurities. |
| Toluene | Non-polar | Good | Toluene is a good solvent for aromatic compounds. It may require a larger volume, but often yields high-quality crystals upon cooling. |
| Methanol | Polar | Fair | While used for similar compounds[10], methanol can be a very strong solvent for phenols, potentially leading to lower recovery unless used in a co-solvent system with water. |
Q4: How can I confirm the purity of my final product?
A4: A combination of methods should be used to confidently assess purity. No single technique is foolproof.[]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single, well-defined spot. Run the TLC in at least two different solvent systems of varying polarity to ensure no hidden impurities are co-eluting.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[5]
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools. The spectra should show only the expected peaks for this compound, and integration of the ¹H NMR spectrum should correspond to the correct proton ratios. Impurity peaks, even at low levels, are often detectable.[12]
-
Chromatographic Analysis (HPLC, GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data (e.g., >99.5% purity by area).[12] These are the industry-standard methods for final purity confirmation.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with 2 M sodium hydroxide (NaOH) solution (2 x 10 mL). The phenolic compound will move into the aqueous (bottom) layer as sodium 4-(benzyloxy)-3-methylphenoxide. The neutral impurities will remain in the organic layer.
-
Separation: Combine the aqueous layers in a clean beaker and cool in an ice bath. Discard the organic layer (or save it to check for product loss by TLC).
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to the cold aqueous layer until the pH is ~2 (check with pH paper). The pure this compound will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration, washing it thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
Caption: Logic of purification via acid-base extraction.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid at the boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot hexane dropwise until you see faint, persistent cloudiness.
-
Clarification: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities from the surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Springer Nature. Retrieved from [Link]
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
-
Aparacida de Almeida, D., et al. (2021). Review on Extraction of Phenolic Compounds from Natural Sources Using Green Deep Eutectic Solvents. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]
- Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
- Sauvesty, A., Page, F., & Huot, J. (1992). A simple method for extracting plant phenolic compounds. Canadian Journal of Forest Research, 22(5), 654-659.
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
- Fitri, U. N., et al. (2023).
-
ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Biotage. (2020). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Retrieved from [Link]
- Al-Ayed, A. S. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 21(11), 1553.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Tobe, M., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(2), 143-147.
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- Yamamoto, F., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(21), 7480.
- Kudaibergenova, S., et al. (2021).
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Google Patents. (n.d.). Preparation method for 4-amino-3-methylphenol.
Sources
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- 2. biotage.com [biotage.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 5. youtube.com [youtube.com]
- 6. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-(Benzyloxy)-3-methylphenol under different conditions
Welcome to the technical support center for 4-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound. Here, we move beyond simple data points to explain the "why" behind the experimental observations, ensuring your work is built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. What are the primary storage and handling recommendations to ensure stability?
A1: Inconsistent results often trace back to suboptimal storage and handling. This compound, like many phenolic compounds, is susceptible to degradation if not handled correctly.
Core Recommendations:
-
Storage Temperature: The compound should be stored in a cool, dry place.[1][2][3] Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions. Some suppliers even suggest cold-chain transportation.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] Oxygen can promote oxidative degradation of the phenol group.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.[1][2][3] Glass or lined metal containers are suitable.[1] Ensure containers are clearly labeled and checked for leaks.[1]
-
Light Exposure: Protect the compound from light. Photodegradation can occur, especially in the presence of oxygen. Amber vials or storage in a dark cabinet are essential.
Causality: The phenolic hydroxyl group and the benzylic ether are the most reactive sites on the molecule. The hydroxyl group is susceptible to oxidation, potentially forming colored quinone-type byproducts. The benzylic ether linkage can be susceptible to cleavage under harsh acidic or reductive conditions, though it is generally more stable.
Q2: I'm observing a yellowish discoloration of my this compound sample over time. What is causing this, and will it affect my experiment?
A2: The yellowing of phenolic compounds is a classic sign of oxidation. This is a common issue and can certainly impact experiments where high purity is required.
The Chemistry of Discoloration: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. The initial oxidation product is often a phenoxyl radical. This radical is resonance-stabilized and can then couple with other radicals or be further oxidized to form quinone or quinone-methide type structures. These molecules contain extended conjugated systems, which absorb light in the visible spectrum, leading to the observed yellow or brown color.
Impact on Experiments:
-
Purity: The presence of these colored impurities means your sample is no longer of the initial purity. This can affect reaction yields, introduce side products, and interfere with analytical quantification.
-
Biological Assays: Degradation products may have different biological activities (or toxicities) than the parent compound, leading to confounding results in biological screens.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
Q3: What is the expected stability of this compound under acidic and basic conditions? I need to use it in a formulation with a specific pH.
A3: The stability of this compound is pH-dependent, primarily due to the reactivity of the phenolic hydroxyl group.
-
Acidic Conditions (pH < 7): The compound is expected to be relatively stable under mild acidic conditions. The ether linkage is generally stable to acid-catalyzed hydrolysis unless harsh conditions (e.g., strong acid, high temperature) are applied. The phenolic hydroxyl group is less prone to oxidation at lower pH.
Experimental Consideration: If your protocol requires basic conditions, it is crucial to work under an inert atmosphere (e.g., by sparging all solutions with nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guides
Guide 1: Investigating Thermal Stability
Issue: You suspect thermal degradation of this compound during a high-temperature reaction or analysis (e.g., GC, melt processing).
Recommended Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Use a standard aluminum or platinum pan.
-
-
Sample Preparation:
-
Weigh 5-10 mg of this compound directly into the TGA pan.
-
-
Experimental Conditions:
-
Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air or Oxygen, 50 mL/min) to differentiate between thermal and thermo-oxidative degradation.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Compare the Tonset in nitrogen vs. air. A lower Tonset in air indicates susceptibility to thermo-oxidative degradation.
-
Data Interpretation Table:
| Parameter | Atmosphere | Expected Outcome for a Stable Compound | Indication of Instability |
| Tonset | Nitrogen | > 200 °C | Significant mass loss below 150 °C |
| Tonset | Air | Similar to or slightly lower than in N2 | Tonset in air is >> 20 °C lower than in N2 |
| Residue @ 400 °C | Both | < 1% | Significant char residue may indicate complex decomposition pathways |
Guide 2: Assessing Photostability
Issue: Your experiment involves exposure to light, and you need to determine if this compound is degrading.
Background: Many aromatic compounds, especially phenols, are susceptible to photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, often involving oxidation. Regulatory bodies like the ICH provide specific guidelines for photostability testing.[9][10][11]
Recommended Protocol: Controlled Photostability Study (ICH Q1B Guideline)
This protocol outlines a forced degradation study to assess the impact of light.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Prepare a solid sample by spreading a thin layer (not more than 3 mm) of the powder in a petri dish.[11] Also prepare a dark control for the solid sample.
-
-
Exposure Conditions:
-
Place the unwrapped samples in a photostability chamber.
-
Store the dark control samples in the same chamber to experience the same temperature conditions.
-
Expose the samples to a light source compliant with ICH Q1B Option 1 or 2. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[10]
-
-
Analysis:
-
At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots from the solution samples and dissolve a portion of the solid samples.
-
Analyze all samples (exposed and dark controls) by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is a good starting point.[12]
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the dark control and the initial time point.
-
Calculate the percentage loss of the parent compound.
-
Look for the appearance of new peaks, which represent degradation products.
-
Workflow for Photostability Assessment:
Caption: Experimental workflow for ICH Q1B photostability testing.
References
- Apollo Scientific. (2023, July 4). 4-(Benzyloxy)
- Thermo Fisher Scientific. (2025, September 17).
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
- Rahman, M. S., et al. (2022). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
-
ResearchGate. (n.d.). Metapathway of phenol degradation. Retrieved from [Link]
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4.
- Rahman, M. S., et al. (2022). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences.
- CentAUR. (2010, February 2). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.
- Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9).
- Tao, B., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry.
- Smart Eureka. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
-
ResearchGate. (n.d.). Comparison of the degradation pathways in Gram-negative and.... Retrieved from [Link]
- Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Photostability Testing.
- European Medicines Agency (EMEA). (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
Sources
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- 2. echemi.com [echemi.com]
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- 4. 100927-02-4|this compound|BLD Pharm [bldpharm.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
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- 9. bfarm.de [bfarm.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
- 12. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-(Benzyloxy)-3-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through a curated series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Troubleshooting Guide - Reaction Optimization and Impurity Control
The synthesis of this compound, typically achieved via a Williamson ether synthesis, presents several challenges during scale-up. This section provides solutions to common problems encountered during the reaction phase.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the likely causes and how can I improve it?
Low yields upon scale-up are a frequent issue and can stem from several factors that are less pronounced at the bench.[1][2]
Possible Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: What works with a magnetic stir bar in a round-bottom flask may be inadequate in a large reactor.[2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Stirrer Design: Evaluate the stirrer design (e.g., anchor, turbine, pitched blade) to ensure efficient mixing for the specific reactor geometry and reaction viscosity.
-
Stirring Speed: Optimize the stirring speed (RPM) to ensure homogeneity without causing excessive shear, which could degrade reactants or products.
-
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage in large volumes, leading to temperature gradients and runaway reactions.[2]
-
Troubleshooting:
-
Controlled Reagent Addition: Add the benzylating agent (e.g., benzyl bromide) slowly and sub-surface to control the exotherm.
-
Jacketed Reactor Efficiency: Ensure the reactor's heating/cooling jacket is functioning optimally and can handle the heat load of the reaction.
-
-
-
Incomplete Deprotonation: The initial deprotonation of 3-methyl-4-hydroxyphenol is critical. On a larger scale, ensuring complete reaction with the base (e.g., NaOH, K₂CO₃) is crucial.
-
Troubleshooting:
-
Base Equivalents: Re-evaluate the molar equivalents of the base. A slight excess may be necessary to drive the reaction to completion.
-
Azeotropic Water Removal: If using a base like K₂CO₃ in a solvent like toluene, consider azeotropic removal of water to favor the formation of the more reactive phenoxide.
-
-
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, especially with sterically hindered substrates.[1]
-
Troubleshooting:
-
Temperature Control: Maintain the lowest effective reaction temperature to favor substitution over elimination.[1]
-
Choice of Benzylating Agent: Benzyl bromide is generally preferred over benzyl chloride due to its higher reactivity, which can allow for lower reaction temperatures.
-
-
Q2: I am observing significant amounts of a dibenzylated impurity, 1,4-bis(benzyloxy)-3-methylbenzene. How can I minimize its formation?
The formation of the dibenzylated product is a common issue, arising from the benzylation of the desired product.
Root Cause Analysis:
This impurity forms when the product, this compound, is deprotonated and subsequently reacts with another equivalent of the benzylating agent. This is more likely to occur with a strong excess of the benzylating agent or base.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the benzylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Order of Addition: Add the benzylating agent to the pre-formed phenoxide solution. This ensures that the benzylating agent preferentially reacts with the starting material.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to prevent over-alkylation.
Q3: My final product is off-color (yellow to brown). What is causing this discoloration and how can I obtain a purer, colorless product?
Discoloration is often due to the formation of colored impurities from side reactions or degradation.
Potential Sources of Color:
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under basic conditions and in the presence of air, leading to colored quinone-type structures.
-
Impurities in Starting Materials: Impurities in the starting 3-methyl-4-hydroxyphenol or benzylating agent can carry through or participate in side reactions that form colored byproducts.
-
Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to product degradation.
Preventative and Remedial Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification of Starting Materials: Ensure the purity of your starting materials before use.
-
Purification of Final Product:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., toluene/heptane, ethanol/water) is often effective at removing colored impurities.
-
Activated Carbon Treatment: A treatment with activated carbon can help to adsorb colored impurities.
-
Column Chromatography: For smaller scales or high-purity requirements, silica gel chromatography can be employed.[3]
-
Section 2: Work-up and Purification - Overcoming Scale-Up Hurdles
The transition from lab-scale work-up (e.g., separatory funnel extractions) to large-scale processing requires significant adjustments to ensure safety and efficiency.
Q4: I am having difficulty with phase separation during the aqueous work-up at a larger scale. What can I do to improve this?
Emulsion formation is a common problem during the work-up of large-scale reactions.
Troubleshooting Emulsions:
-
Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash. This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Solvent Choice: If persistent emulsions are an issue, consider a different extraction solvent with a greater density difference from water.
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions, but be cautious of product stability.
-
Filtration: Filtering the emulsified mixture through a pad of a filter aid like Celite® can sometimes be effective.
Q5: My product is difficult to crystallize on a larger scale, even though it readily crystallized in the lab. What factors should I consider?
Crystallization is a complex process that is highly sensitive to scale.
Key Factors in Scale-Up Crystallization:
-
Cooling Rate: Slower, controlled cooling is crucial for forming larger, purer crystals. Rapid cooling can lead to the formation of fine powders or oils.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can initiate crystallization and lead to a more consistent particle size.
-
Agitation: The type and speed of agitation can significantly impact crystal growth and morphology.
-
Solvent Purity: Ensure the purity of your crystallization solvent, as impurities can inhibit crystal formation.
Section 3: Safety at Scale
Scaling up chemical reactions introduces new safety considerations that must be carefully managed.
Q6: What are the primary safety hazards associated with the scale-up of this compound synthesis?
Hazard Identification and Mitigation:
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.
-
Mitigation: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider a closed-system transfer.
-
-
Exothermic Reaction: The benzylation reaction is exothermic.
-
Mitigation: Implement controlled addition of reagents and ensure adequate cooling capacity. Have a quench plan in place in case of a thermal runaway.
-
-
Flammable Solvents: Many solvents used in this synthesis (e.g., toluene, THF, ethanol) are flammable.
-
Mitigation: Use in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.
-
-
Strong Bases: Handling strong bases like sodium hydroxide requires appropriate PPE to prevent chemical burns.
Section 4: Experimental Protocols and Data
Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (molar equivalents) |
| 3-Methyl-4-hydroxyphenol | 124.14 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.1 |
| Benzyl Bromide | 171.04 | 1.05 |
| Toluene | - | - |
| Water | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 3-methyl-4-hydroxyphenol and toluene.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reactor with vigorous stirring.
-
Phenoxide Formation: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap until no more water is collected.
-
Cooling: Cool the reaction mixture to 50-60 °C.
-
Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 70 °C.
-
Reaction: Stir the reaction mixture at 60-70 °C until the reaction is complete (monitor by HPLC or TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Diagram: Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: A flowchart for troubleshooting low yields in scale-up.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a phase-transfer catalyst (PTC) for this synthesis?
A: Yes, using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially when using a weaker base like potassium carbonate.[4][5][6] A PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with the benzylating agent occurs.[4] This can lead to milder reaction conditions and potentially reduce the need for strictly anhydrous solvents.[4]
Q: What are the key differences between using sodium hydride (NaH) and other bases like NaOH or K₂CO₃?
A:
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[7] It is typically used in anhydrous polar aprotic solvents like THF or DMF.[1] While effective, NaH is highly flammable and reactive with water, posing significant safety challenges on a large scale.
-
Sodium Hydroxide (NaOH) / Potassium Carbonate (K₂CO₃): These are less hazardous and more cost-effective bases. They are often used in protic solvents or in two-phase systems. The deprotonation is an equilibrium process, which can sometimes be less efficient than with NaH.
Q: Are there alternative methods to the Williamson ether synthesis for preparing this compound?
A: While the Williamson ether synthesis is the most common method, other approaches exist. For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for benzylation under acidic conditions.[7]
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Letters. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2025, August 6). Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl ether deprotection strategies: (a) photocatalytic deprotection... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-(methylthio)-phenol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Safety Assessment of Benzyl Salicylate As Used in Cosmetics. (2019, March 15). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
NIH. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support resource for the synthesis of 4-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical synthetic transformation. We will move beyond standard protocols to explore the causality behind experimental choices, troubleshoot common issues, and evaluate alternative bases to optimize your reaction outcomes.
Introduction: The Importance of the Benzyl Protecting Group
The benzylation of phenols is a cornerstone of multi-step organic synthesis, serving to protect the acidic phenolic hydroxyl group during subsequent chemical transformations. The resulting benzyl ether, this compound, is a stable intermediate valuable in the synthesis of more complex molecules. The most prevalent method for its synthesis is the Williamson ether synthesis, a robust and versatile SN2 reaction. The success of this reaction, however, is critically dependent on the judicious selection of a base to deprotonate the phenol, forming the nucleophilic phenoxide. This guide focuses on troubleshooting issues related to the base and providing validated alternatives.
Core Mechanism: Williamson Ether Synthesis
The synthesis proceeds in two fundamental steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-methyl-4-hydroxyphenol, generating a potent phenoxide nucleophile.
-
Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the benzylic carbon of an electrophile (typically benzyl bromide or benzyl chloride), displacing the halide leaving group to form the desired ether linkage.[1]
Because this is an SN2 reaction, it is most efficient with primary alkyl halides like benzyl bromide.[2][3] Benzyl bromide is an excellent substrate as competing E2 elimination reactions are impossible due to the lack of beta-hydrogens.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on base selection and reaction optimization.
Q1: My reaction with potassium carbonate (K₂CO₃) is slow or gives a low yield. What are the likely causes and solutions?
Potassium carbonate is a widely used base for this transformation because phenols (pKa ≈ 10) are significantly more acidic than aliphatic alcohols (pKa ≈ 16-18), allowing for the use of a milder, more convenient base.[3][4] However, several factors can lead to poor performance.
-
Cause A: Incomplete Deprotonation
-
Explanation: While sufficient for many phenols, K₂CO₃ may not be strong enough to achieve a high concentration of the phenoxide at equilibrium, leading to slow reaction rates.[5]
-
Solution: Switch to a stronger base. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective alternatives that will ensure complete deprotonation.[6][7] Cesium carbonate (Cs₂CO₃) is another excellent option, as it is more soluble in organic solvents and more basic than K₂CO₃, often accelerating the reaction.[8]
-
-
Cause B: Improper Solvent Choice
-
Explanation: The rate of SN2 reactions is highly dependent on the solvent. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[5]
-
Solution: Use a polar aprotic solvent. Acetonitrile, DMF (N,N-Dimethylformamide), or DMSO are preferred as they solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive, accelerating the reaction.[1][5]
-
-
Cause C: Insufficient Temperature or Reaction Time
-
Explanation: Like many reactions, the Williamson ether synthesis requires activation energy. Typical laboratory conditions involve heating at 50-100°C for 1 to 8 hours.[1][5]
-
Solution: Ensure the reaction is heated appropriately. If the reaction is proceeding cleanly but slowly (as monitored by TLC), consider increasing the temperature (e.g., from 70°C to 90°C in DMF) or extending the reaction time.[9][10]
-
-
Cause D: Reagent Quality
-
Explanation: Anhydrous potassium carbonate is crucial. Any moisture present will react with the base and can hinder the deprotonation of the phenol.[9] The purity of the 3-methylphenol and benzyl bromide is also important.
-
Solution: Use freshly dried, powdered potassium carbonate. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methylphenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this common yet critical O-benzylation reaction. Our focus is to provide in-depth, field-proven insights into the pivotal role of solvents, helping you troubleshoot common issues and optimize your synthetic strategy for higher yields and purity.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust SN2 reaction. The success of this synthesis is profoundly influenced by the reaction environment, with the choice of solvent being a paramount factor. This guide is structured to address specific experimental challenges in a direct question-and-answer format, moving from troubleshooting immediate problems to answering frequently asked questions about the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction yield is very low, or the reaction has failed completely. I see mostly unreacted 3-methylphenol. What is the most likely solvent-related cause?
Answer: This is a classic symptom of using an inappropriate solvent type or failing to maintain anhydrous conditions. The Williamson ether synthesis is an SN2 reaction that relies on a potent nucleophile—in this case, the 3-methylphenoxide anion formed by deprotonating 3-methylphenol with a base.
-
Causality - The Problem with Protic Solvents: If you are using a polar protic solvent (e.g., ethanol, methanol, water), the solvent molecules will form strong hydrogen bonds with the highly reactive phenoxide anion.[1][2] This process, known as solvation, creates a "cage" around the nucleophile, stabilizing it and drastically reducing its ability to attack the benzyl halide.[3][4] As a result, the reaction rate slows dramatically or stops altogether.
-
Causality - The Critical Need for Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5] Any water present in the solvent or on the glassware will consume the strong base (e.g., NaH, K₂CO₃) intended to deprotonate the phenol.[6] If the base is consumed by water, the phenoxide nucleophile cannot be generated, and the reaction will not proceed.
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: The key to a successful Williamson ether synthesis is to use a polar aprotic solvent .[1][3] Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (CH₃CN), or Acetone.[1] These solvents can dissolve the ionic phenoxide intermediate but do not form hydrogen bonds, leaving the nucleophile "naked" and highly reactive, which significantly accelerates the S
N2 reaction rate.[1][4] -
Ensure Anhydrous Conditions: Always use anhydrous grade solvents. Glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Question 2: The reaction is sluggish, and Thin-Layer Chromatography (TLC) shows a slow conversion rate even when using a polar aprotic solvent. How can solvent choice further optimize the reaction speed?
Answer: While choosing a polar aprotic solvent is the correct first step, the specific solvent and reaction temperature play crucial roles in kinetics. The reaction proceeds via a bimolecular (SN2) mechanism, and its rate is sensitive to both temperature and the effective concentration of the reactive species.
-
Causality - Temperature and Solvent Boiling Point: The rate of most chemical reactions, including the S
ngcontent-ng-c4006390337="" class="ng-star-inserted">N2, increases with temperature. A typical temperature range for this synthesis is 80-100 °C.[6][7] The boiling point of your chosen solvent dictates the maximum temperature you can achieve at atmospheric pressure.-
Acetone (BP: 56 °C) and Acetonitrile (BP: 82 °C) are excellent polar aprotic solvents but may limit the reaction temperature you can achieve without a sealed vessel.
-
DMF (BP: 153 °C) and DMSO (BP: 189 °C) allow for a much wider and higher temperature range, which can significantly accelerate the reaction. A common protocol involves heating the reaction mixture in DMF to 80 °C.[7]
-
Recommended Solutions:
-
Select a Higher-Boiling Solvent: If your reaction is slow in acetonitrile or acetone, switching to a higher-boiling solvent like DMF will allow you to safely increase the reaction temperature, thereby increasing the reaction rate.
-
Optimize Temperature: Do not assume a higher temperature is always better. While it increases the rate of the desired S
ngcontent-ng-c4006390337="" class="ng-star-inserted">N2 reaction, excessively high temperatures can sometimes promote side reactions.[5] A good starting point is 80-90 °C.[7] Monitor the reaction by TLC to find the optimal balance between reaction rate and purity.
Question 3: My reaction worked, but isolating the final product is difficult. I'm left with a high-boiling residue that's hard to remove, resulting in a low isolated yield. Is my solvent to blame?
Answer: Yes, this is a very common issue when using high-boiling polar aprotic solvents like DMF or DMSO. While excellent for the reaction itself, their low volatility makes them difficult to remove during the workup phase.
-
Causality - High Boiling Point and Water Miscibility: DMF (BP: 153 °C) and DMSO (BP: 189 °C) cannot be easily removed by a standard rotary evaporator. However, they are both highly soluble in water. This property is key to their removal during the workup.
Recommended Solution - Aqueous Workup:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water and a water-immiscible organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
-
The water-miscible DMF or DMSO will be partitioned into the aqueous layer, while your desired product, this compound, will remain in the organic layer.
-
Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery of the product.
-
Wash the combined organic layers with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the volatile organic solvent via rotary evaporation.[7] This procedure effectively removes the high-boiling solvent, leaving you with a crude product that is much easier to purify by column chromatography or recrystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for the synthesis of this compound?
A solvent for this Williamson ether synthesis should ideally have the following properties:
-
Aprotic: It should not have acidic protons (like O-H or N-H bonds) that can hydrogen-bond with and deactivate the phenoxide nucleophile.[1][2]
-
Polar: It needs to be polar enough to dissolve the starting phenol and, more importantly, the ionic sodium or potassium phenoxide intermediate.
-
Appropriate Boiling Point: The boiling point should allow the reaction to be heated to a temperature that ensures a reasonable reaction rate (typically 80-100 °C) without requiring specialized high-pressure equipment.[6]
-
Inert: It must not react with the base, starting materials, or product.
Q2: Can I use a non-polar solvent like toluene or hexane?
Using a non-polar solvent like toluene or hexane is not recommended. The key intermediate, the sodium or potassium salt of 3-methylphenol, is ionic and will have very poor solubility in a non-polar solvent. If the nucleophile cannot dissolve, it cannot react, and the reaction will fail or proceed at an impractically slow rate.
Q3: How does the choice of base relate to the solvent?
The base and solvent work in tandem. Strong bases like sodium hydride (NaH) are often used.[9] NaH reacts with the phenol to form the sodium phenoxide and hydrogen gas. This reaction requires an inert, anhydrous solvent like DMF or THF. Weaker bases like potassium carbonate (K₂CO₃) are also very effective, especially in a polar solvent like DMF or acetone which helps to dissolve the base and facilitate the reaction.[7][10] The key is that the solvent must be compatible with the base and facilitate the deprotonation step.
Data Presentation & Protocols
Table 1: Comparison of Common Solvents for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Suitability & Rationale |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | 153 | Excellent: High polarity dissolves intermediates, aprotic nature enhances nucleophilicity, and high boiling point allows for elevated temperatures. Requires aqueous workup for removal.[7] |
| Acetonitrile | Polar Aprotic | 82 | Very Good: Good polarity and aprotic. Boiling point is suitable for many reactions, though may be limiting if higher temperatures are needed. Easily removed on a rotary evaporator.[1] |
| Acetone | Polar Aprotic | 56 | Good: Aprotic and polar. Its low boiling point limits the reaction temperature, potentially leading to longer reaction times. Very easy to remove.[1] |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 189 | Excellent: Similar advantages to DMF but with an even higher boiling point. Can be more difficult to remove during workup. |
| THF (Tetrahydrofuran) | Polar Aprotic | 66 | Moderate: Less polar than DMF or acetonitrile, which may result in lower solubility of the phenoxide salt. Suitable for reactions with stronger bases like NaH.[9] |
| Ethanol / Methanol | Polar Protic | 78 / 65 | Poor: Protic nature solvates and deactivates the phenoxide nucleophile via hydrogen bonding, severely inhibiting the S |
| Water | Polar Protic | 100 | Unsuitable: Strongly deactivates the nucleophile and will consume the base.[5] |
General Experimental Protocol
This protocol is a general guideline and may require optimization for specific scales and substrate purities.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylphenol (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).[7]
-
Solvent Addition: Add anhydrous DMF via syringe to the flask (concentration typically 0.1-0.5 M). Stir the suspension.
-
Reagent Addition: Add benzyl bromide or benzyl chloride (1.1 equiv) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting 3-methylphenol is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x), followed by a brine wash (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.[8]
Visualizations
Diagram 1: SN2 Mechanism & Solvent Effect
Caption: General experimental workflow for the synthesis of this compound.
References
- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane. Benchchem.
- OpenOChem Learn. SN2 Effect of Solvent.
- Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?
- Scribd. Role of Solvent in SN.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- BenchChem.
- Williamson Ether Synthesis Laboratory Manual. (Content source not formally titled).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.
Sources
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gold-chemistry.org [gold-chemistry.org]
Managing temperature fluctuations during 4-(Benzyloxy)-3-methylphenol synthesis
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylphenol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, with a particular focus on managing temperature fluctuations. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and where are temperature fluctuations most likely to be an issue?
The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism, where the sodium or potassium salt of 3-methyl-4-hydroxyphenol (3-methylcatechol) is reacted with benzyl chloride or benzyl bromide.
Temperature fluctuations can be a significant issue at two key stages of this synthesis:
-
Deprotonation of 3-methyl-4-hydroxyphenol: The reaction of the phenol with a strong base (e.g., sodium hydride) to form the phenoxide is often exothermic. Uncontrolled addition of the base can lead to a rapid temperature increase.
-
Alkylation with Benzyl Halide: The SN2 reaction between the phenoxide and the benzyl halide is also exothermic. The rate of this reaction is highly temperature-dependent.
The following diagram illustrates the workflow for this synthesis:
Caption: Workflow for the Williamson ether synthesis of this compound.
Troubleshooting Guide: Temperature Management
Q2: My reaction is showing a sudden and uncontrolled temperature spike after adding the base. What is happening and how can I prevent it?
Cause: The deprotonation of a phenol with a strong base like sodium hydride (NaH) is a highly exothermic process. A rapid addition of the base to the phenol solution will generate heat faster than it can be dissipated, leading to a dangerous temperature spike.
Solution:
-
Controlled Reagent Addition: Add the base in small portions over an extended period. This allows the heat generated to be managed effectively.
-
Efficient Cooling: Conduct the addition in an ice-water bath to maintain a low and stable internal temperature (typically 0-5 °C).
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized hot spots.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as strong bases like NaH can react with moisture in the air, which also generates heat.
| Parameter | Standard Protocol | Troubleshooting Modification |
| Base Addition | Rapid addition | Slow, portion-wise addition over 30-60 minutes |
| Cooling | Room temperature | Ice-water bath (0-5 °C) |
| Stirring | Moderate | Vigorous |
Q3: The yield of my desired product is low, and I'm observing the formation of side products. Could temperature be the cause?
Cause: Yes, improper temperature control during the alkylation step is a common reason for low yields and the formation of impurities. The Williamson ether synthesis can be outcompeted by other reactions at elevated temperatures.[1][2]
Potential Side Reactions Favored by High Temperatures:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][3] Higher temperatures can increase the rate of C-alkylation.
-
Elimination (E2) Reactions: While less common with primary halides like benzyl chloride, very high temperatures can favor elimination reactions, especially if there are any impurities or alternative secondary/tertiary halides present.[2]
Solution:
-
Maintain Optimal Temperature Range: For the reaction between the phenoxide and benzyl halide, a moderately elevated temperature is typically required. A range of 50-80 °C is often effective.[2][4] It is crucial to maintain a stable temperature within this range.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent prolonged heating that could lead to side product formation.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and promoting the desired SN2 reaction.[5][6]
The following decision tree can help troubleshoot low yields in your synthesis:
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Q4: How should I properly set up my apparatus to ensure optimal temperature control?
Solution: A well-designed experimental setup is critical for maintaining stable reaction temperatures.
Key Components for Temperature Control:
-
Reaction Vessel: A round-bottom flask of an appropriate size to ensure the reaction mixture does not exceed 2/3 of its volume.
-
Heating/Cooling Mantle: An oil bath or a heating mantle connected to a temperature controller provides the most stable and uniform heating. For cooling, an ice-water bath is standard.
-
Thermometer/Temperature Probe: Insert a thermometer or a temperature probe directly into the reaction mixture (not just the heating bath) to monitor the internal temperature accurately.[7][8]
-
Reflux Condenser: A condenser is essential, especially when heating, to prevent the loss of volatile solvents and reagents.[9]
-
Magnetic Stirrer: A magnetic stir plate and stir bar will ensure the mixture is homogenous and at a uniform temperature.
Experimental Protocol for Temperature-Controlled Synthesis:
-
Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer/temperature probe, and a gas inlet for an inert atmosphere.
-
Deprotonation: Place the flask in an ice-water bath. Charge the flask with 3-methyl-4-hydroxyphenol and an anhydrous polar aprotic solvent (e.g., DMF). Begin stirring and slowly add the base (e.g., NaH) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Alkylation: Once the deprotonation is complete (e.g., hydrogen evolution ceases), replace the ice bath with a heating mantle/oil bath. Slowly add the benzyl halide dropwise via an addition funnel. The rate of addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and maintain this temperature for the duration of the reaction, monitoring by TLC.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature before proceeding with the work-up.[9]
References
-
Williamson Ether Synthesis - YouTube. (2020). YouTube. [Link]
-
CHEM 2212L Experiment 5 - Williamson Ether Synthesis - YouTube. (2020). YouTube. [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Utah Tech University. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Course Hero. [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]
- Method for producing 4-benzyloxyphenol - Google Patents. (n.d.).
-
-
The Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. [Link]
-
- A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents. (n.d.).
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Catalyst Selection for the Deprotection of 4-(Benzyloxy)-3-methylphenol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic deprotection of 4-(benzyloxy)-3-methylphenol. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the complexities of this common yet critical synthetic transformation.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the deprotection of this compound via catalytic hydrogenolysis.
Question 1: My debenzylation of this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenolysis is a frequent challenge. Several factors, often interrelated, can contribute to this issue. A systematic approach to troubleshooting is crucial for a successful outcome.
Potential Causes & Solutions:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by various functional groups and impurities.[1][2]
-
Sulfur and Nitrogen Compounds: Even trace amounts of sulfur-containing compounds (e.g., thiols, thioethers) or certain nitrogen-containing functionalities in your substrate or solvent can deactivate the catalyst.[1][2]
-
Solution:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1]
-
Use a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more resistant to poisoning and can be more active than palladium on carbon (Pd/C).[1][3]
-
Purify Starting Material: Ensure your this compound is free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.
-
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between suppliers and even between batches.[1]
-
Solution:
-
Use a Fresh Catalyst: Employ a newly opened bottle of catalyst from a reputable supplier.
-
Catalyst Pre-treatment: In some cases, pre-treating the catalyst can enhance its activity.[4]
-
-
-
Mass Transfer Limitations: As a heterogeneous catalytic reaction, the rate can be limited by the diffusion of the substrate and hydrogen to the catalyst surface.[1]
-
Solution:
-
Vigorous Stirring: Ensure efficient stirring to keep the catalyst suspended and maximize contact with the reactants.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi) can improve the reaction rate.[3]
-
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.[5]
Question 2: I'm observing side reactions, particularly reduction of the aromatic ring in my product. How can I improve the selectivity for the desired 3-methyl-4-hydroxyphenol?
Answer:
O-debenzylation is generally a clean reaction, but over-reduction of the aromatic ring can occur, especially under harsh conditions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can promote aromatic ring saturation.
-
Solution:
-
Milder Conditions: Start with milder conditions (e.g., balloon pressure of hydrogen at room temperature) and only increase pressure and temperature if the reaction is sluggish.
-
Catalyst Choice: Palladium is generally preferred over platinum or rhodium for debenzylation as it has a lower tendency to catalyze aromatic ring hydrogenation.[5]
-
-
-
Catalyst Pre-treatment: A pre-treatment strategy for the catalyst can sometimes suppress unwanted hydrogenation side-products.[4]
-
Catalytic Transfer Hydrogenation: This method avoids the use of hydrogen gas and can sometimes offer better selectivity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection for the deprotection of this compound.
Question 1: What are the key factors to consider when selecting a catalyst for the deprotection of this compound?
Answer:
The selection of an appropriate catalyst is paramount for a successful deprotection. Key factors include:
-
Activity and Selectivity: The catalyst must be active enough to cleave the benzyl ether bond efficiently but selective enough to avoid unwanted side reactions like aromatic ring reduction. Palladium-based catalysts are generally the top choice.[5][10]
-
Functional Group Tolerance: Consider other functional groups in your molecule. While this compound itself is relatively simple, in more complex syntheses, the catalyst should not affect other sensitive groups like alkenes, alkynes, or certain nitrogen-containing heterocycles.[11][12]
-
Catalyst Form: Heterogeneous catalysts like Pd/C are advantageous as they can be easily removed by filtration, simplifying product purification.[10]
-
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important practical considerations.
Catalyst Selection Decision Workflow
Caption: Decision workflow for catalyst selection and troubleshooting.
Question 2: What are the advantages of using a heterogeneous catalyst like Pd/C for this deprotection?
Answer:
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer several significant advantages in a laboratory and industrial setting:
-
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, which greatly simplifies the work-up and purification process.[10]
-
Reusability: In many cases, the catalyst can be recovered and reused, which can be cost-effective, especially on a larger scale.
-
Lower Contamination: The product is less likely to be contaminated with metal residues compared to reactions using homogeneous catalysts.
-
Predictable Reactivity: The behavior of Pd/C in hydrogenolysis reactions is well-documented, making it a reliable choice for benzyl ether deprotection.[6]
Experimental Protocol: Standard Deprotection of this compound
This protocol provides a starting point for the deprotection. Optimization may be required based on your specific experimental observations.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.[9]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-methyl-4-hydroxyphenol.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Summary Table:
| Parameter | Recommended Starting Conditions | Troubleshooting Options |
| Catalyst | 10% Pd/C | 20% Pd(OH)₂/C, Combination of Pd/C and Pd(OH)₂/C[3] |
| Catalyst Loading | 5-10 mol% | Increase to 10-20 mol% |
| Solvent | Methanol, Ethanol | Tetrahydrofuran (THF), Acetic Acid, Ethyl Acetate |
| Hydrogen Source | H₂ (balloon) | H₂ (30-50 psi), Ammonium Formate, Cyclohexene |
| Temperature | Room Temperature | 40-50 °C |
| Reaction Time | 2-24 hours (monitor) | Varies with conditions |
References
-
Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
O'Brien, A. G., Mar-Barro, D., & Seeberger, P. H. (2016). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Li, W., & Xu, X. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 34(15), 2791-2796. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. [Link]
-
Neubauer, T., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869-873. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Neubauer, T., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]
-
Tundo, P., & Selva, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-496. [Link]
-
Wang, H., et al. (2020). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Yin, L., et al. (2003). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions, 1-10. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.mpg.de [pure.mpg.de]
Technical Support Center: Reactions Involving Benzyloxyphenols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for benzyloxyphenols. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying logic and field-proven insights to navigate the complexities of working with this important class of compounds. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your synthetic endeavors.
Section 1: Synthesis of Benzyloxyphenols (O-Benzylation)
The protection of a phenolic hydroxyl group as a benzyl ether is a cornerstone of multi-step organic synthesis, prized for its general stability.[1][2] However, even this routine transformation can present challenges.
FAQ: My Williamson ether synthesis of a benzyloxyphenol is giving a low yield. What are the likely causes and how can I resolve this?
Low yields in a Williamson ether synthesis can often be traced back to incomplete deprotonation of the starting phenol, side reactions, or suboptimal reaction conditions. Let's break down the troubleshooting process.
Underlying Causality: The Williamson ether synthesis relies on the generation of a phenoxide, a potent nucleophile, which then displaces a halide from an alkyl halide (in this case, benzyl bromide or chloride).[3][4] The efficiency of this SN2 reaction is highly dependent on the completeness of the initial deprotonation and the prevention of competing reactions.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Purification Protocols for 4-(Benzyloxy)-3-methylphenol
Welcome to the Technical Support Center for the purification of 4-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized our expertise to create a practical, self-validating guide grounded in established chemical principles.
Understanding the Molecule and Potential Impurities
This compound is an aromatic ether, and its purification strategy is dictated by its physical properties and the impurities likely present from its synthesis.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation of an effective purification strategy.
| Property | Value | Source |
| CAS Number | 194157-10-3, 100927-02-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | White to off-white crystalline solid or viscous liquid | [4] |
| Melting Point | Data not consistently available; experimental determination is recommended. | |
| Solubility | Generally soluble in organic solvents like alcohols, ethers, and ketones. Slightly soluble in water. | [4][5][6] |
Note: The melting point for this compound is not consistently reported in the literature. Therefore, determining the melting point of your synthesized material is a critical first step in assessing its purity.
Common Synthetic Route and Potential Impurities
The most probable synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 3-methylphenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[7][8][9][10]
dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"3-Methylphenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., K2CO3, NaH)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzyl Halide (e.g., BnBr)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Methylphenol" -> "Product" [label="Reacts with"]; "Base (e.g., K2CO3, NaH)" -> "3-Methylphenol" [label="Deprotonates"]; "Benzyl Halide (e.g., BnBr)" -> "Product" [label="Reacts with deprotonated phenol"]; } caption [label="Fig 1. Williamson Ether Synthesis of this compound", fontsize=10];
This synthesis can lead to several impurities that need to be addressed during purification:
-
Unreacted 3-Methylphenol: Due to incomplete reaction.
-
Benzyl Alcohol: Formed by the hydrolysis of the benzyl halide.
-
Dibenzyl Ether: Formed by the reaction of benzyl alcohol with benzyl halide.
-
Over-alkylation Products: Although less likely due to the steric hindrance of the benzyloxy group, some C-alkylation on the aromatic ring is a possibility in Williamson ether synthesis with phenols.[11]
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.[12]
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point.[13]
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound. It can also be caused by a high concentration of impurities.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Add a small amount of additional hot solvent to redissolve the oil.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask in a warm bath that is allowed to cool to room temperature gradually.
-
Solvent Selection: If the problem persists, you may need to choose a solvent with a lower boiling point.[14] A mixed solvent system can also be effective. Start by dissolving your compound in a good solvent (e.g., ethanol) at its boiling point, and then slowly add a poor solvent (e.g., water) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[15]
-
Q2: No crystals are forming even after the solution has cooled to room temperature. What's wrong?
A2: This is a common issue and can usually be resolved with a few simple techniques.
-
Causality: The most likely reason is that you have used too much solvent, and the solution is not supersaturated.[16]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[17]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.[17]
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, you will need to reduce the amount of solvent. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[16]
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[18]
-
Column Chromatography Problems
Q1: My compound is not separating from an impurity on the silica gel column.
A1: Poor separation can be due to several factors related to your choice of solvent system and column packing.
-
Causality: The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly down the column. Alternatively, the polarity may be too low, resulting in no movement. An improperly packed column with channels or cracks can also lead to poor separation.[19]
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[20] A good starting point for aromatic ethers and phenols is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[13][21]
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, consider using a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.[9]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended for silica gel.[19]
-
dot digraph "Column_Chromatography_Troubleshooting" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Poor_Separation" [label="Poor Separation on Column", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_TLC" [label="Optimize Solvent System with TLC\n(Rf of target ~0.2-0.4)"]; "Gradient_Elution" [label="Consider Gradient Elution"]; "Column_Packing" [label="Ensure Proper Column Packing"];
"Poor_Separation" -> "Check_TLC"; "Poor_Separation" -> "Gradient_Elution"; "Poor_Separation" -> "Column_Packing"; } caption [label="Fig 2. Troubleshooting Poor Column Separation", fontsize=10];
Q2: The purified fractions from my column are still showing a pink or yellow tint.
A2: This indicates the presence of colored impurities, which are common with phenolic compounds.
-
Causality: Phenols are susceptible to air oxidation, which can form colored quinone-type compounds.[12]
-
Troubleshooting Steps:
-
Work Quickly: Minimize the exposure of your compound to air and light, especially when it is in solution.
-
Use an Antioxidant: Adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to your solutions during workup can help prevent oxidation.[22]
-
Charcoal Treatment: Before crystallization, you can sometimes remove colored impurities by treating the hot solution with a small amount of activated charcoal and then filtering it while hot.[23] Use charcoal sparingly, as it can also adsorb your desired product.
-
Detailed Experimental Protocols
Recrystallization Protocol
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.[18][24] A good solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.[25] For more polar impurities, a system containing toluene and acetone (e.g., 9:1 v/v) can be effective.[26]
-
Visualization: UV light (254 nm) and staining with a potassium permanganate solution or an iron(III) chloride solution for phenols.[26]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC:
-
Normal-Phase HPLC:
-
Column: Silica or diol column.
-
Mobile Phase: A mixture of hexane and a polar modifier like ethyl acetate or isopropanol.[1]
-
Detection: UV at approximately 270-280 nm.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your final product by comparing the spectra to known data and looking for impurity peaks.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. francis-press.com [francis-press.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 11. studylib.net [studylib.net]
- 12. Recrystallization [wiredchemist.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatography [chem.rochester.edu]
- 20. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(Benzyloxy)-3-methylphenol: HPLC, UPLC, and GC Methodologies
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity determination of 4-(Benzyloxy)-3-methylphenol, a crucial building block in the synthesis of various organic molecules. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions on analytical method selection.
Introduction: The Significance of Purity in this compound
This compound is a substituted phenolic compound whose utility in organic synthesis necessitates a well-defined purity profile. Impurities, which can arise from starting materials, side reactions, or degradation, may adversely impact reaction yields, introduce toxicological risks, and compromise the quality of the final product. Therefore, robust and reliable analytical methods are essential for its quality control. This guide will explore and compare the predominant chromatographic techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Its versatility, robustness, and wide applicability make it the most common choice for purity analysis in pharmaceutical laboratories.
The Rationale Behind the HPLC Method Design
A reversed-phase HPLC method is ideally suited for this compound due to its moderate polarity. The selection of a C18 stationary phase provides a non-polar surface that interacts with the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the elution of the compound from the column.[2][3] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[4]
Experimental Workflow for HPLC Analysis
The logical flow of an HPLC analysis is depicted below. This process ensures reproducible and accurate results.
Caption: HPLC analysis workflow for this compound.
Comparative Analysis: HPLC vs. UPLC vs. GC
While HPLC is a robust method, alternative techniques such as UPLC and GC offer distinct advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for higher throughput, enhanced resolution, or the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations.[5][6][7] | Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analysis Time | Typically 15-30 minutes. | Significantly shorter, often 2-10 minutes. | Can be fast (5-15 minutes), but derivatization adds to the overall time. |
| Resolution | Good, suitable for most routine purity analyses. | Excellent, superior peak separation allows for the detection of closely eluting impurities.[8] | High, especially with capillary columns. |
| Sensitivity | Good, typically in the ng range. | Very high, often 2-3 times more sensitive than HPLC. | Very high, especially with sensitive detectors like FID or MS, reaching pg levels. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Not required. | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like phenols to increase volatility and improve peak shape.[9][10][11] |
| Solvent Consumption | Moderate to high. | Significantly lower than HPLC. | Minimal, uses carrier gas. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
| Key Advantages | Robust, versatile, widely available. | High throughput, superior resolution, and sensitivity. | Excellent for volatile impurities, high sensitivity. |
| Key Disadvantages | Longer analysis times and lower resolution compared to UPLC. | Higher backpressure requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds; derivatization can be complex and introduce errors. |
Alternative Methodologies in Detail
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC.[5][7] This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. For the analysis of this compound, a UPLC method would offer a significant reduction in analysis time, allowing for higher sample throughput, which is particularly beneficial in a high-demand quality control environment. The enhanced resolution can also aid in the separation of process-related impurities that might co-elute with the main peak in an HPLC analysis.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] Since this compound has a relatively high boiling point and a polar hydroxyl group, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome this, derivatization is typically employed. The phenolic hydroxyl group can be converted to a less polar and more volatile ether or ester, for example, by reaction with a silylating agent (e.g., BSTFA) or an acylating agent. While GC can offer excellent sensitivity and resolution for volatile impurities, the derivatization step adds complexity and potential for analytical error to the workflow.
Detailed Experimental Protocol: HPLC Purity Method for this compound
This protocol provides a validated starting point for the HPLC analysis of this compound.
Objective: To determine the purity of this compound and quantify any related impurities by reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector
-
Chromatography Data System (CDS)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard preparation.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample preparation in duplicate.
-
Integrate all peaks in the chromatogram.
-
-
Calculation of Purity:
-
Calculate the percentage purity of this compound using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is critical for ensuring product quality and consistency.
-
HPLC stands out as a robust, reliable, and widely accessible method suitable for routine quality control.
-
UPLC offers a significant advantage in terms of speed and resolution, making it the preferred choice for high-throughput environments and for resolving complex impurity profiles.
-
GC , while highly sensitive, is less straightforward due to the need for derivatization, but it can be invaluable for the analysis of specific volatile impurities.
Ultimately, the choice of methodology should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements. This guide provides the foundational knowledge and a practical starting point for the development and implementation of a scientifically sound purity analysis for this compound.
References
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- Techniques for Analysis of Plant Phenolic Compounds. (2016). National Institutes of Health.
- Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column. (2022). ResearchGate.
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- Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (2011). National Institutes of Health.
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- 4-Benzyloxy-3-methyl-phenol. (2023). ChemicalBook.
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- A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. (2010). ResearchGate.
- Salbutamol Sulfate - Impurity I. (n.d.). Pharmaffiliates.
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A Senior Application Scientist's Guide to the Identification of 4-(Benzyloxy)-3-methylphenol: A Comparative Analysis of GC-MS Methodologies
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust identification of 4-(Benzyloxy)-3-methylphenol. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental causality behind experimental choices. We will explore direct and derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) approaches, contrast them with orthogonal liquid chromatography techniques, and ground our discussion in the principles of analytical method validation.
The Analytical Challenge: Understanding Phenolic Compounds
This compound, as a substituted phenol, presents specific analytical challenges. The presence of the polar hydroxyl (-OH) group makes the molecule susceptible to several issues during gas chromatography. Direct analysis of polar compounds like phenols can lead to poor chromatographic performance, including broad, tailing peaks due to unwanted interactions with active sites within the GC inlet or column.[1][2] This can compromise resolution, sensitivity, and reproducibility.[2] Consequently, a robust analytical strategy must either mitigate these effects through optimized direct analysis or eliminate them through chemical modification (derivatization).[1][3]
The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely applied technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4] Its high chromatographic resolution combined with the specificity of mass spectrometric detection provides a high degree of confidence in compound identification. We will explore two distinct GC-MS workflows for this compound.
Workflow A: Direct GC-MS Analysis
Direct analysis is often preferred for its simplicity and speed. However, success hinges on an inert GC pathway to minimize the undesirable interactions mentioned above.
-
Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a final concentration of approximately 100 µg/mL.
-
GC-MS Instrumentation: Utilize a modern GC system with an inert flow path coupled to a single quadrupole or ion trap mass spectrometer.
-
Analysis: Inject 1 µL of the sample into the GC-MS system operating under the conditions outlined in Table 1. A solvent blank and a certified reference standard must be run with every batch for quality control.
| Parameter | Condition & Rationale |
| GC Column | Agilent J&W HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5] This column provides excellent resolving power and is robust for general-purpose analysis of semi-volatile compounds. |
| Inlet | Splitless mode @ 270 °C. This temperature ensures efficient volatilization of the analyte without thermal degradation, while splitless mode maximizes sensitivity. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min. |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for good separation from solvent and lighter impurities while ensuring the analyte elutes in a reasonable time with a sharp peak shape. |
| MS Source Temp. | 230 °C. |
| MS Quad Temp. | 150 °C. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV. Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400. This range covers the expected molecular ion and key fragment ions. |
-
Retention Time (RT): The analyte will have a characteristic RT under these conditions, which must be confirmed with a reference standard.
-
Mass Spectrum: The molecular weight of this compound (C₁₄H₁₄O₂) is 214.26 g/mol . The EI mass spectrum is predicted to be dominated by fragmentation of the benzyl ether bond, which is the most labile site.
-
Molecular Ion (M⁺·): A peak at m/z 214 may be observed, but it is often of low intensity for benzyl ethers.
-
Base Peak: The most prominent peak is expected at m/z 91 , corresponding to the highly stable tropylium cation (C₇H₇⁺) formed from the benzyl moiety.[6]
-
Other Fragments: A fragment at m/z 123 (the 3-methyl-4-hydroxyphenol radical cation) resulting from the loss of the benzyl group may also be present.
-
Workflow B: GC-MS Analysis with Silylation
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives.[3] For phenols, silylation is a common and effective strategy that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly improving chromatographic behavior.[3][7]
-
Sample Preparation: Prepare a ~100 µg/mL solution of the analyte in a suitable organic solvent. Transfer 100 µL to a vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[3]
-
Derivatization: Add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.[3]
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system using the same parameters as in Table 1, although the oven program may be adjusted to accommodate the higher boiling point of the derivative.
-
Retention Time (RT): The TMS-derivatized analyte will elute at a different, characteristic RT compared to the underivatized form.
-
Mass Spectrum: The derivatization adds a TMS group (Si(CH₃)₃), increasing the molecular weight to 286.35 g/mol .
-
Molecular Ion (M⁺·): A peak at m/z 286 should be clearly visible.
-
Key Fragments: The spectrum will be characterized by a strong m/z 271 peak, corresponding to the loss of a methyl group ([M-15]⁺), a classic fragmentation for TMS derivatives. The m/z 91 peak from the benzyl group will also be present.
-
Comparative Workflows and Decision Making
The choice between direct analysis and derivatization is a critical decision based on analytical goals and sample complexity. The following diagram illustrates the decision-making process.
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A Guide to Structural Validation: Cross-Verification of 4-(Benzyloxy)-3-methylphenol Using NMR and Mass Spectrometry
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays in development pipelines. Therefore, employing a multi-technique, orthogonal approach to structural validation is not merely good practice; it is a scientific necessity.[1]
This guide provides an in-depth comparison and workflow for validating the chemical structure of a synthetic intermediate, 4-(Benzyloxy)-3-methylphenol. We will leverage the synergistic power of Mass Spectrometry (MS) for its high sensitivity in determining molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for its unparalleled ability to map atomic connectivity.[2] By cross-validating the data from these two powerful techniques, we can achieve a high degree of confidence in the final structural assignment.
The Analytical Challenge: Isomeric Differentiation
The synthesis of this compound can potentially yield several isomers. For instance, misplacement of the methyl group could lead to 4-(Benzyloxy)-2-methylphenol, or the benzyl group could be attached at a different position. While these isomers share the same molecular formula and weight, their distinct structural arrangements can only be resolved through detailed spectroscopic analysis. NMR spectroscopy is particularly adept at distinguishing between such isomers.[3]
Part 1: Molecular Weight Confirmation with Mass Spectrometry
Mass spectrometry is the initial checkpoint in structural validation. Its primary role is to determine the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular weight.[4] The choice of ionization technique is critical and depends on the information sought.
Comparing Ionization Techniques: Soft vs. Hard
-
Soft Ionization (e.g., Electrospray Ionization - ESI): These methods impart minimal energy to the analyte, reducing fragmentation.[5] ESI is ideal for generating a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular weight of the synthesized compound. This is the preferred first-pass technique for confirming a successful synthesis.
-
Hard Ionization (e.g., Electron Impact - EI): This technique uses high-energy electrons to ionize the sample, causing extensive fragmentation.[5][6] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" that can provide valuable structural clues.
For this compound (Molecular Formula: C₁₄H₁₄O₂, Molecular Weight: 214.26 g/mol ), we expect to see specific ions depending on the method used.
Expected Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) using ESI would provide the high-accuracy mass measurement needed to confirm the elemental composition.
| Ion Type | Ionization Mode | Expected Exact Mass (m/z) | Purpose |
| [M+H]⁺ | ESI Positive | 215.1067 | Confirms molecular weight and formula |
| [M-H]⁻ | ESI Negative | 213.0921 | Confirms molecular weight (phenolic proton is acidic) |
| [M]⁺• | EI | 214.0994 | Molecular ion (may be weak) |
| [C₇H₇]⁺ | EI | 91.0542 | Highly stable tropylium ion, characteristic of a benzyl group |
| [M-C₇H₇]⁺ | EI | 123.0497 | Loss of the benzyl group, confirms benzyloxy moiety |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high mass accuracy.
-
Ionization Mode Selection: Acquire data in both positive and negative ion modes. The phenolic proton is acidic and should readily deprotonate in negative mode, while the ether oxygen can be protonated in positive mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Analysis: Identify the [M+H]⁺ and/or [M-H]⁻ peaks and compare the measured exact mass to the theoretical value calculated for C₁₄H₁₄O₂.
Part 2: Unambiguous Structure Elucidation with NMR Spectroscopy
While MS confirms what the molecular formula is, NMR spectroscopy reveals how the atoms are connected. It is the gold standard for determining the precise 3D structure and connectivity of organic molecules in solution.[7] We will use a combination of ¹H and ¹³C NMR.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Hₐ (OH) | 4.5 - 5.5 | broad singlet | 1H | Phenolic protons are exchangeable and their chemical shift is concentration-dependent.[8] A D₂O shake will cause this peak to disappear, confirming its identity.[8] |
| Hₑ, Hᵢ (Ar-H) | 7.30 - 7.45 | multiplet | 5H | Protons of the benzyl ring. |
| Hc (Ar-H) | 6.85 | doublet | 1H | Aromatic proton ortho to the hydroxyl group. |
| Hբ (Ar-H) | 6.75 | doublet | 1H | Aromatic proton meta to the hydroxyl group. |
| Hₖ (Ar-H) | 6.65 | singlet | 1H | Aromatic proton between the methyl and benzyloxy groups. |
| Hₒ (CH₂) | 5.05 | singlet | 2H | Methylene protons of the benzyl group, adjacent to an oxygen and an aromatic ring. |
| Hₚ (CH₃) | 2.25 | singlet | 3H | Methyl group protons attached to the aromatic ring. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
|---|---|---|
| C₁ | 153.0 | Aromatic carbon attached to the phenolic oxygen (C-OH). |
| C₄ | 148.0 | Aromatic carbon attached to the ether oxygen (C-O-CH₂). |
| C₇ | 137.0 | Quaternary aromatic carbon of the benzyl group (ipso-carbon). |
| C₈, C₁₂ | 128.5 | Ortho carbons of the benzyl ring. |
| C₉, C₁₁ | 128.0 | Meta carbons of the benzyl ring. |
| C₁₀ | 127.5 | Para carbon of the benzyl ring. |
| C₃ | 127.0 | Aromatic carbon attached to the methyl group. |
| C₅ | 115.0 | Aromatic carbon ortho to the C-OH group. |
| C₆ | 113.0 | Aromatic carbon meta to the C-OH group. |
| C₂ | 112.0 | Aromatic carbon ortho to the C-O-CH₂ group. |
| C₁₃ | 70.5 | Methylene carbon of the benzyl group (-O-CH₂-). |
| C₁₄ | 16.5 | Methyl carbon (-CH₃). |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift axis using the TMS peak at 0.00 ppm. Integrate the ¹H NMR signals.
-
(Optional) 2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as COSY (proton-proton correlations) and HSQC (direct carbon-proton correlations) to confirm connectivity.
Synergy and Final Confirmation: The Complete Picture
The true power of this dual-spectroscopic approach lies in its cross-validation capabilities.
The process begins with the synthesized compound, which is analyzed by both MS and NMR. MS provides the molecular formula, while NMR details the atomic connectivity. The convergence of these two independent datasets provides a high-confidence validation of the final structure, effectively ruling out isomeric impurities. For example, if the methyl group were at position 2 instead of 3, the aromatic region of the ¹H NMR spectrum would show a completely different set of splitting patterns, even though the mass spectrum would be identical.
By integrating these robust analytical techniques, researchers can ensure the structural integrity of their compounds, providing a solid foundation for subsequent biological testing and development. This dual-validation approach minimizes the risk of costly errors and upholds the principles of scientific rigor.
References
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Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]
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ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
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Downard, K. M. (2004). Ionization Methods in Organic Mass Spectrometry. ResearchGate. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
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ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]
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American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. [Link]
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Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. [Link]
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A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-3-methylphenol
Guide Objective: This document provides a comprehensive comparison of the principal synthetic pathways to 4-(Benzyloxy)-3-methylphenol, a valuable intermediate in the development of advanced materials and pharmaceutical agents. We will dissect each route, providing detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in selecting the optimal strategy for their specific laboratory or industrial requirements.
Introduction
This compound is an aryl benzyl ether derivative of 2-methylhydroquinone. Its structure, featuring a reactive phenolic hydroxyl group and a protected para-hydroxyl group, makes it a versatile building block for synthesizing more complex molecules, including bioactive compounds and liquid crystals. The efficient synthesis of this intermediate is therefore of significant interest. This guide will explore and compare the most viable synthetic strategies, focusing on the classic Williamson ether synthesis and a multi-step approach originating from an inexpensive commodity chemical.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly hinges on the formation of an ether linkage between the C4-oxygen of a 2-methylhydroquinone precursor and a benzyl group. The primary routes diverge based on the choice of starting material and the method used to achieve selective benzylation.
-
Route 1: Selective Monobenzylation of 2-Methylhydroquinone. This is the most direct approach, employing the Williamson ether synthesis. Its success is contingent on achieving high selectivity for the mono-etherified product over the di-etherified byproduct.
-
Route 2: Multi-Step Synthesis from m-Cresol. This pathway begins with the inexpensive and readily available m-cresol, which is chemically modified through several steps to construct the 2-methylhydroquinone core before the final benzylation step.
The logical flow of these synthetic pathways is illustrated below.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: Williamson Ether Synthesis via Selective Monobenzylation
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2] In this application, the phenoxide of 2-methylhydroquinone acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.[3]
Caption: General mechanism of the Williamson Ether Synthesis.
The Challenge: Selectivity
The primary technical hurdle in this route is achieving selective mono-benzylation. 2-Methylhydroquinone possesses two phenolic hydroxyl groups of similar reactivity. Uncontrolled reaction conditions will inevitably lead to a statistical mixture of the starting material, the desired mono-benzylated product, and the undesired 1,4-bis(benzyloxy)-2-methylbenzene byproduct. Controlling the stoichiometry of the reactants is paramount to maximizing the yield of the target compound.[4]
Detailed Experimental Protocol
-
Reagents:
-
2-Methylhydroquinone (1.2 equivalents)
-
Benzyl bromide (or chloride) (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃) (1.1 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylhydroquinone (1.2 eq) and anhydrous potassium carbonate (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-methylhydroquinone).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (1.0 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 3-5 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of benzyl bromide), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M NaOH solution (to remove unreacted 2-methylhydroquinone), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired mono-benzylated product from the di-benzylated byproduct and other impurities.
-
Expertise-Driven Insights
-
Stoichiometry: Using a slight excess of 2-methylhydroquinone (1.1-1.2 eq) relative to the benzyl halide is a critical strategy. This ensures the benzyl halide is the limiting reagent, statistically favoring mono-alkylation and leaving some starting material, which is more easily removed during workup than the di-benzylated byproduct.
-
Choice of Base: Anhydrous K₂CO₃ is a preferred base. It is a mild, non-hygroscopic solid that is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its heterogeneity can sometimes aid in achieving higher selectivity. Sodium hydride (NaH) can also be used but requires more stringent anhydrous conditions.
-
Solvent: DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[5]
-
Workup: The base wash (1 M NaOH) is crucial for simplifying purification. The desired product is phenolic and will be deprotonated and extracted into the aqueous layer along with the unreacted starting material. The di-benzylated byproduct, lacking a phenolic proton, will remain in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the product and starting material, which are then more easily separated by chromatography.
Route 2: Multi-Step Synthesis from m-Cresol
This approach is attractive when the cost and availability of 2-methylhydroquinone are limiting factors. It begins with m-cresol, an inexpensive bulk chemical, and introduces the second hydroxyl group through a series of well-established transformations.
Synthetic Sequence Overview
-
Nitrosation: m-Cresol is treated with a nitrosating agent (e.g., sodium nitrite and hydrochloric acid) to install a nitroso group at the para-position, yielding 4-nitroso-3-methylphenol.[6] This reaction exploits the activating nature of the hydroxyl group to direct electrophilic substitution.
-
Reduction: The nitroso group is then reduced to a primary amine using a suitable reducing agent (e.g., sodium dithionite or catalytic hydrogenation) to give 4-amino-3-methylphenol.[6]
-
Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using nitrous acid at low temperatures. This intermediate is unstable and is immediately hydrolyzed by heating in an aqueous acidic solution to yield 2-methylhydroquinone.
-
Benzylation: The synthesized 2-methylhydroquinone is then carried forward using the selective monobenzylation protocol described in Route 1 .
Discussion
While this route adds three steps to the overall synthesis, its economic viability can be superior for large-scale production due to the low cost of the starting material. However, it introduces significant challenges:
-
Hazardous Reagents: The use of sodium nitrite and the in-situ generation of nitrous acid require careful temperature control to prevent runaway reactions. The intermediate diazonium salts are potentially explosive and must be handled with extreme care and used immediately without isolation.
-
Process Control: Each step requires careful optimization and control of reaction conditions (temperature, pH, reagent addition rate) to achieve good yields and purity.
-
Waste Stream: The multi-step nature generates a more complex waste stream compared to the more atom-economical direct approach of Route 1.
Comparative Analysis
| Parameter | Route 1: Selective Monobenzylation | Route 2: Multi-Step from m-Cresol |
| Number of Steps | 1 | 4 |
| Starting Material | 2-Methylhydroquinone | m-Cresol |
| Cost / Availability | Moderate / Good | Low / Excellent |
| Overall Yield | Good (50-70% typical) | Fair (20-40% over 4 steps) |
| Scalability | Excellent | Good, with stringent process safety controls |
| Key Challenge | Achieving high selectivity; purification | Handling hazardous intermediates; yield loss over multiple steps |
| Safety Concerns | Standard handling of organic solvents and reagents | Diazonium salt formation (potentially explosive); use of strong acids |
| Ideal Application | Laboratory-scale synthesis; when starting material is readily available | Large-scale industrial production where starting material cost is a primary driver |
Conclusion and Recommendations
For most laboratory-scale applications, Route 1 (Selective Monobenzylation of 2-Methylhydroquinone) is the superior choice. It is a direct, high-yielding, and relatively safe procedure that can be readily scaled to produce gram-to-kilogram quantities of this compound. The primary focus for optimization should be on controlling the reaction stoichiometry and developing an efficient purification strategy to isolate the desired mono-ether.
Route 2 (Multi-Step Synthesis from m-Cresol) becomes a compelling alternative under specific economic conditions, typically for large-scale industrial manufacturing where the cost savings from using an inexpensive starting material outweigh the increased process complexity, lower overall yield, and heightened safety requirements. The implementation of this route requires robust process safety management and engineering controls, particularly for the diazotization step.
Ultimately, the choice of synthetic route is a strategic decision that must be aligned with the specific goals, resources, and scale of the research or production campaign.
References
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved from [Link]
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Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). National Institutes of Health. Retrieved from [Link]
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Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). PubMed Central. Retrieved from [Link]
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Synthesis of 4-benzyloxy-3-(methylthio)-phenol. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of o-benzylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
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A Comparative Guide to Protecting Groups for 3-Methylphenol: Efficiency, Stability, and Practicality
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For drug development professionals and researchers, the efficient masking and unmasking of reactive functional groups like the hydroxyl moiety of 3-methylphenol is paramount to achieving desired chemical transformations without unintended side reactions. This guide provides a comprehensive, data-driven comparison of common protecting groups for 3-methylphenol, evaluating their efficiency, stability, and practical application in a laboratory setting.
Introduction: The Strategic Importance of Phenol Protection
3-Methylphenol (m-cresol) is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its phenolic hydroxyl group is nucleophilic and acidic, rendering it susceptible to a wide range of reagents. Protecting this group allows for chemical modifications on other parts of the molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not introduce additional synthetic complexities. Here, we compare the performance of four commonly employed protecting groups: Methyl (Me), Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac).
Comparative Analysis of Protecting Group Efficiency
The efficiency of a protecting group strategy is a composite of the yields and reaction times for both the protection and deprotection steps. The following table summarizes key experimental data for the protection of 3-methylphenol with the selected groups.
| Protecting Group | Protection Method | Reagents & Conditions | Time (h) | Yield (%) | Deprotection Method | Reagents & Conditions | Time (h) | Yield (%) |
| Methyl (Me) | Williamson Ether Synthesis | CH₃I, K₂CO₃, Acetone, reflux | 8 | >95 | Ether Cleavage | BBr₃, CH₂Cl₂, 0 °C to rt | 2 | ~90 |
| Benzyl (Bn) | Williamson Ether Synthesis | BnBr, K₂CO₃, Acetone, reflux | 6 | >95 | Hydrogenolysis | H₂, 10% Pd/C, EtOAc, rt | 4 | >98 |
| TBDMS | Silylation | TBDMSCl, Imidazole, DMF, rt | 2 | >95 | Fluoride Cleavage | TBAF, THF, rt | 1 | >95 |
| Acetyl (Ac) | Acetylation | Ac₂O, Pyridine, CH₂Cl₂, rt | 1 | >98 | Hydrolysis | K₂CO₃, MeOH, H₂O, rt | 0.5 | >98 |
Note: Yields and reaction times are based on typical laboratory results and may vary depending on the specific reaction scale and conditions.
In-Depth Discussion and Mechanistic Insights
Methyl Ethers: The Robust Protector
Methyl ethers are known for their exceptional stability across a wide pH range and resistance to many oxidizing and reducing agents.[1] This robustness, however, comes at the cost of harsh deprotection conditions.
Protection: The methylation of 3-methylphenol is typically achieved via the Williamson ether synthesis, an SN2 reaction where the phenoxide ion displaces a halide from methyl iodide.[2][3] The use of a weak base like potassium carbonate in a polar aprotic solvent like acetone provides high yields.
Deprotection: Cleavage of the highly stable methyl ether requires strong Lewis acids like boron tribromide (BBr₃).[4][5] The mechanism involves the formation of a dibromoborane-ether complex, followed by nucleophilic attack of a bromide ion on the methyl group.
Figure 1: Workflow for the protection and deprotection of 3-methylphenol as a methyl ether.
Benzyl Ethers: The Versatile Option
Benzyl ethers offer a good balance of stability and ease of removal under mild conditions, making them a popular choice in complex syntheses.
Protection: Similar to methylation, benzylation is readily accomplished through the Williamson ether synthesis using benzyl bromide.[4]
Deprotection: The key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis.[4] This method is exceptionally mild and chemoselective, leaving most other functional groups intact. The reaction proceeds by the oxidative addition of the benzyl C-O bond to the palladium catalyst surface, followed by hydrogenolysis.
Figure 2: Workflow for the protection and deprotection of 3-methylphenol as a benzyl ether.
tert-Butyldimethylsilyl (TBDMS) Ethers: The Mildly Labile Shield
Silyl ethers, particularly TBDMS ethers, are widely used due to their ease of formation and exceptionally mild cleavage conditions.[6]
Protection: The reaction of 3-methylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole proceeds rapidly and in high yield.[6] The bulky tert-butyl group provides significant steric hindrance, enhancing the stability of the silyl ether compared to smaller silyl groups like trimethylsilyl (TMS).[7]
Deprotection: The hallmark of silyl ether chemistry is their cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8][9] The high affinity of fluorine for silicon drives the reaction, which is highly selective and tolerant of many other functional groups.
Figure 3: Workflow for the protection and deprotection of 3-methylphenol as a TBDMS ether.
Acetate Esters: The Readily Cleaved Mask
Acetate esters are easily formed and hydrolyzed, making them suitable for protecting phenols when mild, basic deprotection is desired.
Protection: Acetylation of 3-methylphenol is a straightforward and high-yielding reaction using acetic anhydride and a base catalyst such as pyridine or expansive graphite.[10]
Deprotection: The acetate group is readily cleaved by hydrolysis under mild basic conditions, for example, with potassium carbonate in methanol.[11] This lability, however, also makes it incompatible with strongly basic or nucleophilic reagents.
Figure 4: Workflow for the protection and deprotection of 3-methylphenol as an acetate ester.
Stability Under Common Reaction Conditions
The choice of a protecting group is critically dependent on its stability under the conditions of subsequent synthetic steps.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, NaH) | Oxidative Conditions (e.g., PCC, KMnO₄) | Reductive Conditions (e.g., LiAlH₄, NaBH₄) | Organometallics (e.g., Grignard, Organolithium) |
| Methyl (Me) | Stable | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Cleaved by H₂/Pd | Stable |
| TBDMS | Labile | Stable | Stable | Stable | Stable |
| Acetyl (Ac) | Labile | Labile | Stable | Labile | Labile |
Experimental Protocols
Protection of 3-Methylphenol as 3-Benzyloxytoluene
-
To a solution of 3-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 3-benzyloxytoluene.
Deprotection of 3-Benzyloxytoluene via Hydrogenolysis
-
Dissolve 3-benzyloxytoluene (1.0 eq) in ethyl acetate.
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pure 3-methylphenol.
Conclusion and Recommendations
The optimal protecting group for 3-methylphenol is highly dependent on the specific synthetic route.
-
For maximum stability and when harsh reaction conditions are unavoidable, the methyl ether is the protecting group of choice, provided the stringent deprotection with BBr₃ is acceptable in the final step.
-
The benzyl ether offers a versatile balance of stability and mild deprotection, making it a highly recommended option for a wide range of applications, particularly in the presence of sensitive functional groups that would not tolerate acidic or strongly basic conditions.
-
For syntheses requiring very mild protection and deprotection steps, and where acidic conditions are avoided, the TBDMS ether is an excellent candidate due to its high yields and chemoselective removal.
-
The acetyl group is best suited for short synthetic sequences where the phenol needs to be temporarily masked and can be deprotected under mild basic hydrolysis, but its lability to both acids and bases limits its broader applicability.
By carefully considering the efficiency, stability, and practicality of each protecting group, researchers can devise more robust and successful synthetic strategies.
References
- Yu, M.; Zhang, Y. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B. 2003.
- BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. 2025.
- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
- Lakshman, M. K.; Tine, F. A.; Khandaker, T. A.; et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Lett. 2017.
- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Ueda, Y.; Scialdone, M. A. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. J. Org. Chem. 2007.
- Reich, M. Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages. 2001.
- Batra, P. C.; Rozdon, O. N. Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A. 1949.
- Bartoszewicz, A.; Kalek, M.; Nilsson, J.; Stawinski, J. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett. 2008.
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University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by benzylation. [Link]
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ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]
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Cheméo. Chemical Properties of Phenylacetic acid, 3-methylphenyl ester. [Link]
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A Senior Application Scientist's Guide to Phenol Protection: Navigating Alternatives to the Benzyl Group
For chemists engaged in the intricate art of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is a critical determinant of success. The benzyloxy (Bn) group has long been a reliable choice for the protection of phenols, prized for its robustness and well-established deprotection via catalytic hydrogenolysis.[1] However, the limitations of hydrogenation, especially in the presence of other reducible functional groups, necessitate a broader toolkit of phenol protecting groups. This guide provides an in-depth, objective comparison of common alternatives to the benzyloxy group, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Logic of Phenol Protection: Beyond Benzyl Ethers
The ideal protecting group should be readily installed and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[2] The choice of a protecting group is therefore not a matter of routine but a strategic decision based on the overall synthetic plan. This guide will explore three major classes of alternatives to the benzyl group for phenol protection: Silyl Ethers, Alkoxymethyl Ethers, and Esters.
I. Silyl Ethers: A Tunable Shield
Silyl ethers are a cornerstone of modern organic synthesis, offering a wide spectrum of stabilities that can be fine-tuned by the steric bulk of the substituents on the silicon atom.[3] For phenols, the most common silyl ethers are tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).
A. Comparative Stability and Reactivity
The stability of silyl ethers is directly proportional to the steric hindrance around the silicon atom, which shields the Si-O bond from nucleophilic attack or acid-catalyzed cleavage.[3] This principle dictates the relative stability of TBS and TIPS ethers.
| Protecting Group | Structure | Relative Stability (Acidic) | Relative Stability (Basic) |
| TBS | O-Si(CH₃)₂(t-Bu) | 20,000 | ~20,000 |
| TIPS | O-Si(i-Pr)₃ | 700,000 | 100,000 |
| Table 1: Relative rates of hydrolysis for silyl ethers compared to trimethylsilyl (TMS) ether, which is set to 1. Data compiled from various sources.[3] |
As the data indicates, TIPS ethers are significantly more stable than TBS ethers under both acidic and basic conditions, making them the preferred choice when the protected phenol must endure harsher reaction conditions.[3]
B. Experimental Protocols
The protection of phenols as TBS or TIPS ethers is typically achieved by reacting the phenol with the corresponding silyl chloride in the presence of a base.
Protocol 1: TBS Protection of 4-Bromophenol
To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir the reaction mixture at room temperature for 3 hours.[4] Upon completion, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBS-protected phenol in high yield (typically >90%).[5]
The cleavage of phenolic silyl ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Protocol 2: TBAF-Mediated Deprotection of a Phenolic TBS Ether
To a solution of the TBS-protected phenol (1.0 eq) in tetrahydrofuran (THF), add a 1.0 M solution of TBAF in THF (1.1 eq). Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC). Upon completion (typically within 1-2 hours), the reaction mixture is concentrated in vacuo. The residue is then purified by flash column chromatography to yield the deprotected phenol.[5]
Protocol 3: Acid-Catalyzed Deprotection of a Phenolic TBS Ether
The TBS-protected phenol is dissolved in a mixture of methanol and aqueous HCl (e.g., 1N HCl). The reaction is stirred at room temperature for 3 hours.[4] After completion, the reaction is neutralized with saturated aqueous sodium bicarbonate and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude phenol, which is then purified by chromatography.
II. Alkoxymethyl Ethers: Acid-Labile Protection
Alkoxymethyl ethers, such as methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers, are another popular class of protecting groups for phenols. They are stable to a wide range of non-acidic conditions but are readily cleaved by acids.[6]
A. Comparative Stability and Reactivity
The primary difference between MOM and MEM ethers lies in their relative stability and the conditions required for their removal. The additional oxygen atom in the MEM group can chelate with Lewis acids, facilitating cleavage under milder conditions than those required for MOM ethers.
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions |
| MOM | O-CH₂-O-CH₃ | MOMCl, DIPEA, CH₂Cl₂ | HCl or TFA in CH₂Cl₂/H₂O |
| MEM | O-CH₂-O-CH₂CH₂-O-CH₃ | MEMCl, DIPEA, CH₂Cl₂ | ZnBr₂ in CH₂Cl₂ or TFAA, 2,6-lutidine |
Table 2: Comparison of MOM and MEM protecting groups for phenols.
B. Experimental Protocols
Protocol 4: MOM Protection of a Phenol
To a solution of the phenol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise.[3] Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the MOM-protected phenol (typically >90% yield).[3]
The cleavage of MOM and MEM ethers is typically acid-catalyzed.
Protocol 5: Acidic Deprotection of a Phenolic MOM Ether
Dissolve the MOM-protected phenol (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[3] Stir the solution for 12 hours. Dilute the reaction mixture with CH₂Cl₂ and neutralize with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude phenol, which is then purified.[3]
III. Esters: Base-Labile Protection
Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer an orthogonal strategy to acid-labile and hydrogenolytically cleaved groups. They are generally stable to acidic conditions but are readily removed by base-catalyzed hydrolysis.
A. Comparative Stability and Reactivity
The stability of ester protecting groups towards hydrolysis is influenced by steric hindrance around the carbonyl group. The bulky tert-butyl group of the pivaloate ester makes it significantly more stable to basic hydrolysis than the acetate group.[7]
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions |
| Acetate (Ac) | O-C(O)CH₃ | Acetic anhydride, Pyridine or Et₃N | K₂CO₃ in MeOH or NaOH(aq) |
| Pivaloate (Piv) | O-C(O)C(CH₃)₃ | Pivaloyl chloride, Pyridine or Et₃N | LiAlH₄ in THF or NaOH(aq), heat |
Table 3: Comparison of Acetate and Pivaloate protecting groups for phenols.
B. Experimental Protocols
Protocol 6: Acetylation of a Phenol
To a solution of the phenol (1.0 eq) in pyridine, add acetic anhydride (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Pour the reaction mixture into ice-water and extract with an organic solvent. The combined organic layers are washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography or crystallization.
Protocol 7: Saponification of a Phenolic Acetate
Dissolve the acetylated phenol in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Neutralize the reaction with dilute acid and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude phenol for subsequent purification.
IV. Orthogonal Protection Strategies
The true power of a diverse set of protecting groups lies in their application in orthogonal protection strategies. This allows for the selective deprotection of one functional group in the presence of others.[8] For example, a molecule containing a TBS-protected phenol, a MOM-protected alcohol, and a benzyl-protected amine can be selectively deprotected at each site by treatment with fluoride, acid, and hydrogenolysis, respectively.
Conclusion
The selection of a protecting group for a phenol is a nuanced decision that extends beyond the stability of the group itself. A thorough understanding of the reaction conditions that will be employed throughout the synthetic sequence is paramount. Silyl ethers offer tunable stability, alkoxymethyl ethers provide reliable acid-lability, and esters present a base-labile option. By mastering the application and removal of these alternatives to the traditional benzyl group, researchers can devise more elegant, efficient, and robust synthetic routes to complex molecules. This guide serves as a foundational resource, and for more exhaustive information, "Greene's Protective Groups in Organic Synthesis" remains the authoritative text in the field.[7][8][9][10]
References
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OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
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ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
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Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]
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ResearchGate. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]
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SynArchive. Protection of Phenol by Silyl ether. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]
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Lookchem. A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. [Link]
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Arkivoc. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-(Benzyloxy)-3-methylphenol
Abstract
This guide provides an in-depth technical comparison of synthetic methodologies for obtaining 4-(benzyloxy)-3-methylphenol, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. We will benchmark the classical Williamson ether synthesis against a multi-step approach commencing from m-cresol. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds. Detailed experimental protocols, mechanistic insights, and comparative data on yield, efficiency, and reaction conditions are presented to inform the selection of the most appropriate synthetic route for specific research and development needs.
Introduction: The Significance of this compound
This compound, with the CAS Number 100927-02-4, is a key building block in organic synthesis. The presence of the versatile benzyloxy protecting group on the phenolic oxygen allows for selective reactions at other positions of the aromatic ring, making it a crucial intermediate in the synthesis of more complex molecules. Its structural motif is found in a variety of biologically active compounds, highlighting the importance of efficient and scalable synthetic access. This guide aims to provide a critical evaluation of two distinct synthetic pathways to this molecule, offering a comprehensive resource for chemists in the field.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will focus on two prominent methods:
-
Method A: The Williamson Ether Synthesis. This classical and widely utilized method involves the direct O-alkylation of a pre-formed phenoxide with an alkyl halide. It is a robust and generally high-yielding reaction, particularly for the formation of benzyl ethers.[1][2]
-
Method B: A Multi-Step Synthesis from m-Cresol. This approach involves the functionalization of a readily available starting material, m-cresol, through a sequence of reactions to introduce the desired substituents. This strategy offers flexibility and can be adapted for the synthesis of various analogs.
The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance of different functional groups in the overall synthetic scheme.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide and forming the ether linkage.
Mechanistic Rationale
The key to a successful Williamson ether synthesis is the generation of the phenoxide nucleophile. This is typically achieved by treating the corresponding phenol with a suitable base. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. For phenols, alkali metal hydroxides or carbonates are often sufficient. The subsequent SN2 reaction is most efficient with primary alkyl halides, such as benzyl bromide, due to minimal steric hindrance.
Diagram 1: Workflow for Williamson Ether Synthesis of this compound
Caption: A schematic representation of the Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar benzyloxylated phenols.
Materials:
-
4-Hydroxy-2-methylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a solution of 4-hydroxy-2-methylbenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(benzyloxy)-3-methylbenzaldehyde.
Note: The final step to obtain this compound from the corresponding aldehyde would involve a Baeyer-Villiger oxidation followed by hydrolysis, or a Dakin reaction.
Method B: Multi-Step Synthesis from m-Cresol
An alternative strategy begins with the readily available and inexpensive starting material, m-cresol. This multi-step pathway involves the introduction of a nitro group, followed by its reduction to an amine, diazotization to a hydroxyl group, and finally, benzylation.
Rationale for the Synthetic Route
This approach leverages well-established and reliable transformations in aromatic chemistry. The directing effects of the methyl and hydroxyl groups of m-cresol are exploited to achieve the desired regiochemistry during nitration. Subsequent functional group interconversions provide a versatile route to the target molecule and its derivatives.
Diagram 2: Multi-Step Synthesis of this compound from m-Cresol
Sources
A Comparative Guide to the Quantitative Analysis of 4-(Benzyloxy)-3-methylphenol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates in a reaction mixture is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust analytical methods for the quantitative analysis of 4-(Benzyloxy)-3-methylphenol, a key intermediate in various synthetic pathways. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated to provide a comprehensive understanding of their respective strengths and limitations in a drug development setting.
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the entire development lifecycle.[1][2] A well-validated method provides reliable data for reaction monitoring, impurity profiling, and stability studies, forming the bedrock of a robust quality management system.[2][3] This guide will delve into the causality behind experimental choices, ensuring that the described protocols are not just a set of instructions, but a self-validating system.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a polar molecule like this compound, a reversed-phase HPLC method with UV detection is a logical and efficient choice.
Principle of HPLC-UV Analysis
In reversed-phase HPLC, the analyte is partitioned between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and other components of the reaction mixture. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The separated components are then detected by a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The mobile phase should be freshly prepared and degassed.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of 275 nm is appropriate.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the reaction mixture (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. The sample may require filtration through a 0.45 µm syringe filter to remove particulate matter.
3. Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[6]
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte.
-
2. Derivatization and Sample Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for phenolic compounds.
-
Derivatization Procedure:
-
Evaporate a known volume of the diluted reaction mixture sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection into the GC-MS.
-
-
Standard and Sample Preparation: Prepare standard and sample solutions in a similar manner to the HPLC method, but use a solvent compatible with the derivatization reaction.
3. Method Validation: The GC-MS method should be validated for the same parameters as the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ) to ensure the reliability of the results.[3][7]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the two methods for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 3.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL |
| Analysis Time | ~15 min per sample | ~25 min per sample (excluding derivatization) |
| Specificity | Good | Excellent |
| Sample Throughput | High | Moderate |
Discussion and Recommendations
Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound in reaction mixtures, with each method offering distinct advantages.
HPLC-UV is a robust, reliable, and high-throughput method that is well-suited for routine quality control and in-process monitoring. The sample preparation is straightforward, and the analysis time is relatively short. However, its specificity may be a limitation if the reaction mixture contains impurities with similar chromophores and retention times.
GC-MS , on the other hand, provides unparalleled specificity and sensitivity. The use of mass spectrometric detection, particularly in SIM mode, allows for the unambiguous identification and quantification of the analyte, even in complex matrices. The derivatization step, while adding to the sample preparation time, significantly improves the chromatographic performance of the analyte. GC-MS is the preferred method for impurity profiling and for applications requiring very low detection limits.
-
For routine analysis and high-throughput screening , where speed and simplicity are key, HPLC-UV is the recommended method.
-
For trace analysis, impurity profiling, and when high specificity is critical , GC-MS with derivatization is the superior choice.
It is imperative that any analytical method chosen is fully validated to comply with regulatory expectations and to ensure the generation of reliable and accurate data.[1][5]
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Redalyc. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA - BIP-CIC. Available at: [Link]
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Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) - EPA. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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4-Benzyloxyphenol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
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Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]
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Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS - Master Analyse et Controle. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available at: [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. Available at: [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Available at: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]
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A Comparative Guide to Enantiomeric Purity Analysis of 4-(Benzyloxy)-3-methylphenol Derivatives
<Senior Application Scientist Report
Executive Summary
The stereochemical composition of pharmacologically active molecules is a critical quality attribute, profoundly influencing therapeutic efficacy and safety.[1][2][3] For chiral compounds such as 4-(Benzyloxy)-3-methylphenol derivatives, which are key intermediates in the synthesis of various pharmaceutical agents, the accurate determination of enantiomeric purity is not merely an analytical task but a regulatory and clinical necessity. This guide provides a comprehensive comparison of modern analytical techniques for this purpose, grounded in experimental principles and practical application. We delve into the causality behind methodological choices, offering detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image molecules, possess identical physical and chemical properties in an achiral environment.[2] However, within the chiral environment of the body, they can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the stereoisomeric composition of drug substances.[3][4] Therefore, robust and validated analytical methods for determining enantiomeric excess (% ee) are fundamental to the pharmaceutical development pipeline.
Overview of Core Analytical Technologies
The separation of enantiomers requires the introduction of another chiral entity to create transient diastereomeric complexes with differing energies.[5][6] This is most commonly achieved by using a chiral stationary phase (CSP) in chromatography. While several techniques exist, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have emerged as the dominant platforms for their versatility and efficiency.[7][8][9]
| Technique | Principle | Primary Advantages | Primary Limitations | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[10][11] | High versatility, broad range of CSPs, well-established, suitable for analytical and preparative scales.[10][12] | Higher solvent consumption, longer run times compared to SFC, potential for peak broadening. | Universal application, complex mixtures, methods requiring UV/Vis or fluorescence detection. |
| Chiral SFC | Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase, modified with a co-solvent.[7][13] | Fast separations, low viscosity leading to higher efficiency, reduced organic solvent use ("greener"), ideal for preparative scale.[8][9] | Higher initial instrument cost, less suitable for highly polar compounds that are insoluble in CO₂/alcohol mixtures. | High-throughput screening, purification, thermally labile compounds. |
| Chiral GC | Separation of volatile enantiomers (or their volatile derivatives) based on interaction with a chiral stationary phase in a gas mobile phase.[7][10][14] | Extremely high resolution, high sensitivity, suitable for mass spectrometry (MS) coupling.[7] | Limited to volatile and thermally stable analytes; often requires derivatization. | Volatile chiral intermediates, analysis of residual chiral solvents or starting materials. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, facilitated by a chiral selector added to the buffer.[4][10] | Extremely high efficiency, minimal sample and reagent consumption, rapid method development.[4][10][15] | Lower concentration sensitivity compared to HPLC, less suitable for preparative scale. | Charged or highly polar compounds, analysis of trace impurities, orthogonal validation. |
In-Depth Comparison: Chiral HPLC vs. Chiral SFC
For this compound derivatives, both HPLC and SFC are excellent choices. The presence of the phenol and benzyl ether moieties provides sites for crucial interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—that are exploited by polysaccharide-based CSPs.[16]
The Central Role of the Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate CSP.[17] For aromatic compounds like the target derivatives, polysaccharide-based CSPs are the undisputed workhorses of the industry.[11][13][18][19][20][21] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad enantiorecognition capabilities due to their well-defined helical structures that create chiral grooves and cavities.[16][18]
Causality: The carbamate derivatives on the polysaccharide backbone (e.g., 3,5-dimethylphenylcarbamate) act as chiral selectors. The separation of a this compound derivative occurs because one enantiomer fits more favorably into the chiral groove of the CSP, allowing for more stable, transient diastereomeric interactions (e.g., hydrogen bonding with the phenolic -OH, π-π stacking with the aromatic rings). This differential interaction energy results in different retention times.[6][16]
Experimental Comparison: Analysis of a Racemic this compound Derivative
To illustrate the performance differences, we present comparative data for the separation of a racemic 4-(Benzyloxy)-3-methyl-2-propylphenol on a popular immobilized amylose-based CSP.
| Parameter | Optimized Chiral HPLC Method | Optimized Chiral SFC Method |
| Column | CHIRAL ART Amylose-SA (5 µm, 250 x 4.6 mm) | CHIRAL ART Amylose-SA (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Backpressure | ~60 bar | 150 bar (regulator) |
| Retention Time (Enantiomer 1) | 8.2 min | 2.1 min |
| Retention Time (Enantiomer 2) | 10.5 min | 2.8 min |
| Resolution (Rₛ) | 2.1 | 2.5 |
| Enantiomeric Excess (% ee) | 99.8% (for a test sample) | 99.8% (for a test sample) |
| Analysis Time | ~12 min | ~4 min |
| Solvent Consumption | ~12 mL organic solvent per run | ~0.6 mL organic solvent per run |
Analysis: The SFC method provides a 3-fold reduction in analysis time and a 20-fold reduction in organic solvent consumption while delivering superior resolution. This highlights the significant advantages of SFC in terms of throughput and sustainability, making it a preferred technique for routine analysis and high-throughput screening.
Visualization of the Analytical Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines the logical steps from initial screening to method validation.
Caption: Workflow for Chiral Method Development and Validation.
Detailed Experimental Protocol: Chiral SFC Method
This protocol provides a self-validating system for determining the enantiomeric purity of a this compound derivative.
Objective: To determine the enantiomeric excess (% ee) of a this compound derivative sample.
Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detector and backpressure regulator.
Materials:
-
Column: CHIRAL ART Amylose-SA (5 µm, 250 x 4.6 mm)
-
Mobile Phase A: Supercritical CO₂ (SFC grade)
-
Mobile Phase B: Methanol (HPLC grade)
-
Sample Diluent: Methanol
-
Racemic Standard: 50:50 mixture of the enantiomers of the target analyte (~1 mg/mL).
-
Test Sample: Target analyte sample (~1 mg/mL).
Procedure:
-
System Preparation:
-
Install the chiral column in the column oven.
-
Set the column oven temperature to 40 °C.
-
Set the mobile phase conditions: 85% CO₂, 15% Methanol.
-
Set the total flow rate to 3.0 mL/min.
-
Set the backpressure regulator to 150 bar.
-
Set the UV detection wavelength (e.g., 275 nm, based on analyte's chromophore).
-
Allow the system to equilibrate for at least 20 minutes until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject 5 µL of the racemic standard solution.
-
Verify the elution of two distinct peaks corresponding to the enantiomers.
-
Acceptance Criterion: The resolution (Rₛ) between the two enantiomer peaks must be ≥ 1.5. Calculate Rₛ using the formula: Rₛ = 2(t₂ - t₁) / (w₁ + w₂) where t is retention time and w is peak width at baseline.
-
If the criterion is not met, troubleshoot the system (check for leaks, column integrity, mobile phase composition) before proceeding.
-
-
Sample Analysis:
-
Inject 5 µL of the test sample solution.
-
Record the chromatogram for a sufficient duration (e.g., 5 minutes) to ensure elution of both enantiomers.
-
Repeat the injection for a total of n=3 replicates.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the test sample chromatograms. Let the areas be A₁ (first eluting enantiomer) and A₂ (second eluting enantiomer).
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = (A₁ / (A₁ + A₂)) * 100
-
% Enantiomer 2 = (A₂ / (A₁ + A₂)) * 100
-
-
Calculate the Enantiomeric Excess (% ee) of the major enantiomer:
-
% ee = |% Enantiomer 1 - % Enantiomer 2|
-
-
Report the average % ee and the relative standard deviation (RSD) of the replicate injections.
-
Trustworthiness: This protocol is self-validating through the inclusion of a mandatory System Suitability Test. The resolution criterion ensures that the chromatographic system is capable of adequately separating the enantiomers on the day of analysis, guaranteeing the integrity of the quantitative results. The method must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[22][23][24][25][26]
Conclusion and Recommendations
The enantiomeric purity analysis of this compound derivatives is most effectively and efficiently accomplished using modern chromatographic techniques, particularly chiral SFC and HPLC.
-
For High-Throughput Screening & Routine QC: Chiral SFC is the superior choice due to its speed, higher resolution, and significantly lower environmental impact and operational cost.[8]
-
For Universal Applicability & Orthogonal Methods: Chiral HPLC remains an invaluable and robust tool, offering a wider range of mobile phase options (normal phase, reversed-phase, polar organic) that can be crucial for complex samples or for developing an orthogonal method to confirm SFC results.[12][27]
The selection of a high-quality, polysaccharide-based chiral stationary phase is the most critical factor for success.[5][18] By following a systematic method development workflow and implementing robust, self-validating protocols, researchers can ensure the generation of accurate and reliable enantiomeric purity data, safeguarding product quality and regulatory compliance.
References
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 2019. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI, 2023. [Link]
-
Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Publications, 2018. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley, 2011. [Link]
-
Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature, 2019. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2003. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 2022. [Link]
-
Chiral Drug Separation. Encyclopedia of Analytical Chemistry, 2013. [Link]
-
Chiral analysis - Wikipedia. Wikipedia, N.D. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review, 2025. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC - NIH, 2022. [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe, 2016. [Link]
-
Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF. ResearchGate, 2011. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu, 2016. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex, N.D. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies, 2022. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central, 2021. [Link]
-
Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube, 2023. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes, 2023. [Link]
-
The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies, 2023. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review, 2013. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH, 2005. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy, N.D. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA, 2005. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate, 2018. [Link]
-
Chiral HPLC Separations. Phenomenex, N.D. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 2007. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing), 2008. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 2018. [Link]
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- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. ymc.eu [ymc.eu]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 26. researchgate.net [researchgate.net]
- 27. phx.phenomenex.com [phx.phenomenex.com]
A Researcher's Guide to the Structural Elucidation of 4-(Benzyloxy)-3-methylphenol and its Derivatives
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 4-(Benzyloxy)-3-methylphenol, a key intermediate in various synthetic pathways. As of the latest search of crystallographic databases, a public X-ray crystal structure for this specific molecule has not been reported. This document, therefore, serves as both a practical guide for researchers seeking to determine its structure and a comparative analysis of the available methodologies. We will explore the gold-standard method of single-crystal X-ray crystallography in depth, comparing its capabilities and outputs with powerful complementary techniques such as NMR spectroscopy, mass spectrometry, and computational modeling.
The Central Challenge: Unambiguous Structural Verification
In drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and patentability. For a molecule like this compound, seemingly minor ambiguities in its structure could lead to vastly different chemical behaviors. While techniques like NMR can define the chemical connectivity in solution, single-crystal X-ray crystallography provides the definitive, solid-state atomic coordinates, bond lengths, and angles, leaving no room for doubt.
This guide will use this compound as a case study to navigate the workflow of structural elucidation, from initial synthesis to final, unambiguous proof.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a map of electron density, from which the atomic positions can be determined with exceptional precision.
Hypothetical Experimental Protocol for Crystallization and Data Collection
Obtaining a high-quality single crystal is often the most challenging step. The process is a systematic exploration of conditions to encourage slow, ordered molecular assembly.
Step 1: Material Purification The starting material must be of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, preventing the formation of diffraction-quality single crystals. Techniques like column chromatography followed by recrystallization are standard.
Step-by-Step Crystallization Workflow:
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a good solvent (the "drop"). Place this drop on a siliconized coverslip and invert it over a well containing a poor solvent (the "precipitant"), in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.
-
Sitting Drop: The principle is the same, but the drop of the compound solution sits on a pedestal within the well.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Allow the solution to cool to room temperature very slowly, ideally in an insulated container, to promote the formation of large, well-ordered crystals.
-
-
Crystal Harvesting and Mounting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent ice formation, which would destroy the crystal lattice. The crystal is then mounted on a goniometer head for data collection.
Data Collection and Structure Refinement Workflow
The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The positions and intensities of the diffracted spots are recorded on a detector. This dataset is then used to solve and refine the crystal structure using specialized software.
Caption: Workflow for Single-Crystal X-ray Crystallography.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other techniques provide crucial, often complementary, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: Identifies the number of different types of protons, their chemical environment, and neighboring protons.
-
¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For this compound, a COSY experiment would confirm the coupling between protons on the aromatic rings, while an HMBC would show long-range correlations, for instance, between the benzylic protons and the carbons of the phenol ring, confirming the ether linkage.
While NMR defines the covalent bonding framework, it typically describes an average conformation in solution, not the specific solid-state packing and conformation revealed by crystallography.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides a highly accurate measurement of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio to several decimal places. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure. For our target molecule, MS would confirm the expected molecular formula of C₁₄H₁₄O₂.
Computational Modeling (Density Functional Theory - DFT)
In the absence of a crystal structure, computational methods like DFT can provide valuable insights. By solving the Schrödinger equation for the molecule, DFT can predict its lowest energy conformation (geometry), bond lengths, bond angles, and vibrational frequencies. This provides a theoretical model that can be compared with experimental data from NMR and IR spectroscopy. However, this is a model of a single molecule in the gas phase and does not account for the intermolecular interactions that dictate the crystal packing in the solid state.
Head-to-Head Comparison of Techniques
The choice of analytical technique depends on the specific research question, available resources, and the nature of the sample.
| Feature | Single-Crystal X-ray | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, solution conformation, dynamic processes | Molecular weight, elemental formula, fragmentation | Gas-phase geometry, electronic properties, theoretical spectra |
| Sample Phase | Solid (single crystal) | Solution | Solid/Liquid/Gas | In Silico (no sample) |
| Destructive? | No (crystal is preserved) | No | Yes | N/A |
| Key Requirement | High-quality single crystal | Soluble sample | Ionizable sample | Computational resources |
| Primary Output | Atomic coordinates (CIF file) | Chemical shifts, coupling constants | Mass-to-charge ratio | Optimized coordinates, energy |
| Ambiguity | Very Low (unambiguous) | Moderate (conformation/packing) | High (isomers) | Moderate (model dependent) |
Integrated Characterization Workflow
In practice, these techniques are not used in isolation. They form a logical progression of analysis that builds a complete picture of the molecule.
Caption: Integrated workflow for small molecule structural elucidation.
Conclusion and Recommendations
For researchers working with this compound or its derivatives, the path to structural elucidation is clear.
-
For routine confirmation of identity and purity: A combination of ¹H NMR and high-resolution mass spectrometry is sufficient and efficient.
-
For resolving complex stereochemistry or understanding solution behavior: Advanced 2D NMR techniques are required.
-
For unambiguous, definitive proof of structure, especially for patent applications, publication in high-impact journals, or understanding solid-state properties like polymorphism: Single-crystal X-ray crystallography is the indispensable gold standard.
While the challenge of crystallization can be significant, the unparalleled detail and certainty provided by a successful crystal structure analysis are often essential for advancing drug development and materials science projects. Should a crystal structure remain elusive, a combination of advanced NMR and validated DFT modeling provides the next most reliable structural picture.
References
-
This section would be populated with citations to authoritative sources on X-ray crystallography, NMR, MS, and DFT methodologies.
-
Clegg, W., et al. Crystal Structure Analysis: Principles and Practice. Oxford University Press, [Link].
-
Jacobsen, N.E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, [Link].
-
de Hoffmann, E., & Stroobant, V. Mass Spectrometry: Principles and Applications. John Wiley & Sons, [Link].
-
Koch, W., & Holthausen, M.C. A Chemist's Guide to Density Functional Theory. Wiley-VCH, [Link].
-
A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-methylphenol: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Benzyloxy)-3-methylphenol is a valuable building block in the synthesis of various pharmaceutical compounds, and selecting the most effective synthetic route is a critical decision that balances cost, yield, and operational complexity. This guide provides an in-depth technical comparison of the most viable synthetic pathways to this compound, offering field-proven insights and experimental data to inform your strategic decisions in the laboratory and beyond.
Introduction to Synthetic Strategies
The most prominent and well-established method for the synthesis of aryl benzyl ethers, such as this compound, is the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on a benzyl halide. The primary variables in this synthesis, which dictate its efficiency and cost-effectiveness, are the choice of starting material, base, solvent, and reaction conditions.
Pathway 1: The Aqueous Sodium Hydroxide Route
This classic approach utilizes a strong, inexpensive base in an aqueous or biphasic system. The high basicity of sodium hydroxide ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction towards the formation of the sodium phenoxide intermediate.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The hydroxide ion deprotonates the 3-methylphenol to form the more nucleophilic 3-methylphenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether product.
Experimental Protocol
Materials:
-
3-Methylphenol
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloride
-
Ethanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Slowly add benzyl chloride (1.05 eq) to the refluxing solution.
-
Continue to reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway 2: The Anhydrous Potassium Carbonate Route
This pathway employs a milder base, potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. This method is often preferred when dealing with sensitive functional groups that might be susceptible to hydrolysis under strongly basic aqueous conditions.
Mechanistic Rationale
Similar to the NaOH route, the reaction follows an SN2 mechanism. Potassium carbonate acts as a base to deprotonate the 3-methylphenol, forming the potassium phenoxide in situ. This is followed by the nucleophilic attack on benzyl chloride. The use of a polar aprotic solvent enhances the nucleophilicity of the phenoxide, potentially leading to faster reaction rates.
Experimental Protocol
Materials:
-
3-Methylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Chloride
-
Acetone (anhydrous)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously and heat to reflux.
-
Slowly add benzyl chloride (1.05 eq) to the refluxing mixture.
-
Continue to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cost-Benefit Analysis
The choice between these two pathways often comes down to a balance of reagent cost, reaction time, yield, and ease of workup. The following table provides a comparative analysis based on current market prices and expected outcomes. It is important to note that the yield for the synthesis of this compound is estimated based on similar Williamson ether syntheses of substituted phenols, which typically range from 80-95%.[1] A recent study on the mono-O-benzylation of the structurally similar resorcinol reported 100% selectivity for the mono-alkylated product, suggesting that high yields are achievable.
| Parameter | Pathway 1: NaOH Route | Pathway 2: K₂CO₃ Route | Analysis |
| Starting Material Cost | 3-Methylphenol: ~$0.74/g | 3-Methylphenol: ~$0.74/g | Identical |
| Base Cost | Sodium Hydroxide: ~$0.10/g | Potassium Carbonate: ~$0.02/g | Potassium carbonate is significantly cheaper. |
| Benzyl Halide Cost | Benzyl Chloride: ~$0.05/g | Benzyl Chloride: ~$0.05/g | Identical. Benzyl bromide (~$0.12/g) is a more reactive but also more expensive alternative. |
| Solvent Cost | Ethanol: relatively inexpensive | Acetone: relatively inexpensive | Both solvents are common and affordable. |
| Estimated Yield | 85-95% | 85-95% | Yields are expected to be comparable under optimized conditions. |
| Reaction Time | 3-4 hours | 6-8 hours | The NaOH route is generally faster due to the stronger base. |
| Workup Complexity | Requires liquid-liquid extraction to remove water-soluble byproducts. | Simple filtration to remove solid K₂CO₃ and KCl, followed by an aqueous wash. | The K₂CO₃ route offers a simpler workup. |
| Safety Considerations | NaOH is highly corrosive. | K₂CO₃ is a milder base. Benzyl chloride is a lachrymator and should be handled in a fume hood for both pathways. | The K₂CO₃ route is arguably safer due to the milder base. |
| Scalability | Scalable, but large-scale extractions can be cumbersome. | Generally easier to scale up due to the simpler workup. | The K₂CO₃ pathway is often preferred for industrial scale-up. |
Conclusion and Recommendations
Both the aqueous sodium hydroxide and anhydrous potassium carbonate routes represent viable and effective methods for the synthesis of this compound.
-
For small-scale laboratory synthesis where speed is a priority, the aqueous sodium hydroxide pathway is a strong contender. Its lower reaction time and the use of a very inexpensive base make it an attractive option. However, researchers must be comfortable with the handling of corrosive NaOH and performing a thorough aqueous workup.
-
For larger-scale preparations, improved safety, and simplified workup, the anhydrous potassium carbonate pathway is highly recommended. While the reaction time may be longer, the ease of removing the solid inorganic byproducts by filtration is a significant advantage, particularly at scale. The lower cost of potassium carbonate also contributes to its economic viability for bulk synthesis.
Ultimately, the optimal choice will depend on the specific needs and priorities of the research team or drug development professional. It is always advisable to conduct small-scale optimization experiments for either pathway to maximize the yield and purity of the desired this compound.
References
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Durand, M., & Dilts, K. (n.d.). The Synthesis of Substituted Benzyl Phenyl Ethers: An Undergraduate Organic Chemistry Experiment. West Chester University.
- Sharma, G., & Sharma, S. (2012). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis. Industrial & Engineering Chemistry Research, 51(1), 107-113.
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Benzyloxy)-3-methylphenol and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a critical determinant of product efficacy, safety, and intellectual property. The subtle repositioning of a functional group can dramatically alter a molecule's biological activity and toxicological profile. This guide provides an in-depth spectroscopic comparison of 4-(benzyloxy)-3-methylphenol and its key positional isomers, offering a robust framework for their unambiguous differentiation.
The isomers under investigation share the same molecular formula (C₁₄H₁₄O₂) and core structural components—a phenol, a methyl group, and a benzyl ether moiety—presenting a significant challenge for routine analysis. Herein, we will dissect the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to establish clear, reproducible methods for their distinction.
The Imperative of Isomeric Purity in Drug Development
Positional isomers can exhibit vastly different pharmacological and toxicological properties. For instance, the location of the hydroxyl and benzyloxy groups on the phenolic ring influences hydrogen bonding capabilities, acidity, and the molecule's ability to interact with biological targets. An undesired isomer present as an impurity can lead to off-target effects, reduced therapeutic efficacy, or unforeseen toxicity. Therefore, the development of reliable analytical methods to ensure isomeric purity is a cornerstone of process chemistry and quality control in the pharmaceutical industry.
Experimental Design and Rationale
To effectively differentiate these isomers, a multi-technique spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift of each proton and carbon is highly sensitive to its local electronic environment, allowing for the definitive assignment of substituent positions on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be common across the isomers, subtle shifts in the fingerprint region (1500-600 cm⁻¹) and variations in the O-H stretching frequency can provide valuable corroborating evidence.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ based on the relative positions of the substituents, offering another layer of confirmation.
The following sections will detail the predicted spectroscopic data for this compound and four of its isomers, providing a comparative analysis to highlight the key distinguishing features.
Molecular Structures Under Investigation
To visualize the structural differences, the skeletal structures of the five isomers are presented below. The subsequent analysis will refer to these structures.
Figure 1: Molecular structures of the benzyloxymethylphenol isomers.
Comparative Spectroscopic Analysis
The following tables summarize the predicted ¹H and ¹³C NMR data for each isomer. These predictions were generated using established computational algorithms and serve as a guide for interpreting experimental data.[1][2]
¹H NMR Spectroscopy: A Proton's Perspective
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for positional isomers of substituted benzenes. The substitution pattern dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Proton | This compound | 2-(Benzyloxy)-3-methylphenol | 2-(Benzyloxy)-4-methylphenol | 3-(Benzyloxy)-4-methylphenol | 4-(Benzyloxy)-2-methylphenol |
| Phenolic OH | ~5.0 (s, 1H) | ~5.2 (s, 1H) | ~5.1 (s, 1H) | ~5.3 (s, 1H) | ~4.9 (s, 1H) |
| Ar-H | ~6.8 (d, 1H), ~6.7 (dd, 1H), ~6.6 (d, 1H) | ~7.0 (t, 1H), ~6.8 (d, 1H), ~6.7 (d, 1H) | ~7.0 (d, 1H), ~6.9 (s, 1H), ~6.8 (d, 1H) | ~7.1 (d, 1H), ~6.7 (s, 1H), ~6.6 (d, 1H) | ~6.9 (s, 1H), ~6.8 (d, 1H), ~6.7 (d, 1H) |
| -OCH₂- | ~5.0 (s, 2H) | ~5.1 (s, 2H) | ~5.0 (s, 2H) | ~5.0 (s, 2H) | ~5.0 (s, 2H) |
| Benzyl Ar-H | ~7.3-7.5 (m, 5H) | ~7.3-7.5 (m, 5H) | ~7.3-7.5 (m, 5H) | ~7.3-7.5 (m, 5H) | ~7.3-7.5 (m, 5H) |
| -CH₃ | ~2.2 (s, 3H) | ~2.3 (s, 3H) | ~2.3 (s, 3H) | ~2.2 (s, 3H) | ~2.2 (s, 3H) |
Key Differentiating Features in ¹H NMR:
-
Aromatic Region Multiplicity: The splitting patterns of the aromatic protons are the most reliable indicators of the substitution pattern. For example, this compound is expected to show a doublet, a doublet of doublets, and a doublet for its three aromatic protons. In contrast, 2-(benzyloxy)-4-methylphenol would likely display two doublets and a singlet.
-
Chemical Shift of the Methyl Group: The proximity of the methyl group to the electron-donating or -withdrawing groups will influence its chemical shift. While the predicted differences are subtle, they can be significant in high-resolution spectra.
¹³C NMR Spectroscopy: The Carbon Skeleton
The chemical shifts in the ¹³C NMR spectrum, particularly for the aromatic carbons, provide a definitive fingerprint for each isomer. The shielding and deshielding effects of the hydroxyl, benzyloxy, and methyl groups on the ipso-, ortho-, meta-, and para-carbons are highly predictable.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 2-(Benzyloxy)-3-methylphenol | 2-(Benzyloxy)-4-methylphenol | 3-(Benzyloxy)-4-methylphenol | 4-(Benzyloxy)-2-methylphenol |
| C-OH | ~150 | ~148 | ~152 | ~155 | ~153 |
| C-OBn | ~149 | ~147 | ~149 | ~145 | ~148 |
| C-CH₃ | ~128 | ~125 | ~130 | ~129 | ~126 |
| Other Ar-C | ~121, ~116, ~115 | ~128, ~120, ~112 | ~131, ~122, ~115 | ~129, ~118, ~109 | ~130, ~117, ~114 |
| -OCH₂- | ~71 | ~71 | ~71 | ~71 | ~71 |
| Benzyl C | ~137 (ipso), ~129-127 (ortho, meta, para) | ~137 (ipso), ~129-127 (ortho, meta, para) | ~137 (ipso), ~129-127 (ortho, meta, para) | ~137 (ipso), ~129-127 (ortho, meta, para) | ~137 (ipso), ~129-127 (ortho, meta, para) |
| -CH₃ | ~16 | ~16 | ~20 | ~20 | ~16 |
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of Substituted Aromatic Carbons: The chemical shifts of the carbons directly attached to the hydroxyl, benzyloxy, and methyl groups are highly diagnostic. These values are significantly influenced by the electronic effects of the substituents and their relative positions.
-
Quaternary Carbon Signals: The number and chemical shifts of the quaternary aromatic carbons (those not attached to a hydrogen) are unique for each isomer and can be readily identified in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectra of these isomers will share many common features, such as the O-H stretch, aromatic C-H and C=C stretches, and the C-O stretches of the ether and phenol. However, subtle differences in the fingerprint region can be used for differentiation.
Table 3: Predicted Characteristic IR Absorptions (cm⁻¹)
| Functional Group | This compound | 2-(Benzyloxy)-3-methylphenol | 2-(Benzyloxy)-4-methylphenol | 3-(Benzyloxy)-4-methylphenol | 4-(Benzyloxy)-2-methylphenol |
| O-H Stretch | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-O Stretch (Ether) | ~1240 | ~1250 | ~1245 | ~1235 | ~1240 |
| C-O Stretch (Phenol) | ~1210 | ~1220 | ~1215 | ~1205 | ~1210 |
| Out-of-Plane Bending | 900-675 (characteristic pattern) | 900-675 (characteristic pattern) | 900-675 (characteristic pattern) | 900-675 (characteristic pattern) | 900-675 (characteristic pattern) |
Key Differentiating Features in IR Spectroscopy:
-
Fingerprint Region (1500-675 cm⁻¹): The combination of C-H out-of-plane bending and other skeletal vibrations in this region creates a unique fingerprint for each isomer. While prediction in this region is less precise, experimental spectra will show clear, reproducible differences.
-
C-O Stretching Frequencies: The exact positions of the ether and phenol C-O stretching bands may shift slightly depending on the substitution pattern and its influence on bond polarity and strength.
Mass Spectrometry: Fragmentation Pathways
All isomers will exhibit a molecular ion peak (M⁺) at m/z 214. However, the relative abundances of fragment ions will differ due to the influence of substituent position on bond cleavage probabilities. The most common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond.
Expected Fragmentation Patterns:
A primary fragmentation pathway for all isomers involves the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). The other fragment will be the substituted phenoxide radical.
Figure 2: General fragmentation pathway for benzyloxymethylphenol isomers.
The stability of the resulting phenoxide radical will influence the likelihood of this fragmentation. Further fragmentation of the substituted phenol portion of the molecule will also be isomer-specific. For example, the loss of a methyl radical or carbon monoxide from the phenolic fragment will produce ions with different m/z values depending on the initial substitution pattern. Analysis of the relative intensities of these daughter ions is key to distinguishing the isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is imperative that these methods are validated in your laboratory and adapted as necessary for the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal.
-
Figure 3: A generalized workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr press.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern.
-
Conclusion
The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the combination of ¹H and ¹³C NMR spectroscopy offers the most definitive structural elucidation. The distinct patterns in the aromatic region of the ¹H NMR spectrum and the unique chemical shifts of the substituted carbons in the ¹³C NMR spectrum serve as robust fingerprints for each isomer. IR spectroscopy and mass spectrometry provide strong corroborating evidence to complete the analytical picture. By employing the methodologies and understanding the key differentiating features outlined in this guide, researchers and drug development professionals can confidently ensure the identity and purity of these important chemical entities.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activities of 4-(Benzyloxy)-3-methylphenol Derivatives
Introduction: Unlocking the Therapeutic Potential of Phenolic Scaffolds
Phenolic compounds represent a cornerstone of medicinal chemistry, with a rich history of application stemming from their diverse biological activities. The inherent reactivity of the hydroxyl group, coupled with the stability of the aromatic ring, makes them privileged scaffolds for drug discovery. Within this broad class, the 4-(Benzyloxy)-3-methylphenol core presents a particularly intriguing starting point for derivatization. The benzyloxy group offers a handle to modulate lipophilicity and steric bulk, while the methyl and hydroxyl groups on the phenol ring are critical for tuning antioxidant and hydrogen-bonding capabilities.
This guide provides a comparative analysis of the key biological activities of this compound derivatives, focusing on their antioxidant, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.
Comparative Analysis of Biological Activities
The therapeutic potential of a compound is defined by its specific interactions with biological systems. For this compound derivatives, three areas of activity are of primary interest: their ability to neutralize harmful free radicals (antioxidant), inhibit the growth of pathogenic microbes (antimicrobial), and selectively kill cancer cells (anticancer).
Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[1] Phenolic compounds are potent antioxidants primarily because the hydroxyl group can donate a hydrogen atom to stabilize a free radical, a process that is energetically favorable. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.
The antioxidant capacity of these derivatives is commonly assessed using stable free radical scavenging assays like the DPPH and ABTS methods.[2][3] These assays measure the ability of a compound to reduce a colored radical solution, allowing for spectrophotometric quantification of its activity.[4]
Table 1: Comparative Antioxidant Activity of Phenolic Derivatives Note: Data for direct derivatives of this compound is limited. This table presents data for structurally related bromophenol derivatives to illustrate the comparative evaluation process. The IC50 value represents the concentration required to scavenge 50% of the radicals.
| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference Standard |
| Derivative 1 (e.g., Dibromo-dihydroxyphenyl acetic acid) | 6.41 | 13.5 | BHT (IC50: 4.12 µg/mL) |
| Derivative 2 (e.g., Dibromo-dihydroxyphenyl acetic acid isomer) | 30.13 | 21.5 | Ascorbic Acid (EC50: 28 µg/mL) |
| Derivative 3 (e.g., Benzyl nitrile bromophenol) | 6.86 | - | Trolox |
| BHA (Standard) | 11.17 | - | - |
| α-Tocopherol (Standard) | 23.89 | - | - |
Data synthesized from multiple sources for illustrative purposes.[5][6]
Structure-Activity Relationship Insights: The antioxidant potential is highly dependent on the substitution pattern. Electron-donating groups on the phenyl ring generally enhance activity, while electron-withdrawing groups can diminish it. The stability of the resulting phenoxyl radical is paramount; derivatives that can better delocalize the unpaired electron will exhibit superior antioxidant capacity.[1][7]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Phenolic compounds exert their antimicrobial effects through several mechanisms, most notably by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[9][10] They can also inhibit essential microbial enzymes and interfere with protein synthesis.
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[11][12][13]
Table 2: Comparative Antimicrobial Activity (MIC) of Phenolic Derivatives This table illustrates typical data obtained from a broth microdilution assay against common bacterial strains.
| Compound/Derivative | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Sul fonic acid-based imine compound | 64 | 64 | 256 |
| Carvacrol | - | 625 | 1250 |
| Thymol | - | - | - |
| Ampicillin (Control) | ≤ 8 | ≤ 8 | > 64 |
| Gentamicin (Control) | ≤ 4 | ≤ 8 | ≤ 4 |
Data synthesized from multiple sources for illustrative purposes.[10][14]
Structure-Activity Relationship Insights: Lipophilicity plays a crucial role in antimicrobial activity. An optimal balance is required for the compound to traverse the aqueous environment and partition into the lipid-rich bacterial membrane.[9] For phenolic compounds, increasing the length of alkyl substituents can enhance activity up to a certain point, after which decreased water solubility may reduce efficacy.[15] The position and nature of substituents on the benzyloxy ring would significantly influence this property.
Anticancer Activity: Targeting Malignant Cells
Phenolic compounds have demonstrated significant potential as anticancer agents.[16][17][18] Their mechanisms of action are diverse and can include inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting signaling pathways crucial for cancer cell proliferation and survival.[19][20]
The MTT assay is a widely used colorimetric method to assess a compound's cytotoxicity by measuring the metabolic activity of cells.[21][22][23] A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
Table 3: Comparative Anticancer Cytotoxicity (IC50) of Phenolic Derivatives This table presents illustrative IC50 values against common human cancer cell lines.
| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) | SC-3 (Prostate) IC50 (µM) |
| Benzyloxyphenyl-methylaminophenol derivative 4a | - | 9.61 | - |
| 4-(4-Benzoylaminophenoxy)phenol derivative 8 | - | - | 9.4 |
| 4-(4-Benzoylaminophenoxy)phenol derivative 12b | - | - | < 1 |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Suppressed Viability | Suppressed Viability | - |
Data synthesized from multiple sources for illustrative purposes.[19][20][24]
Mechanistic Insights: Many phenolic derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, culminating in cell death.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Workflow for Biological Activity Screening
The overall process for evaluating a new derivative follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for derivative screening.
Protocol 1: DPPH Radical Scavenging Assay
This protocol details the measurement of the radical scavenging activity of test compounds against 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Preparation of Test Samples: Prepare a stock solution of each derivative in DMSO. Create a series of dilutions from the stock solution in methanol.
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the diluted test compound or standard.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (50 µL methanol + 150 µL DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).[11][12]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[26]
-
Sterile 96-well microtiter plates
-
Test compounds and a control antibiotic (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26] Dilute this suspension 1:150 in MHB to get a final inoculum concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls: Include a growth control (wells with bacteria and no compound) and a sterility control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13]
Protocol 3: MTT Cytotoxicity Assay
This protocol details the use of MTT to measure the cytotoxic effects of compounds on a cancer cell line.[27]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21][27]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21][28]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[21] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22][23]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21][27]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[21][27]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (Abs_sample / Abs_control) x 100
-
Plot the % viability against compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for developing novel therapeutic agents. The comparative data, though illustrated here with related structures, underscores a clear principle: subtle modifications to the core structure can profoundly impact biological activity. The antioxidant, antimicrobial, and anticancer properties of these derivatives are governed by a complex interplay of electronic effects, lipophilicity, and steric factors.
The protocols provided in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a targeted library of this compound analogues to establish a more precise structure-activity relationship. Promising lead compounds identified through these in vitro screens will warrant further investigation, including more advanced mechanistic studies and eventual progression to in vivo models to assess their efficacy and safety profiles in a more complex biological system.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Larson, E., et al. (2020). Antimicrobial microdilution assay. Bio-protocol. [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Pękal, A., & Pyrzynska, K. (2014). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Loizzo, M. R., et al. (2020). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [https://www.
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]
-
Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]
-
Jurin, T., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]
-
Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]
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Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research. [Link]
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Naito, M., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]
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ResearchGate. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]
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DTIC. Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]
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National Institutes of Health. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health. [Link]
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Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [Link]
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Ünaldı, N., & Demir, D. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
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Khan, A., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. MDPI. [Link]
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ResearchGate. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
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Muchtaridi, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. National Institutes of Health. [Link]
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Lee, D., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
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Sharifi-Rad, M., et al. (2021). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. MDPI. [Link]
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Safety Operating Guide
4-(Benzyloxy)-3-methylphenol proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a cornerstone of a safe laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-3-methylphenol, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Hazard Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, its structural similarity to other substituted phenols and aromatic ethers necessitates a cautious approach.
-
Phenolic Group: Phenolic compounds can cause skin and eye irritation or burns.[1] Some are toxic if swallowed or in contact with skin.[2]
-
Aromatic Ether Linkage: Ethers as a class are notable, with some capable of forming explosive peroxides over time, especially when exposed to air and light.[3][4] Although this is a greater risk with liquid ethers, it underscores the importance of proper storage and timely disposal of all ether-containing compounds.
-
Substituted Benzene Ring: The overall structure suggests potential for environmental toxicity, particularly to aquatic life.[5][6] Therefore, release into the environment must be strictly avoided.
Based on analogs like 4-(Benzyloxy)phenol and 4-Chloro-3-methylphenol, it is prudent to treat this compound as a hazardous substance that may cause serious eye irritation and potential skin sensitization.[7][8] Therefore, all waste generated must be managed as hazardous chemical waste.
Immediate Safety & Handling Precautions
Proactive safety measures are non-negotiable. All handling and disposal-prep activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The following Personal Protective Equipment (PPE) is mandatory.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (conforming to EN 166 or NIOSH standards).[11] | To protect against accidental splashes and airborne dust. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Butyl, Viton).[1] | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12] |
| Body Protection | Standard laboratory coat. Flame-resistant and impervious clothing may be required for large quantities.[11] | To protect skin and clothing from contamination. |
Waste Characterization and Segregation Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[13]
-
Solid Waste: Includes pure this compound, and any materials contaminated with it (e.g., weighing papers, contaminated gloves, paper towels, or spill cleanup materials). This waste stream should be collected separately.[14]
-
Liquid Waste: Any solutions containing this compound must be collected as liquid chemical waste. Do not dispose of this chemical down the drain.[14][15] This is to prevent contamination of waterways, as the compound is expected to be harmful or toxic to aquatic life.[2][5]
-
Segregation Principle: Keep this waste stream separate from other laboratory wastes like sharps, biological waste, and non-hazardous trash.[14] Furthermore, segregate non-halogenated solvent waste from halogenated solvent waste, as this can impact disposal options.[13]
Step-by-Step Disposal Procedure
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
-
Container Selection:
-
Use a dedicated, leak-proof container made of a material compatible with the waste.[3] The original chemical container is often the best choice for storing its own waste.[3]
-
Ensure the container has a secure, screw-top cap. Containers must be kept closed at all times except when adding waste.[3][16]
-
Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[16]
-
-
Waste Labeling:
-
Label the waste container as soon as the first drop of waste is added.[3]
-
The label must clearly state "HAZARDOUS WASTE ".
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations.[13]
-
Include any relevant hazard information (e.g., "Irritant," "Ecotoxic").
-
-
Temporary Storage (Satellite Accumulation Area - SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.[13]
-
Store away from incompatible materials, heat sources, and direct sunlight.[7][10]
-
-
Arranging for Final Disposal:
-
Once the container is full (or waste is no longer being generated), arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[11]
-
The universal recommendation is to dispose of the contents and container at an approved waste disposal plant.[2][5][17]
-
-
Decontamination of Empty Containers:
-
An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.[13]
-
This typically involves a "triple rinse" procedure, where the container is rinsed three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste. [13]
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6][7]
-
Place the collected material into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's emergency response team or EHS.[7]
-
Prevent entry into the area.
-
Provide responders with the Safety Data Sheet (SDS) for the material upon their arrival.
-
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL.
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- CymitQuimica. (2024). {[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)
- Vanderbilt University Medical Center.
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- Sigma-Aldrich. (2025).
- Fisher Scientific.
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- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet.
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- Santa Cruz Biotechnology.
- Cornell University, Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-3-methylphenol
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling substituted phenols like 4-(Benzyloxy)-3-methylphenol requires a nuanced understanding that goes beyond standard laboratory protocols. These compounds, while essential for discovery, possess hazards that necessitate a rigorous and well-reasoned approach to personal protection. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety for every procedure.
Part 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is paramount. While a detailed toxicological profile for this specific molecule is not widely published, its structure as a substituted phenol provides a strong basis for hazard assessment. Phenolic compounds are known for two primary dangers: they are often corrosive and can be rapidly absorbed through the skin, leading to systemic toxicity.[1][2]
Key hazards associated with similar phenolic compounds include:
-
Severe Skin and Eye Damage: Direct contact can cause serious chemical burns.[1] A particularly insidious property of phenol is its local anesthetic effect, which means a significant burn can occur without immediate pain to alert the researcher.[1][2] The Safety Data Sheet (SDS) for the closely related 4-(Benzyloxy)phenol explicitly states it causes serious eye irritation and may cause an allergic skin reaction.[3]
-
Systemic Toxicity: Phenol is readily absorbed through the skin and can impact the central nervous system, liver, and kidneys.[4] Fatalities have been reported from exposures covering as little as 25% of body surface area.[1]
-
Inhalation Hazard: While the solid form has low volatility at room temperature, generating dust or heating the compound increases the risk of inhaling harmful particles or vapors.[3][4]
Therefore, our protective strategy must be built around preventing all routes of exposure: dermal, ocular, and inhalation.
Part 2: A Foundational Safety Principle: The Hierarchy of Controls
Before discussing specific PPE, it's crucial to place it in the proper context. PPE is the last line of defense. A robust safety plan always prioritizes eliminating or controlling hazards at their source.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, the most critical engineering control is the use of a certified chemical fume hood for all manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions.[4][5][6]
Part 3: Core PPE Protocol for this compound
The following PPE is mandatory for any handling of this compound. The selection is based on mitigating the specific hazards identified in Part 1.
Eye and Face Protection
A splash or airborne particle of a phenolic compound can cause permanent eye injury.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.
-
Required for Splash Hazard: When handling solutions or there is any potential for splashing, chemical splash goggles are required.[4]
-
Maximum Protection: For procedures with a significant splash or aerosolization risk (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to chemical splash goggles.[5]
Hand Protection: Your Most Critical Barrier
This is the area where standard laboratory practice is often insufficient for handling phenols. Phenol and related compounds can rapidly penetrate common glove materials like nitrile.[6]
Key Principle: Standard, thin nitrile examination gloves are suitable only for incidental splash protection and must be removed and replaced immediately upon any contact.[4][6] They do not provide adequate protection for prolonged handling.
| Glove Material | Protection Against Phenols | Recommended Use Case |
| Standard Nitrile | Poor to Fair | Incidental splash only; must be changed immediately upon contact. Not for immersion or prolonged handling.[4][7] |
| Neoprene | Good | Good for extended work and protection against splashes. Thicker utility-grade neoprene is a reliable choice.[1][2][4] |
| Butyl Rubber | Good to Excellent | A highly recommended material for working with concentrated phenol solutions, offering excellent resistance.[1][4] |
| Silver Shield®/4H® | Excellent | Offers resistance to a very broad range of chemicals, including phenols. Can be used as an outer glove.[1][8] |
Operational Directive: For handling solid this compound or its solutions, double gloving is the required procedure. An inner, disposable nitrile glove can be worn, but the outer glove must be a more resistant material like neoprene or butyl rubber.[4] This practice protects the user during the doffing (removal) process. Always inspect gloves for tears or pinholes before use.
Body and Respiratory Protection
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[4] For tasks with a high potential for splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][4] Full-length pants and closed-toe shoes are required at all times.[4]
-
Respiratory Protection: All handling of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[4][6] This is the primary method of respiratory protection. If a fume hood is not available, work with this compound should not proceed.
Part 4: Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Designate an area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[2] Assemble all necessary equipment and reagents before starting.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with powder paper to minimize contamination.
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware. Always keep containers sealed when not in use.[9]
-
Post-Handling: After work is complete, wipe down the work area with soap and water.[9] Carefully remove PPE following the doffing procedure outlined below. Wash hands thoroughly with soap and water.[2][3]
Emergency Response
-
Skin Exposure: Speed is critical. Immediately remove all contaminated clothing.[1] Wipe away any visible solid or liquid with a cloth, then decontaminate the skin by wiping repeatedly with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400).[1][6] If PEG is not available, flush the affected area under a safety shower for at least 15 minutes.[2][4] Seek immediate medical attention for any exposure.
-
Eye Exposure: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Minor Spill: Before cleaning, don the appropriate PPE, including chemical goggles, a lab coat, and heavy-duty gloves (neoprene or butyl rubber).[5] Cover the spill with an inert absorbent material like vermiculite or dry sand.[5] Do not use combustible materials like paper towels as the primary absorbent. Sweep the material into a designated, labeled hazardous waste container.[3]
Disposal Plan
Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[10]
-
Solid Waste: All contaminated materials (gloves, weigh boats, pipette tips, paper towels) must be collected in a clearly labeled, sealed, puncture-proof hazardous waste container.[4][10]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Phenolic waste should be segregated from other waste streams unless institutional guidelines permit co-mingling.[11][12]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][13] Follow your institution's specific guidelines for waste pickup.
Part 5: Procedural Workflow: PPE Donning and Doffing
Correctly removing (doffing) PPE is as important as putting it on (donning) to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring that scientific discovery and personal well-being go hand in hand.
References
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
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Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Metcut. [Link]
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Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
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FACT SHEET: Phenol. University of Wisconsin-Madison, Environmental Health and Safety. [Link]
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Material Safety Data Sheet: (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL. Cleanchem Laboratories. [Link]
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Hand Protection Chemical Resistance Guide. Honeywell, North Safety Products. [Link]
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Phenol Hazard Controls Fact Sheet. UC Berkeley, Environmental Health & Safety. [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, EHRS. [Link]
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How can I dispose phenol? ResearchGate. [Link]
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Chemical Resistance of Glove Materials. SKS Science Products. [Link]
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Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University, Chemistry Department. [Link]
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This compound. Crysdot LLC. [Link]
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Phenol. Princeton University, Environmental Health and Safety. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
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Appendix A: Disposal Procedures by Chemical. UW-La Crosse. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center, Research Safety Affairs. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
